Dehydrocholic Acid

Catalog No.
S525568
CAS No.
81-23-2
M.F
C24H34O5
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrocholic Acid

CAS Number

81-23-2

Product Name

Dehydrocholic Acid

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1

InChI Key

OHXPGWPVLFPUSM-KLRNGDHRSA-N

SMILES

Array

solubility

Insoluble

Synonyms

(5beta)-3,7,12-Trioxocholan-24-oic Acid, Atrocholin, Cholan HMB, Cholan-HMB, CholanHMB, Chologon, Decholin, Dehydrocholate, Dehydrocholate, Sodium, Dehydrocholic Acid, Dehydrocholic Acid, Lithium Salt, Dehydrocholic Acid, Magnesium Salt, Dehydrocholic Acid, Potassium Salt, Dehydrocholic Acid, Sodium Salt, Ketocholanic Acid, Sodium Dehydrocholate, Triketocholanic Acid, Trioxocholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C

The exact mass of the compound Dehydrocholic acid is 402.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics. It belongs to the ontological category of oxo-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Introduction & Fundamental Properties

Author: Smolecule Technical Support Team. Date: February 2026

Dehydrocholic acid (DCA), a synthetic bile acid with the chemical name 3,7,12-trioxo-5β-cholan-24-oic acid (CAS 81-23-2), is primarily recognized as a hydrocholeretic agent that increases the volume of bile with a low specific gravity [1] [2]. It is an oxidation product of cholic acid, distinguished by its three ketone groups in place of the hydroxyl groups found in natural bile acids [1]. This structural modification significantly alters its physicochemical and pharmacological properties, making it a compound of sustained interest in pharmaceutical and chemical research.

The table below summarizes its core chemical and pharmacological identity:

Property Description
Chemical Formula C₂₄H₃₄O₅ [1]
Molecular Weight 402.53 g/mol [1] [3]
CAS Number 81-23-2 [1] [3]
Modality Small Molecule [1]
Primary Historical Use Hydrocholeretic agent; stimulation of biliary lipid secretion [1]
Regulatory Status (US) Not FDA-approved; available in other jurisdictions [1]

Synthesis and Purification Methods

The synthesis of high-purity this compound is critical for its pharmaceutical application. Traditional and modern optimized methods are detailed below.

Traditional Oxidation of Cholic Acid

The classical preparation involves the oxidation of cholic acid. An early patent (US2651642A) describes a process using a chromic acid solution in the presence of sulfuric acid, followed by isolation using a water-immiscible solvent like a tertiary alcohol (e.g., tert-butanol) [4]. A key improvement in this process is the "back-extraction" of the crude product from an organic solvent into a dilute aqueous sodium hydroxide solution, which effectively separates DCA from colored impurities and unoxidized starting materials [4].

Modern, Efficient Synthesis

A more recent Chinese patent (CN103073610A) outlines an optimized, efficient synthesis method designed for industrial-scale production of high-purity DCA suitable for medicinal use [5]. The workflow involves a controlled oxidation using sodium hypochlorite as the primary oxidizing agent in an acetone-water solvent system, followed by a series of purification steps.

The following diagram illustrates this modern synthesis and purification workflow:

DCA_Synthesis This compound Synthesis Workflow start Start: Cholic Acid in Acetone/Water oxidize Oxidation Step Sodium Hypochlorite, H₂SO₄ 0-5°C, 4-6 hours start->oxidize acidify Acidification & Filtration Concentrated HCl to pH 1-2 Crude DCA Precipitate oxidize->acidify dissolve Dissolve Crude Product Sodium Hydroxide Solution acidify->dissolve adsorb Adsorption & Filtration Silica Gel to Remove Impurities dissolve->adsorb crystalize Acidify & Crystallize Concentrated HCl to pH 2-3 adsorb->crystalize dry Filter, Wash, Dry Final High-Purity DCA crystalize->dry

Key advantages of this modern protocol include the use of sodium hypochlorite, which is less hazardous than traditional chromic acid oxidants, and the incorporation of silica gel adsorption for superior purification, resulting in a high yield and purity exceeding 98% [5].

Pharmacological Profile and Mechanism of Action

This compound's primary pharmacological effect is hydrocholeresis—a significant increase in the volume of bile without a proportional increase in bile acid secretion [1] [2].

  • Mechanism of Hydrocholeresis: Unlike natural bile acids, DCA lacks hydroxyl groups and therefore cannot form mixed micelles with phospholipids and cholesterol in bile. It is proposed that this deficiency, along with its ability to enhance the permeability of tight junctions in the canalicular membranes of hepatocytes, facilitates the osmotic movement of water and electrolytes from plasma into bile, thereby increasing bile flow [1].
  • Metabolic Pathway: Upon intravenous administration, DCA undergoes rapid and sequential stereospecific reduction by liver enzymes before being conjugated with glycine or taurine and excreted in bile [1] [2]. The major metabolite identified in human studies is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, accounting for approximately 70% of the metabolites, with smaller amounts of monohydroxydiketoacid and cholic acid also formed [1] [2].
  • Effect on Biliary Lipids: The secretion of endogenous biliary bile acids, phospholipids, and cholesterol is decreased following DCA administration, which is consistent with its inability to form micelles and thus support lipid secretion [1].

The following diagram summarizes the metabolism and primary pharmacological actions of DCA in the liver:

DCA_Action DCA Metabolism and Choleretic Action DCA This compound (DCA) Intravenous Administration Liver Liver Uptake DCA->Liver Reduction Sequential Stereospecific Reduction (3α, then 7α) Liver->Reduction Effect1 Increased Water & Electrolyte Secretion into Bile Liver->Effect1 Conjugation Conjugation with Glycine or Taurine Reduction->Conjugation Metabolite Major Metabolite: 3α,7α-dihydroxy-12-keto-5β-cholanoic acid Conjugation->Metabolite Bile Excretion into Bile Metabolite->Bile Effect2 Decreased Secretion of Endogenous Biliary Lipids Metabolite->Effect2

Research and Specialist Applications

Beyond its traditional use, DCA serves as a versatile tool and candidate in several advanced research areas.

  • Pharmaceutical Particle Engineering: The physical morphology of a drug substance profoundly impacts its performance. Controlled precipitation techniques can produce uniform DCA particles of distinct morphologies (e.g., needles or spherical aggregates of tiny rods) by adjusting solvent systems, surfactant type (e.g., Igepal CO-630 or hydroxypropyl cellulose), and process conditions [6]. This allows for the optimization of critical drug properties like dissolution rate and stability.

  • Therapeutic Application in Psoriasis: Clinical evidence suggests a link between bile acid deficiency and psoriasis. A Hungarian study reported that oral supplementation with this compound (2-3 Suprachol pills daily or 0.25 g of powder two to three times daily) for 1-6 weeks, alongside a specific diet, led to symptom alleviation in 78.8% of patients, with effects being more pronounced in the acute form of the disease [7]. The proposed mechanism involves bile acids detoxifying bacterial endotoxins in the intestine, preventing their translocation into the bloodstream and the subsequent release of inflammatory cytokines [7].

  • Chemical and Biochemical Tool:

    • Chiral Host in Inclusion Resolution: this compound serves as a useful chiral host compound for the enantiomeric resolution of racemic guests like alkyl aryl sulfoxides, epoxides, and cyclic ketones via inclusion crystallization [7].
    • Precursor for Bioconversion: DCA is used as a starting material in the production of other bile acids, such as chenodeoxycholic acid, via microbial bioconversion [3].

Experimental Protocols for Researchers

This section provides detailed methodologies for key experiments involving DCA.

Protocol 1: Preparation of Uniform DCA Particles via Solvent Shifting [6]

Objective: To generate uniform spherical particles of DCA composed of aggregated rods.

  • Materials: this compound, Acetone (HPLC grade), Hydroxypropyl cellulose (HPC-SL), Purified Water.
  • Procedure:
    • Prepare a 0.1 M stock solution of DCA in acetone.
    • Dissolve HPC-SL in purified water at 60°C to create a 1% w/v surfactant solution. Allow it to cool to room temperature.
    • Under constant and vigorous agitation (e.g., using a magnetic stirrer at 1000 rpm), rapidly add 5 mL of the DCA stock solution to 20 mL of the 1% HPC-SL solution.
    • Continue stirring for 1 hour to allow for complete solvent evaporation and particle formation.
    • Collect the resulting spherical particles by centrifugation, wash with purified water, and air-dry.
  • Characterization: Analyze particle size and morphology using Scanning Electron Microscopy (SEM). Spherical aggregates with a diameter of approximately 1-2 µm, composed of tiny primary rods, are characteristic of this method.
Protocol 2: Oxidation of Cholic Acid to DCA (Adapted from Patent) [5]

Objective: To synthesize high-purity this compound from cholic acid.

  • Materials: Cholic acid, Sodium hypochlorite solution (effective Cl₂ ≥ 10%), Sulfuric Acid (H₂SO₄), Acetone, Sodium Hydroxide (NaOH), Silica Gel, Hydrochloric Acid (HCl).
  • Procedure:
    • Charge a reactor with cholic acid, acetone, and a controlled amount of water (approx. 10% v/v of acetone).
    • Cool the mixture to 0-5°C in an ice bath.
    • Slowly add sodium hypochlorite and sulfuric acid to the reaction mixture while maintaining the temperature below 5°C. Monitor the reaction by TLC.
    • After the oxidation is complete (approx. 4-6 hours), concentrate the reaction mixture under reduced pressure to precipitate crude DCA.
    • Acidify the slurry with concentrated HCl to pH 1-2, then filter and wash the crude solid with cold water.
    • Dissolve the crude DCA in a sodium hydroxide solution. Add silica gel to this aqueous solution, stir, and filter to remove colored impurities.
    • Acidify the clear filtrate with concentrated HCl to pH 2-3 to precipitate the pure product.
    • Filter, wash the solid with purified water until the washings are neutral, and dry under vacuum to constant weight.

Conclusion and Future Perspectives

This compound remains a compelling molecule for scientific and industrial exploration. Its well-defined mechanism of hydrocholeresis, unique metabolic pathway, and versatile role as a pharmaceutical intermediate and research tool underscore its value. Future research directions may include:

  • Novel Formulations: Exploring advanced drug delivery systems based on engineered DCA particles to enhance bioavailability or targeting [6].
  • Expanded Therapeutic Applications: Further investigating its immunomodulatory potential and anti-inflammatory effects, particularly in light of the growing understanding of the gut-liver axis and the role of bile acids as signaling molecules [8].
  • Green Chemistry in Synthesis: Continuing to refine synthetic pathways to improve atom economy, reduce environmental impact, and enhance scalability [5].

The ongoing study of this compound effectively bridges classical pharmacology with modern pharmaceutical and synthetic chemistry, offering continued opportunities for innovation in drug development and applied bioscience.

References

dehydrocholic acid mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings & Protocols

Research has provided insights into how dehydrocholic acid differs from other bile acids, particularly through studies on membrane interactions.

Experimental Focus Methodology Description Key Finding vs. This compound
Impact on Plasma Membrane Measure plasma membrane fluidity in hepatocytes (e.g., using fluorescent probes like Laurdan) after treatment with cytotoxic and cytoprotective bile acids [1]. Minor, transient increase in fluidity; effect not correlated with apoptosis; cellular compensatory mechanisms restore fluidity [1].
Impact on Mitochondrial Membranes Treat isolated active mitochondria with bile acids and assess mitochondrial outer membrane (MOM) order and onset of mitochondrial permeability transition (MPT) [1]. Unlike cytotoxic bile acids (e.g., DCA), cytoprotective bile acids like UDCA show no disruptive effect on MOM order, which precedes MPT [1].

These experimental findings can be visualized in the following workflow, which outlines the key comparative steps to elucidate the unique membrane effects of different bile acid types:

G Start Start Experiment TreatCells Treat Hepatocytes or Isolated Mitochondria Start->TreatCells CytotoxicBA Cytotoxic Bile Acid (e.g., Deoxycholic Acid - DCA) TreatCells->CytotoxicBA CytoProtBA Cytoprotective Bile Acid (e.g., Ursodeoxycholic Acid - UDCA) TreatCells->CytoProtBA DehydroBA This compound TreatCells->DehydroBA AssayMembrane Assay Membrane Properties CytotoxicBA->AssayMembrane CytoProtBA->AssayMembrane DehydroBA->AssayMembrane PlasmaMemb Plasma Membrane Fluidity (e.g., via Fluorescence Microscopy) AssayMembrane->PlasmaMemb MitoMemb Mitochondrial Outer Membrane (MOM) Order (e.g., via Fluorescent Probes) AssayMembrane->MitoMemb Result1 Result: Minor, transient fluidity change No correlation with apoptosis PlasmaMemb->Result1  All Bile Acids Result2 Result: Concentration- and time-dependent MOM disorder, precedes MPT MitoMemb->Result2  Cytotoxic BA Result3 Result: No significant disruptive effect on MOM MitoMemb->Result3  Cytoprotective BA & This compound

Experimental workflow for comparing bile acid effects on cellular membranes.

Research Applications & Properties

Beyond its core choleretic mechanism, this compound possesses unique physicochemical properties that are leveraged in laboratory research.

  • Inclusion Chemistry: this compound can form reversible host-guest inclusion compounds with various organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP) [2]. This property is useful for selective enclathration and resolution of organic compounds.
  • Synthesis and Purification: It is synthetically derived from the oxidation of cholic acid [2]. A common purification process involves forming a soluble salt (e.g., with sodium hydroxide), precipitating impurities by reducing the pH, and then regenerating the pure acid [3].

Important Considerations for Preclinical Research

For research applications, it is critical to understand its regulatory status and interaction profile.

  • Therapeutic Context: this compound has been used to treat conditions like biliary tract disorders and cholestasis, but it is contraindicated in complete biliary obstruction [4].
  • Drug Interactions: It can interact with other drugs. Bile acid sequestrants (e.g., cholestyramine) can bind to it in the GI tract, reducing its absorption. It may also interact with drugs metabolized by the liver (e.g., ketoconazole) [4].
  • Side Effects: Common side effects are often gastrointestinal, such as diarrhea or abdominal pain, due to increased bile flow [4].

References

Pharmacokinetics & Metabolism of Dehydrocholic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on the absorption, distribution, metabolism, and excretion of Dehydrocholic Acid (DHCA).

Parameter Details
Absorption Absorbed from the proximal small intestine [1].
Distribution No specific volume of distribution data available. Protein binding data is not available [1].

| Metabolism | Site: Primarily the liver [1]. Major Metabolite (70%): Dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) [1]. Other Metabolites: ~20% as monohydroxydiketoacid (3α-hydroxy-7,12-keto-5β-cholanoic acid); ~10% as cholic acid [1]. | | Excretion | Rapidly excreted in bile as glycine- and taurine-conjugated bile acids [1]. | | Route of Elimination | Excreted via the bile [1]. | | Half-life | No pharmacokinetic data available [1]. | | Clearance | No pharmacokinetic data available [1]. |

Mechanism of Action & Experimental Insights

Mechanism of Action DHCA is a synthetic bile acid that acts primarily as a hydrocholeretic agent, meaning it stimulates the liver to produce a larger volume of bile with a lower specific gravity [1] [2] [3]. This is distinct from simply increasing the output of bile solids.

Its mechanism involves:

  • Stimulating Bile Flow: The secretion of DHCA into the bile canaliculi creates an osmotic gradient that draws water and electrolytes, thereby increasing bile flow [1] [2].
  • Altering Biliary Lipid Secretion: Despite increasing total bile flow, DHCA administration has been shown to decrease the secretion of endogenous biliary bile acids, phospholipids, and cholesterol in animal models. This is likely because the bile produced under its influence contains less micelle-forming lipids [1].
  • Increasing Permeability: One proposed mechanism suggests that DHCA enhances the permeability of tight junctions in the canalicular membranes, facilitating a direct exchange between bile and plasma [1].

Experimental & Research Context While detailed standard operating procedures (SOPs) were not available in the search results, the following methodological insights can guide experimental design:

  • In Vivo Models: Key findings on biliary lipid secretion were derived from rat models. In these studies, DHCA was administered via infusion, and bile was collected and analyzed over specific timeframes (e.g., 30-60 minutes post-infusion) [1].
  • Analytical Chemistry: Investigating the metabolic fate of DHCA requires sophisticated techniques. One study identified its metabolites using methods such as reverse isotope dilution and mass spectrometry, following the infusion of radiolabeled DHCA (e.g., 14C-DHCA) in human subjects [1].
  • Particle Engineering: From a drug formulation perspective, research has been conducted on producing uniform particles of DHCA via controlled precipitation in solutions using surfactants like Igepal CO-630 and hydroxypropyl cellulose (HPC-SL). This is relevant for optimizing the physical and performance properties of the drug substance [4].

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway of this compound in the liver, based on data from [1].

dhca_metabolism This compound Metabolic Pathway DHCA This compound (C24H34O5) Major Dihydroxymonoketo Bile Acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) DHCA->Major  ~70% Other1 Monohydroxydiketoacid (3α-hydroxy-7,12-diketo-5β-cholanoic acid) DHCA->Other1  ~20% Other2 Cholic Acid DHCA->Other2  ~10% Conjugates Glycine & Taurine Conjugates Major->Conjugates Other1->Conjugates Other2->Conjugates Bile Excretion in Bile Conjugates->Bile

Key Limitations & Further Research

The search results revealed significant data gaps crucial for drug development professionals. There is a notable absence of quantitative pharmacokinetic data, including volume of distribution, half-life, and clearance values [1]. Furthermore, while the primary metabolic pathway is known, detailed enzyme kinetics and the specific cytochrome P450 or other enzymes involved are not identified. You should also note that DHCA is not approved for therapeutic use in some major markets like the United States, and its use in over-the-counter products has been discontinued in others, such as Canada [1].

References

dehydrocholic acid absorption and excretion

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Choleretic Effect

Dehydrocholic acid is a synthetic bile acid that acts primarily as a hydrocholeretic agent, increasing the volume and water content of bile rather than its solid constituents [1] [2].

  • Stimulation of Bile Production: DHC interacts with hepatocytes to increase the secretion of bile. A key part of this process is the amplification of cholesterol 7-alpha-hydroxylase activity, the rate-limiting enzyme in the synthesis of bile acids from cholesterol [1].
  • Osmotic Drive: Unlike natural bile acids, DHC is a non-micelle-forming acid. This property means it creates a stronger osmotic gradient in the biliary tract, drawing more water and electrolytes into the bile, leading to a greater increase in bile flow [2] [3].

The diagram below illustrates this choleretic mechanism.

G DHC This compound (DHC) Hepatocyte Hepatocyte DHC->Hepatocyte Enzyme Cholesterol 7α-Hydroxylase Hepatocyte->Enzyme BileSynthesis ↑ Bile Acid Synthesis Enzyme->BileSynthesis Osmotic Strong Osmotic Gradient (Non-micelle forming) BileSynthesis->Osmotic BileFlow ↑ Bile Flow (Hydrocholeresis) Osmotic->BileFlow

Figure 1: The primary choleretic mechanism of this compound, highlighting enzyme stimulation and osmotic drive.

Key Experimental Findings on Excretion and Effects

The following table summarizes quantitative data from key animal studies on the effects of this compound.

Subject/Species Dose & Administration Key Findings on Bile & Excretion Source
Ponies (with chronic biliary fistulas) 10.5 μmol/min/100g BW; IV infusion Increased bile flow by 45-62%; increased excretion of 3-alpha-hydroxy bile acid by 34-36%; no significant change in bilirubin excretion. [3]
Rats 1-4 μmol/min/100g BW; IV infusion Increased bile flow; reduced secretion of endogenous/exogenous biliary bile acids and biliary lipids. [4]
Rats (during DHC choleresis) Not specified in excerpt Stimulated biliary excretion of lysosomal acid phosphatase; altered excretion patterns of various polypeptides (increased high molecular mass, variable effects on low molecular mass). [5]
Rats 50 mg/kg initial, then 167 mg/kg/hr; IV infusion Increased bile flow; did not affect biliary excretion of methylmercury. [4]

Experimental Protocols from Research

Here are summaries of methodologies used in key studies, which you can adapt for your research.

1. Protocol for Investigating Biliary Protein Excretion (Rat Model) This method is used to analyze the complex effects of DHC on biliary protein and lysosome excretion [5].

  • Animal Model: Use normal rats or rats pre-treated with agents like colchicine, vinblastine, or chloroquine.
  • DHC Administration: Induce choleresis by administering DHC.
  • Bile Collection & Analysis: Collect bile samples over time.
    • Protein Analysis: Separate and quantify individual polypeptides using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), followed by densitometry.
    • Lysosomal Marker: Measure the biliary excretion of the lysosomal enzyme acid phosphatase as a marker.

2. Protocol for Acute Biliary Pancreatitis Study (Mouse Model) This protocol demonstrates the therapeutic application of DHC in a disease model [4].

  • Animal Model: Use C57BL/6 mice with sodium taurocholate-induced acute biliary pancreatitis.
  • DHC Treatment: Administer DHC via intraperitoneal injection (e.g., 25-50 mg/kg) at specific time points post-surgery (e.g., 1, 3, and 6 hours).
  • Outcome Measures:
    • Assess pancreatic histopathological alterations.
    • Measure serum levels of amylase and lipase.
    • Assay pancreatic trypsin and myeloperoxidase (MPO) activities.

Critical Research Considerations

For your work in drug development, keep these points in mind:

  • Species Differences: The available excretion data primarily come from animal models (rats, ponies), and the results may not translate directly to humans [3].
  • Therapeutic Window: Much of the data involves short-term or single-dose administration. The pharmacokinetics and long-term safety profile of DHC require further investigation for potential drug development [6] [2].
  • Pathway Visualization: The broader context of bile acid transport and signaling is complex. The diagram below outlines the key cellular transporters involved in bile acid handling, which provides context for DHC's action.

G Blood Blood (Portal) NTCP NTCP Transporter Blood->NTCP Na⁺-coupled uptake OATPs OATP Transporters Blood->OATPs Sodium-independent uptake Hepatocyte Hepatocyte BSEP BSEP Transporter Hepatocyte->BSEP Active efflux MRP2 MRP2 Transporter Hepatocyte->MRP2 Efflux Canaliculus Bile Canaliculus NTCP->Hepatocyte OATPs->Hepatocyte BSEP->Canaliculus MRP2->Canaliculus BA Bile Acids BA->NTCP DHC DHC/ Other Bile Acids DHC->OATPs

Figure 2: Key hepatocellular transporters for bile acid uptake and excretion, providing context for DHC handling. DHC's uptake may differ from natural bile acids [2].

References

dehydrocholic acid pharmacology and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Pharmacodynamics

The table below summarizes the fundamental pharmacological characteristics of Dehydrocholic Acid.

Aspect Description
DrugBank Status Not US Approved; Other Approvals: Yes [1]
Therapeutic Categories Laxatives [1]
Mechanism of Action Induces choleresis (increase in bile flow); associated with reduced secretion of endogenous biliary bile acids, phospholipids, and cholesterol; may decrease phospholipid secretion due to lack of micelle formation [1].
Pharmacodynamic Effects Increases bile flow; decreases secretions of endogenous biliary bile acids, phospholipids, and cholesterol within 30-60 minutes of infusion [1].

| Key Pharmacokinetics | • Absorption: Absorbed from the proximal small intestine. • Metabolism: Metabolized in the liver; major metabolite is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid. • Route of Elimination: Excreted rapidly in bile as glycine- and taurine-conjugated bile acids [1]. | | Toxicity (LD50) | Rat (oral): 4000 mg/kg; Rat (intravenous): 750 mg/kg; Mouse (oral): 3100 mg/kg [1]. |

Experimental & Research Applications

In research settings, DHCA has been utilized in various protocols and has shown potential in specific clinical studies.

  • Experimental Model Protocols: DHCA has been used in animal models to study bile secretion. A typical protocol involves intravenous infusion in anesthetized rats, with bile collected via cannulation of the common bile duct before and after DHCA administration to measure changes in bile flow and composition [1].
  • Clinical Research in Psoriasis: A Hungarian study reported that oral DHCA supplementation, combined with a specific diet, alleviated symptoms in a majority of psoriasis patients. The regimen used was 2 or 3 Suprachol pills daily or This compound powder (acidum dehydrocholicum pulvis) at 0.25 g, two or three times daily [2].
  • Biomarker in PBC Treatment: Recent research in primary biliary cholangitis (PBC) has identified 12-dehydrocholic acid as a potential biomarker for a positive response to ursodeoxycholic acid (UDCA) treatment [3].
  • Chiral Host in Chemistry: In pharmaceutical chemistry, DHCA serves as a chiral host compound for the inclusion resolution of guest compounds like alkyl aryl sulfoxides and epoxides [2].

Research Workflow and Context

The diagram below outlines a generalized experimental workflow for studying DHCA's primary pharmacodynamic effect in an animal model.

Start Animal Model Preparation (e.g., Rat Anesthesia) A Cannulate Common Bile Duct Start->A B Collect Baseline Bile Sample (Pre-dose) A->B C Administer DHCA (IV Infusion) B->C D Collect Post-dose Bile Samples over 60-120 min C->D E Analyze Bile Components: - Bile Flow Rate - Endogenous Bile Acids - Phospholipids - Cholesterol D->E F Data Analysis: Compare Pre- vs. Post-dose E->F

Generalized workflow for studying DHCA's choleretic effect in an animal model [1].

Formulation and Derivatization

DHCA's chemical structure serves as a building block for various applications.

  • Formulations: DHCA has been formulated as 300 mg oral tablets (e.g., Dycholium) and is also found in multi-component products containing agents like docusate sodium, pancrelipase, and pepsin [1].
  • Derivatives: Its sodium salt, sodium dehydrocholate, has been used, particularly in diagnostic contexts [4]. As a facial amphiphile, DHCA and its derivatives are of interest in drug delivery research for improving the solubility and permeability of other drugs [5].

Current Research Context and Gaps

For a research and development professional, it is crucial to understand DHCA's position in the modern scientific landscape.

  • Status: DHCA is considered a first-generation synthetic bile acid, and its therapeutic use has largely been superseded by newer agents like ursodeoxycholic acid (UDCA) [6].
  • Research Focus: Current bile acid research focuses on their role as signaling molecules activating receptors like FXR and TGR5, and their involvement in cardiometabolic diseases [7]. DHCA is not a primary focus in this modern signaling paradigm.
  • Knowledge Gaps: Available data on DHCA is incomplete. Specific protein targets, detailed signaling pathways, and comprehensive modern pharmacokinetic profiles (e.g., volume of distribution, half-life) are not well-defined in the current literature [1].

References

dehydrocholic acid endogenous biomarkers OATP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Established Endogenous Biomarkers for OATP1B

The following endogenous compounds are well-recognized in the literature as sensitive and selective biomarkers for assessing OATP1B activity in clinical and preclinical studies.

Biomarker Biological Origin Transporter Selectivity Key Characteristics & Utility
Coproporphyrin I (CP-I) [1] [2] Heme synthesis pathway Selective for OATP1B1/OATP1B3 [2] Metabolically stable; elevated plasma levels indicate OATP1B inhibition; useful for delineating complex DDIs [2].
Coproporphyrin III (CP-III) [1] Heme synthesis pathway Substrate for OATP1B1/OATP1B3 and OATP2B1 [1] Often measured alongside CP-I; CP-I is considered more selective for OATP1B [1].
Glycochenodeoxycholate-3-sulfate (GCDCA-S) [3] Bile acid metabolism Confirmed OATP1B substrate [3] Sensitive to potent OATP1B inhibitors like rifampin; quantified via UHPLC-MS/MS [3].
Chenodeoxycholate 24-glucuronide (CDCA-24G) [3] Bile acid metabolism Confirmed OATP1B substrate [3] Used alongside GCDCA-S; plasma concentrations increase with OATP1B inhibition [3].
Bilirubin (unconjugated & conjugated) [1] Heme breakdown OATP1B1/OATP1B3 (partially) [1] Known sensitivity to OATP1B inhibitors; lack of specificity due to involvement of other transporters/enzymes (MRP2, MRP3, UGT1A1) [1].
Azelaic Acid (AzA) [4] Endogenous dicarboxylic acid Identified as a substrate for OATP1B3 and P-gp [4] A potential biomarker for the vectorial transport (OATP1B3-P-gp) function in the liver [4].

Experimental Protocol for Biomarker Quantification

For researchers aiming to quantify these biomarkers, particularly GCDCA-S and CDCA-24G, the following UHPLC-MS/MS method provides a validated approach [3].

  • Sample Preparation: Use 10 µL of human or mouse plasma. Protein precipitation or a suitable extraction method can be employed, with reported extraction recoveries of >80% for GCDCA-S and CDCA-24G [3].
  • Chromatography:
    • Column: Accucore aQ (50 mm × 2.1 mm, dp = 2.6 µm), maintained at 20°C [3].
    • Mobile Phase: A gradient of solvent A (2 mM ammonium acetate in water) and solvent B (100% methanol) [3].
    • Flow Rate: 0.4 mL/min [3].
  • Mass Spectrometry Detection:
    • Ionization: Heated ESI in negative ion mode [3].
    • Detection: Selective reaction monitoring (SRM). Key mass transitions are [3]:
      • GCDCA-S: m/z 528.4 → 448.3
      • CDCA-24G: m/z 567.4 → 391.1
  • Method Validation: The method demonstrated a lower limit of quantitation (LLOQ) of 0.5 ng/mL and linear calibration curves (r² > 0.99) across a range of 0.5–1000 ng/mL. Precision (CV <11.6%) and accuracy bias (<10.9%) met acceptance criteria [3].

This workflow can be visualized as follows:

start Plasma Sample (10 µL) prep Sample Preparation (Protein Precipitation/Extraction) start->prep chrom UHPLC Separation prep->chrom ms MS/MS Detection (Negative ESI, SRM Mode) chrom->ms data Data Analysis (Quantification) ms->data

Structural Basis of OATP1B Inhibition

Understanding OATP1B inhibition is aided by recent structural biology breakthroughs. Cryo-EM structures of OATP1B1 and OATP1B3 reveal their overall architecture and how inhibitors bind [5].

  • Overall Structure: Both transporters have a Major Facilitator Superfamily (MFS) fold with 12 transmembrane helices, forming an inward-open conformation with a large central cavity [5].
  • Substrate-Binding Pocket: Located in the C-terminal bundle, the pocket is funnel-shaped and accommodates diverse organic anions. The endogenous substrate estrone-3-sulfate (E1S) binds with its sulfate group forming hydrogen bonds with residues like Tyr422 and Gln541 in OATP1B1 [5].
  • Inhibitor Binding: Drugs like atorvastatin and pitavastatin compete with endogenous substrates (e.g., E1S) for binding within this pocket, explaining the mechanism of OATP1B-mediated DDIs [5].

The relationship between structure, substrate transport, and biomarker elevation can be summarized as follows:

Inhibitor Inhibitor OATP1B OATP1B Transporter (Inward-Open Conformation) Inhibitor->OATP1B Binds to Substrate Pocket Uptake Impaired Hepatic Uptake OATP1B->Uptake Inhibition prevents normal substrate transport Biomarker Elevated Plasma Levels of Endogenous Biomarkers (CP-I, GCDCA-S, etc.) Uptake->Biomarker

Key Insights for Research and Development

  • Delineate Complex DDIs: As demonstrated in the cedirogant case study, CP-I is particularly valuable for untangling complex DDIs involving multiple enzymes and transporters (e.g., CYP3A4, P-gp, BCRP, OATP1B), as its elevation is highly selective for OATP1B inhibition [2].
  • Leverage Computational Tools: Emerging computational models like HOLIgraph, a graph neural network that uses protein-ligand interaction data, show high accuracy (>90% balanced accuracy) in predicting OATP1B1 inhibitors and can provide mechanistic insights during early drug development [6].

References

dehydrocholic acid bile acid synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Bile Acid Synthesis Pathways

To understand DHCA's pharmacological role, it's helpful to first review the primary pathways for endogenous bile acid synthesis. The major pathways and their key regulatory steps are summarized below.

Pathway Initial Reaction Key Regulatory Enzyme(s) Primary Products
Classical (Neutral) Pathway [1] [2] 7α-hydroxylation of cholesterol [1] Cholesterol 7α-hydroxylase (CYP7A1) - rate-limiting step [1] [2] Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) [1] [2]
Alternative (Acidic) Pathway [1] [2] 27-hydroxylation of cholesterol [1] Mitochondrial cholesterol transport (e.g., by StarD1); Oxysterol 7α-hydroxylase (CYP7B1) [1] Chenodeoxycholic Acid (CDCA) [1] [2]

The following diagram illustrates the key steps and relationships within these primary bile acid synthesis pathways.

G cluster_classical Classical (Neutral) Pathway cluster_alternative Alternative (Acidic) Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting) Cholesterol->CYP7A1 CYP27A1 CYP27A1 Cholesterol->CYP27A1 7α-Hydroxycholesterol 7α-Hydroxycholesterol CYP7A1->7α-Hydroxycholesterol CA Cholic Acid (CA) CDCA_classical Chenodeoxycholic Acid (CDCA) Oxysterols (e.g., 26HC) Oxysterols (e.g., 26HC) CYP27A1->Oxysterols (e.g., 26HC) CYP7B1 CYP7B1 CDCA_alternative Chenodeoxycholic Acid (CDCA) CYP7B1->CDCA_alternative 7α-Hydroxycholesterol->CA With CYP8B1 7α-Hydroxycholesterol->CDCA_classical Without CYP8B1 Oxysterols (e.g., 26HC)->CYP7B1

Primary bile acid synthesis pathways: Classical and Alternative [1] [2].

Mechanism of Dehydrocholic Acid

As a synthetic derivative of cholic acid, DHCA differs from natural bile acids. Its structure is altered, with key carbonyl groups replacing hydroxyl groups [3] [4]. This change makes it a poor detergent and alters its physiological function.

  • Pharmacological Action: DHCA functions as a hydrocholeretic [5]. It stimulates hepatocytes to increase the water content and volume of bile, without a corresponding major increase in the secretion of bile salts or other solids. This helps to flush the biliary system.
  • Proposed Biochemical Mechanism: Evidence suggests DHCA interacts with hepatocytes to amplify the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway [5]. By boosting the initial step of bile acid synthesis from cholesterol, it increases the overall osmotic load, drawing more water into the bile [5].

Experimental Analysis of Bile Acids

For researchers studying bile acids like DHCA, here are common methodological approaches based on the search results.

Sample Preparation and Analysis
  • Bile Acid Standards: Commercially available chemical standards, including various DHCA isomers (3-dehydrocholic acid, 7-dehydrocholic acid, 12-dehydrocholic acid), are used for method calibration and quantification [4]. Purity of tested compounds should typically be >95% [4].
  • Sample Preparation: Accurate weighing and preparation of standard stock solutions in methanol (e.g., 5.0 mM) is standard practice. These are serially diluted with methanol/water (e.g., 50/50, v/v) to create a calibration curve [4].
  • Internal Standards: Use stable isotope-labeled bile acid standards (e.g., CA-d4, DCA-d4, LCA-d4) added to all samples at a constant concentration to correct for analytical variability [4].
Key Assays and Models
  • Choleretic Activity: The primary assay for DHCA involves measuring its ability to increase bile flow (choleresis) in animal models. This is often done by cannulating the common bile duct and measuring bile volume output over time after DHCA administration [5].
  • Enzyme Activity: To investigate the mechanism, the activity of CYP7A1 can be measured in vitro using liver microsomal fractions or in vivo, often via indirect markers or transcriptional analysis [5].
  • Metabolic Models: Animal models of metabolic disease (e.g., high-fat diet-induced obesity, genetic models of diabetes) are used to investigate the broader metabolic effects of bariatric surgeries and resulting bile acid profiles [6].

References

dehydrocholic acid micellar electrokinetic chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals


Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid technique that combines the principles of capillary electrophoresis and chromatography, enabling the simultaneous separation of both charged and neutral analytes [1] [2]. This application note details a validated MEKC method for the quantitative determination of dehydrocholic acid (DHCA), a choleretic agent, in pharmaceutical formulations. The method offers a robust, efficient, and solvent-minimizing alternative to traditional HPLC for quality control purposes [3] [4].


Principle of MEKC

In MEKC, a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) is added to the background electrolyte at a concentration above its critical micellar concentration (CMC). These surfactant molecules aggregate to form dynamic structures called micelles, which act as a pseudo-stationary phase [2] [5].

  • Separation Mechanism: Analytes are separated based on their differential partitioning between the hydrophilic aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase) [1] [6].
  • Migration: The electroosmotic flow (EOF) carries the entire solution toward the cathode. While the EOF is faster than the electrophoretic mobility of the anionic SDS micelles (which are attracted to the anode), the net movement of the micelles is still toward the cathode [1]. Hydrophilic compounds that do not interact with micelles migrate at the speed of the EOF, while hydrophobic compounds that partition into micelles are retarded [2]. The elution window for neutral compounds lies between the migration time of an EOF marker and the migration time of a micellar marker [1].

The following diagram illustrates the core separation mechanism in MEKC.

G EOF Electroosmotic Flow (EOF) Fast movement toward cathode Detector Detector EOF->Detector Fastest Micelles Charged Micelles Slower net movement toward cathode Micelles->Detector Slowest AnalyteA Hydrophilic Analyte Migrates with EOF AnalyteA->Detector Fast AnalyteB Hydrophobic Analyte Partitions into micelles, retarded AnalyteB->Detector Slow


Experimental Protocol

Materials and Reagents
  • Analytes: this compound (DHCA), Deoxycholic acid (DCA), Ursodeoxycholic acid (UDCA).
  • Internal Standard: Thioctic acid [4].
  • Surfactant: Sodium dodecyl sulfate (SDS).
  • Background Electrolyte (BGE): 20 mM Borate-Phosphate buffer [4].
  • Organic Modifier: Acetonitrile (ACN) [4].
  • Water: Ultrapure water (e.g., from an EASYpure RF system).
  • Samples: Pharmaceutical solid dosage forms (e.g., tablets).
Instrumentation and Conditions

Adapt the following general conditions, optimized for bile acids, to your specific capillary electrophoresis system [4].

Table 1: Standard MEKC Instrumental Conditions

Parameter Specification
Capillary Uncoated fused silica, 50 µm i.d., 40 cm effective length [4]
Detection UV at 185 nm [4]
Background Electrolyte 20 mM Borate-Phosphate buffer, pH 8.0 [4]
Surfactant 50 mM Sodium Dodecyl Sulfate (SDS) [4]
Additive Acetonitrile (ACN) [4]
Voltage 15 kV [4]
Temperature Controlled (e.g., 25°C)
Sample Preparation
  • Standard Solution: Accurately weigh DHCA and the internal standard (thioctic acid). Dissolve and dilute with the BGE to the desired concentration.
  • Pharmaceutical Formulation:
    • Grind and homogenize tablets.
    • Accurately weigh a portion equivalent to one dose.
    • Add the internal standard, then extract with the BGE using sonication and vortex mixing.
    • Centrifuge and filter the supernatant through a 0.45 µm membrane before injection [4].
Detailed Operational Procedure

The workflow for a MEKC analysis, from sample preparation to quantitative determination, is outlined below.

G Step1 1. Capillary Conditioning Rinse with NaOH, water, and BGE Step2 2. Sample Injection Hydrodynamic injection (e.g., 50 mbar for 5 s) Step1->Step2 Step3 3. Separation Apply voltage (e.g., 15 kV) Step2->Step3 Step4 4. Detection UV detection at 185 nm Step3->Step4 Step5 5. Data Analysis Peak identification and quantification (via internal standard method) Step4->Step5


Method Validation and Analytical Performance

The described MEKC method was validated for the analysis of bile acids in pharmaceuticals. The table below summarizes key performance characteristics [4].

Table 2: Analytical Performance Data for MEKC of Bile Acids

Validation Parameter Performance Note
Linearity R² ≥ 0.999 For DHCA, DCA, UDCA [4]
Range 50–150% of target concentration [4]
Repeatability (RSD%) < 1.5% For migration times [4]
Intermediate Precision (RSD%) < 2.0% For migration times [4]
Accuracy (Recovery %) 98.5–101.5% Compared to reference method [4]
Limit of Detection (LOD) ~ 38.3 nmol/mL For Deoxycholic Acid (DCA), as reference [4]

Applications and Discussion

This MEKC protocol is primarily designed for the quality control of pharmaceutical formulations containing DHCA and related bile acids [4]. It allows for the precise quantification of the active ingredient, ensuring batch-to-batch consistency.

  • Selectivity: The method successfully separates DHCA from other bile acids (DCA, UDCA) and common excipients found in solid dosage forms, with no matrix interference reported [4].
  • Advantages over HPLC: MEKC offers superior separation efficiency, faster analysis times, and significantly lower consumption of solvents and samples, making it a cost-effective and "greener" alternative [4] [5].
  • Troubleshooting and Optimization:
    • Broad or Tailing Peaks: Can be improved by adjusting the concentration of SDS or the percentage of organic modifier (ACN) [7] [5].
    • Poor Reproducibility: Ensure strict control of buffer pH, capillary temperature, and consistent capillary rinsing procedures between runs [5].

Conclusion

The presented MEKC method is a simple, rapid, and reliable technique for determining this compound in pharmaceuticals. Its excellent analytical performance, validated through selectivity, linearity, precision, and accuracy, makes it a suitable and advantageous alternative to HPLC for routine quality control in pharmaceutical laboratories.


References

Comprehensive Application Notes and Protocols: LC-MS/MS Analysis of Dehydrocholic Acid in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bile Acid Chemistry and Biological Relevance

Bile acids represent a major class of steroid acids synthesized in the liver from cholesterol and play crucial roles in lipid homeostasis by regulating uptake from food and excretion. Beyond their traditional function in lipid digestion, bile acids have emerged as bioactive molecules that act through various receptors including the farnesoid X receptor (FXR), pregnane X receptor (PXR), and G protein-coupled bile acid receptor 1 (TGR5) to modulate lipid, glucose, and energy homeostasis [1]. The structural diversity of bile acids arises from modifications to the sterol nucleus including hydroxylation patterns, conjugation with glycine or taurine, and microbial transformations in the gut. Dehydrocholic acid (DHCA) is a synthetic bile acid characterized by the oxidation of hydroxyl groups to keto groups, specifically at the C-3, C-7, and C-12 positions, which significantly alters its physicochemical properties and biological activity compared to natural bile acids [2].

The quantitative analysis of bile acids in biological matrices presents significant analytical challenges due to their structural similarities, presence of isomers, varying polarity between free and conjugated species, and typically low circulating concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for bile acid quantification due to its superior sensitivity, selectivity, and ability to simultaneously measure multiple bile acid species without derivatization [3]. The development of robust LC-MS/MS methods for bile acids like this compound is particularly valuable for clinical diagnostics and drug development, where bile acid profiles can serve as sensitive biomarkers for hepatobiliary diseases and drug-induced liver injury (DILI) [1] [2].

Experimental Design and Workflow

The comprehensive analysis of this compound in plasma samples involves a structured workflow from sample collection to data analysis, with careful attention to maintaining analyte stability throughout the process. The following diagram illustrates the complete experimental workflow:

G cluster_1 Critical Steps for DHCA Stability SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma separation (1000 rcf, 10 min, 4°C) Extraction Protein Precipitation/Extraction SamplePrep->Extraction 50 μL plasma + 150 μL IS in cold ACN ColdTemp Maintain samples on ice/4°C LCAnalysis LC-MS/MS Analysis Extraction->LCAnalysis Centrifugation (12,000 rpm, 10 min, 4°C) AcidCondition Acidic conditions (2% formic acid) DataProcessing Data Processing & Quantification LCAnalysis->DataProcessing MRM data acquisition RapidProcessing Rapid processing (<2 hours) Validation Method Validation DataProcessing->Validation Quality control & calibration ISUsage Use stable isotope-labeled IS

Figure 1: Complete experimental workflow for DHCA analysis in plasma, highlighting critical steps for maintaining analyte stability.

Sample Preparation Protocol

Materials and Reagents
  • Plasma samples: Collect blood into heparinized tubes and separate plasma by centrifugation at 1,000 rcf for 10 minutes at 4°C [4]. Aliquot and store at -80°C until analysis.
  • Chemical standards: this compound (DHCA) reference standard, deuterated internal standard (e.g., D₄-DHCA if available, or appropriate alternative)
  • Solvents: LC-MS grade water, methanol, acetonitrile, and formic acid (≥99% purity)
  • Solution preparation: Prepare extraction solvent containing acetonitrile:methanol (80:20, v/v) with 2% formic acid and 100 μM EDTA [4]
Sample Processing Steps
  • Thawing: Remove plasma samples from -80°C storage and thaw on ice [4].

  • Aliquoting: Transfer 50 μL of plasma into a pre-chilled 1.5 mL microcentrifuge tube [4].

  • Internal Standard Addition: Add 10-20 μL of appropriate internal standard solution (recommended concentration: 500 ng/mL in methanol) [5] [2].

  • Protein Precipitation: Add 150 μL of ice-cold extraction solvent (ACN:MeOH 80:20 with 2% formic acid) to the plasma sample [4] [6].

  • Vortexing and Incubation: Vortex-mix vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation [6].

  • Centrifugation: Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins [4] [6].

  • Supernatant Collection: Carefully transfer the supernatant to a clean LC-MS vial or 96-well plate for analysis.

  • Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 4°C and reconstitute in an appropriate volume of initial mobile phase [6].

Critical Note: To maintain DHCA stability, all processing steps should be performed on ice or at 4°C, and total processing time should not exceed 2 hours [4].

LC-MS/MS Analysis Conditions

Liquid Chromatography Parameters

Table 1: Optimal LC conditions for DHCA separation

Parameter Specification Alternative Conditions
Column Raptor C18 (100 × 2.1 mm, 1.8 μm) [7] C18 weak anion-exchange column (100 × 2.1 mm, 1.7 μm) [4]
Guard Column Ultra C18 (10 × 2.1 mm, 5 μm) [5] UHPLC precolumn filter (0.2 μm) [7]
Column Temperature 60°C [7] 40°C [1]
Injection Volume 3-5 μL [7] 2-10 μL (depending on sensitivity requirements)
Flow Rate 0.5 mL/min [7] 0.2-0.6 mL/min
Mobile Phase A 5 mM ammonium acetate in water [7] 15% acetonitrile with 0.5 mmol/L ammonium formate (pH 3) [4]
Mobile Phase B 50:50 acetonitrile:methanol [7] 70% acetonitrile with 0.5 mmol/L ammonium formate, 2% formic acid (pH 3) [4]
Gradient Program Time (min) / %B: 0/35, 2/40, 2.5/45, 3.5/50, 4.6/55, 5.7/80, 5.9/95, 6.5/95, 6.51/35, 8.5/35 [7] Time (min) / %B: 0/100A, 1/100A, 2/100B, 5.5/100B, 5.6/100A, 7/100A [4]
Mass Spectrometry Parameters

Table 2: MS/MS parameters for DHCA analysis

Parameter Specification Alternative/Notes
Ionization Mode Negative ESI [2] [3] Positive ESI (less sensitive for unconjugated BAs) [1]
Ion Source Temperature 400°C [4] 300-600°C (optimize for sensitivity)
Desolvation Gas Flow 700 L/h [4] 500-1000 L/h (instrument dependent)
Cone Gas Flow 50 L/h [4] -
Collision Gas Argon [4] Nitrogen (alternative)
Capillary Voltage 1 kV (negative mode) [4] Instrument dependent
MRM Transitions Precursor → Product (CE) Qualification transitions recommended
DHCA 373.3 → 373.3 (8-15 V) [1] [7] Pseudo-MRM for unconjugated BAs [2]
Internal Standard Appropriate transition for deuterated analog -

The analytical methodology can be visualized through the following instrumental configuration diagram:

G cluster_MS Critical MS/MS Parameters SampleInjection Sample Injection (3-5 μL) Chromatography Chromatographic Separation Raptor C18 Column, 60°C SampleInjection->Chromatography Mobile phase gradient 0.5 mL/min Ionization Electrospray Ionization Negative Mode, 400°C Chromatography->Ionization Analytes eluted 8.5 min runtime MSDetection Tandem MS Detection MRM Mode Ionization->MSDetection Gas flows: Desolvation 700 L/h Cone 50 L/h MRM MRM Transitions: DHCA 373.3→373.3 DataOutput Data Acquisition & Analysis MSDetection->DataOutput Quantification via internal standard method Polarity Negative Ionization Optimized for BAs Calibration Calibration with isotope-labeled IS

Figure 2: Instrumental configuration for LC-MS/MS analysis of DHCA, highlighting critical parameters for optimal sensitivity and specificity.

Method Validation and Performance Characteristics

Analytical Figures of Merit

Table 3: Method validation parameters for DHCA quantification in plasma

Validation Parameter Performance Value Experimental Details
Linear Range 0.1-4000 ng/mL [1] [4] 7-point calibration curve
Limit of Detection (LOD) 0.45 ng/mL [1] Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 1.36 ng/mL [1] Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% RSD
Precision (Intra-day) <10% RSD [4] n=6 replicates at low, medium, high concentrations
Precision (Inter-day) <15% RSD n=3 days with 6 replicates each at QC levels
Accuracy 85-115% [1] Across validation range (low, medium, high concentrations)
Extraction Recovery 83 ± 6% [1] Comparison of extracted samples vs pure standards
Matrix Effects 85-115% [7] Assessment of ion suppression/enhancement
Stability (4°C, 24h) <15% degradation [1] In autosampler and during sample processing
Stability (-80°C, long-term) <20% degradation After 30 days at -80°C
Stability (Freeze-thaw) <15% change After 3 freeze-thaw cycles
Specificity and Selectivity

Method specificity is demonstrated through the chromatographic resolution of DHCA from potential isobaric interferences and matrix components. The optimized LC conditions should achieve baseline separation of DHCA from other bile acids and endogenous compounds. Matrix effects should be evaluated by comparing the analyte response in neat solution versus spiked post-extraction plasma samples [7]. The use of stable isotope-labeled internal standards is strongly recommended to correct for any matrix effects and variations in extraction efficiency [4] [2].

Applications in Disease Research and Drug Development

Biomarker Applications

The quantitative analysis of DHCA in plasma has significant applications in clinical diagnostics and toxicology studies. Bile acid profiling, including DHCA quantification, can serve as a sensitive biomarker for:

  • Drug-induced liver injury (DILI): Altered bile acid profiles often precede traditional liver enzyme elevations, providing early indicators of hepatotoxicity [1] [2].
  • Cholestatic liver diseases: Disruption of bile acid transport leads to characteristic changes in bile acid composition and concentration [1].
  • Gut-liver axis disorders: The intricate relationship between gut microbiota and bile acid metabolism makes bile acid profiling valuable for studying conditions like non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD) [6].
  • CYP3A activity monitoring: Specific bile acid metabolites like 1β-hydroxy-deoxycholic acid have been investigated as potential biomarkers for CYP3A enzyme activity, which is crucial in drug-drug interaction studies [8].
Implementation in Preclinical and Clinical Studies

When implementing this method in preclinical and clinical studies, several considerations should be addressed:

  • Species differences: Bile acid profiles vary significantly between species (e.g., predominant taurine conjugation in rodents vs. glycine conjugation in humans) [1].
  • Sample collection standardization: Consistency in sampling conditions (fasting vs. postprandial), anticoagulant use, and processing protocols is critical for reliable comparisons [4].
  • Data normalization: Appropriate normalization strategies should be implemented to account for biological variability, potentially using creatinine correction or specific reference bile acids.
  • Quality control: Include system suitability tests, blank samples, and quality control samples at low, medium, and high concentrations in each analytical batch.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak shape: Optimize mobile phase pH and consider adding acidic modifiers (0.01-0.1% formic acid); ensure column temperature is maintained ≥40°C [7].
  • Matrix effects: Implement efficient sample cleanup; use stable isotope-labeled internal standards; consider diverting the early eluting portion of the chromatogram to waste to prevent phospholipid accumulation in the ion source [7].
  • Inconsistent internal standard response: Check for coeluting matrix interferences; verify internal standard stability and preparation; ensure thorough mixing of internal standard with samples [7].
  • Redensitivity: Increase injection volume (if possible); reduce initial mobile phase strength; check ion source cleanliness and mass spectrometer calibration.
Method Adaptation and Optimization

This protocol can be adapted for different analytical needs:

  • High-throughput applications: Shorten the chromatographic runtime to 8.4 minutes by optimizing the gradient program while maintaining resolution of critical isomer pairs [5].
  • Expanded bile acid panels: The method can be extended to include additional bile acids by incorporating appropriate MRM transitions and optimizing chromatographic separation [1] [2] [9].
  • Different biological matrices: With appropriate validation, the method can be adapted for urine, fecal, or tissue samples by modifying the extraction procedure [1] [6].

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The protocol encompasses all critical aspects of the analytical process, from sample preparation to instrumental analysis and data interpretation. The method's validation according to standard bioanalytical guidelines ensures reliability for both research and clinical applications. The flexibility of the approach allows for adaptation to various study designs and analytical requirements, making it a valuable tool for investigating bile acid metabolism in health and disease.

References

Analytical Protocol for Targeted Bile Acid Profiling

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is synthesized from recent methodologies that use liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific bile acid quantification [1] [2].

Sample Preparation
  • Materials: Methanol, water (LC-MS grade), internal standards (e.g., D4-labeled bile acids like D4-cholic acid, D4-deoxycholic acid) [1].
  • Procedure:
    • Protein Precipitation: Add a 3-4 volume of cold methanol to a measured volume of serum or plasma (e.g., 50 µL sample + 150 µL methanol) [1].
    • Internal Standard Addition: Spike a mixture of stable isotope-labeled internal standards into the methanol before extraction to correct for matrix effects and losses [1].
    • Mixing and Centrifugation: Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 × g) for 10-15 minutes at 4°C.
    • Collection: Collect the clear supernatant and transfer it to an LC-MS vial for analysis.
LC-MS/MS Analysis
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) [1].
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
    • Gradient: Use a linear gradient from high aqueous to high organic content. For example: 40% B to 95% B over 10-15 minutes [1].
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40-50°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative mode [1] [2].
    • Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Two MRM transitions are recommended per analyte: one as a quantifier and one as a qualifier [2].
Data Analysis
  • Quantification: Use the ratio of the analyte peak area to the corresponding internal standard's peak area for quantification. Plot this ratio against the known concentration of calibration standards to create a linear calibration curve [1].
  • Quality Control: Include pooled quality control samples (e.g., human or mouse serum pools) and process blanks with each batch to ensure precision and accuracy [2].

The workflow below summarizes the key steps in the analytical process.

G start Start Sample Prep sp1 Add Internal Standards & Methanol start->sp1 sp2 Vortex & Centrifuge sp1->sp2 sp3 Collect Supernatant sp2->sp3 lcms LC-MS/MS Analysis sp3->lcms ms1 Chromatographic Separation (C18) lcms->ms1 ms2 ESI Ionization (Negative Mode) ms1->ms2 ms3 MRM Detection ms2->ms3 da Data Analysis ms3->da da1 Peak Integration da->da1 da2 Calibration Curve da1->da2 da3 Concentration Calculation da2->da3 end Report Results da3->end

Diagram: Workflow for targeted bile acid analysis.

Key Bile Acids for Targeted Panels and Quantitative Data

The tables below list the core bile acids recommended for inclusion in a targeted panel and performance metrics from a multi-laboratory ring trial [2].

Table 1: Core Bile Acids for Targeted Panels in Human and Mouse Models

Bile Acid Abbreviation Type Species Relevance Key Feature
Cholic Acid CA Primary Human & Mouse 12α-hydroxylated BA
Chenodeoxycholic Acid CDCA Primary Human FXR agonist
α-Muricholic Acid α-MCA Primary Mouse Hydrophilic, FXR antagonist
β-Muricholic Acid β-MCA Primary Mouse Hydrophilic, FXR antagonist
Deoxycholic Acid DCA Secondary Human & Mouse Hydrophobic, tumor promoter [3]
Lithocholic Acid LCA Secondary Human & Mouse Very hydrophobic
Ursodeoxycholic Acid UDCA Secondary/Tertiary Human & Mouse Hydrophilic, therapeutic [3]
Glycocholic Acid GCA Conjugated Primary Human & Mouse Glycine conjugate
Taurocholic Acid TCA Conjugated Primary Human & Mouse Taurine conjugate
Dehydrocholic Acid DHA/DCA Synthetic N/A Research chemical, 3-keto derivative [4]

Table 2: Example Quantitative Performance of Bile Acid Analysis (based on [2]) This table shows that while quantification is robust for many bile acids, performance can vary, especially at lower concentrations.

Bile Acid Acceptable Precision (RSD < 30%) Acceptable Accuracy (70-130% Recovery) Notes
Cholic Acid (CA) 35/36 analyses Info not fully detailed Consistently precise across methods
Glycocholic Acid (GCA) 35/36 analyses Info not fully detailed Consistently precise across methods
Deoxycholic Acid (DCA) 28/36 analyses Info not fully detailed More challenging; 8 imprecise results
Lithocholic Acid (LCA) 27/30 analyses Info not fully detailed Hydrophobicity makes analysis difficult
Taurocholic Acid (TCA) 28/36 analyses Info not fully detailed More challenging; 8 imprecise results

Critical Methodological Considerations

  • Including this compound: To analyze DCA, you would need to obtain a pure standard, optimize its specific MRM transitions, and add it to your calibration curves. Its retention time and ionization efficiency will differ from natural bile acids due to its three keto groups [4].
  • Matrix Effects: The co-elution of other molecules can suppress or enhance ionization. Using stable isotope-labeled internal standards for each analyte is the most effective way to correct for this [1] [2].
  • Hydrophobic Bile Acids: Bile acids like LCA and DCA are less soluble and can adsorb to surfaces. Using sufficient organic solvent in samples and calibrators is critical for accurate recovery [2].
  • Method Validation: For any new panel, rigorously validate key parameters including linearity, precision, accuracy, recovery, and stability to ensure data reliability [1] [2].

References

Comprehensive Application Notes and Protocols for the Biocatalytic Whole-Cell Reduction of Dehydrocholic Acid

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for the multi-enzymatic, one-pot reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid (12-keto-UDCA) using engineered whole-cell biocatalysts. This process is a crucial step in a more efficient, biocatalytic route to synthesizing the pharmaceutical agent ursodeoxycholic acid (UDCA), which is used to treat gallstones and liver diseases [1] [2].

Process Overview and Rationale

The traditional industrial preparation of UDCA from cholic acid is a seven-step chemical procedure with an overall yield of less than 30% [1]. The biocatalytic approach outlined here significantly streamlines the production of a key intermediate, 12-keto-UDCA. The core reaction involves the asymmetric reduction of the 3- and 7-carbonyl groups of DHCA using two key hydroxysteroid dehydrogenases (HSDHs) [3] [1].

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSDH): Catalyzes the reduction of the 3-carbonyl group. The enzyme from Comamonas testosteroni is commonly used and is NADH-dependent [3] [1].
  • 7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Catalyzes the stereoselective reduction of the 7-carbonyl group to yield the desired 7β-hydroxy configuration. The enzyme from Collinsella aerofaciens is frequently employed [3] [4] [5].
  • Cofactor Regeneration: A critical advantage of the whole-cell system is the internal regeneration of expensive nicotinamide cofactors (NADH/NADPH). This is achieved by co-expressing a dehydrogenase such as a formate dehydrogenase (FDH) mutant from *Mycobacterium vaccae* (which is NAD(P)-bispecific) or a glucose dehydrogenase (GDH) from *Bacillus subtilis*, which consumes a cheap sacrificial substrate (formate or glucose) to regenerate the reduced cofactor [3] [1].

The entire multi-step reduction can be efficiently performed in a one-pot reaction using resting cells of a recombinant E. coli strain, avoiding the need for intermediate isolation and simplifying downstream processing [1] [6].

Workflow Diagram

The following diagram illustrates the complete workflow for the whole-cell biocatalytic reduction of DHCA, from biocatalyst preparation to the final conversion:

cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation Reaction cluster_downstream Downstream Processing Strain Engineered E. coli Strain (expressing 3α-HSDH, 7β-HSDH, FDH/GDH) Cultivation Cell Cultivation & Growth Strain->Cultivation Harvest Cell Harvestation (Centrifugation) Cultivation->Harvest Resting Preparation of Resting Cell Suspension Harvest->Resting ReactionMix Prepare Reaction Mixture: Resting Cells, DHCA, Formate/Glucose, Buffer Resting->ReactionMix Incubate Incubate with Mixing (pH 6.4, 30-37°C) ReactionMix->Incubate Monitor Monitor Reaction (Conversion via HPLC) Incubate->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Analyze Analyze & Purify 12-keto-UDCA Extract->Analyze

Key Whole-Cell Biocatalyst Systems

Researchers have developed and compared several configurations of whole-cell biocatalysts for this transformation. The table below summarizes the characteristics of the primary systems reported in the literature.

Table 1: Comparison of Key Whole-Cell Biocatalyst Systems for DHCA Reduction

Biocatalyst System Key Enzymes Expressed Cofactor Regeneration Reported Performance Advantages & Notes
One-Biocatalyst System (FDH) [3] 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) Formate / NAD(P)+ Complete conversion of 72 mM DHCA at pH 6.4 within 1 h. Uses a single, versatile E. coli strain. FDH mutant is NAD(P)-bispecific, simplifying design.
One-Biocatalyst System (GDH) [1] 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), GDH (B. subtilis) Glucose / NADP+ Complete conversion of 100 mM DHCA to >99.5 mM 12-keto-UDCA in 4.5 h (L-scale). High conversion with high substrate loading. Efficient NADPH regeneration.

| Dual-Biocatalyst System [1] | Strain A: 3α-HSDH + FDH Strain B: 7β-HSDH + FDH | Formate / NAD+ & NADP+ | Simultaneous use of two specialized strains. | Allows for independent optimization of each enzyme's expression. | | Tri-Enzyme One-Biocatalyst [3] | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) | Formate / NAD(P)+ | Conversion of 50 mM DHCA directly to 12-keto-UDCA with minimal intermediates. | Minimizes byproduct formation by channeling the intermediate. |

Detailed Experimental Protocols

Protocol 1: One-Pot Reduction of DHCA Using a Single Biocatalyst with GDH-Based Regeneration

This protocol is adapted from the highly efficient system described in Biotechnol Bioeng (2013) that achieved complete conversion of 100 mM DHCA on a liter scale [1].

3.1.1 Biocatalyst Preparation
  • Strain Construction: Genetically engineer E. coli BL21(DE3) to co-express the following enzymes on one or more plasmids under inducible T7 promoters [1]:
    • 3α-HSDH from Comamonas testosteroni
    • 7β-HSDH from Collinsella aerofaciens
    • Glucose Dehydrogenase (GDH) from Bacillus subtilis
  • Cell Cultivation:
    • Inoculate a pre-culture in LB medium with appropriate antibiotics and grow overnight.
    • Use to inoculate a production medium (e.g., Terrific Broth or defined mineral medium).
    • Grow at 30-37°C until OD600 reaches ~0.6-0.8.
    • Induce enzyme expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue incubation for 4-16 hours at a reduced temperature (e.g., 25°C) to promote soluble enzyme production.
  • Harvesting and Washing:
    • Harvest cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).
    • Wash cell pellets twice with an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.4-7.0).
    • Resuspend the cells in the same buffer to a final optical density (OD600) of 20-50 (or a defined cell wet weight concentration, e.g., 20-50 g/L) to create a concentrated resting cell suspension.
3.1.2 Biotransformation Reaction
  • Reaction Setup: For a 100 mL scale reaction in a 250 mL baffled flask, combine:
    • Resting Cell Suspension: 10-30% (v/v) of the prepared suspension.
    • DHCA Substrate: 100 mM (typically from a concentrated stock solution in DMSO or as a fine suspension).
    • Glucose: 100-200 mM (as a co-substrate for GDH).
    • Buffer: 100 mM Potassium Phosphate Buffer, pH 6.4-7.0.
    • Cofactor (Optional): The system should regenerate cofactors internally. A small catalytic amount (e.g., 0.05-0.1 mM NADP+) may be added to initiate the reaction if needed.
  • Incubation:
    • Incubate the reaction mixture at 30-37°C with constant shaking (e.g., 200 rpm).
    • Monitor the reaction progress by taking periodic samples (e.g., 0.5 mL) for HPLC analysis.
3.1.3 Analytical Monitoring and Downstream Processing
  • Sample Preparation:
    • Quench the sample with an equal volume of methanol or acetonitrile to stop the reaction and precipitate proteins and cells.
    • Centrifuge the quenched sample (e.g., 14,000 x g, 10 min) and analyze the clear supernatant by HPLC.
  • HPLC Analysis:
    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).
    • Mobile Phase: Gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 200-210 nm.
    • Retention Times: Monitor for the consumption of DHCA and the formation of 12-keto-UDCA and any potential intermediates (e.g., 3,12-diketo-UDCA).
Protocol 2: Rapid Reduction Using a Single Biocatalyst with FDH-Based Regeneration

This protocol is based on the system described in Appl Microbiol Biotechnol (2012), which is optimized for speed at slightly acidic pH [3].

3.2.1 Key Reaction Parameters

Table 2: Optimized Reaction Conditions for FDH-Based System [3]

Parameter Optimal Condition Effect / Rationale
pH 6.4 Strong pH dependence observed; maximal activity in slightly acidic range.
Temperature 30-37°C Standard physiological temperature for mesophilic enzymes.
DHCA Concentration 50 - 72 mM High conversion achieved even with a partially suspended substrate.
Formate Concentration 100 - 500 mM Serves as the sacrificial substrate for the FDH-driven cofactor regeneration.
Cofactor Addition Not required The system operates without exogenous cofactor addition.
  • Biocatalyst Preparation: Follow the steps in Protocol 3.1.1, but use a strain expressing 7β-HSDH and the NAD(P)-bispecific FDH mutant from Mycobacterium vaccae. For the direct conversion to 12-keto-UDCA, ensure the strain also expresses 3α-HSDH [3].
  • Reaction Setup:
    • Prepare the reaction mixture in 100 mM Potassium Phosphate Buffer, pH 6.4.
    • Use a DHCA concentration of 50-72 mM.
    • Add sodium formate to a final concentration of 200-500 mM.
    • Add 10-20% (v/v) of the resting cell suspension.
  • Incubation and Monitoring:
    • Incubate at 30°C with shaking.
    • The reaction is typically very fast, with complete conversion possible within 1-2 hours. Monitor by HPLC as described in Protocol 3.1.3.

Critical Factors for Success and Troubleshooting

  • pH Control: The reaction rate is highly sensitive to pH. The optimal range for the described systems is often slightly acidic (pH ~6.4). Use a buffered system with sufficient capacity and monitor pH throughout the reaction [3].
  • Substrate Solubility: DHCA has limited aqueous solubility and may form a fine suspension in the reaction mixture. This does not preclude high conversion, as the dissolved substrate is continuously replenished. Mixing is important to maintain suspension [3].
  • Enzyme Inhibition: Be aware that high concentrations of substrates or products can be inhibitory. Kinetic modeling has shown that substrate and product inhibition can occur in related HSDH-catalyzed reactions [2]. If conversion stalls at high substrate loading, consider fed-batch addition of the substrate.
  • Cofactor Regeneration Efficiency: The success of the process hinges on efficient cofactor recycling. Ensure that the regenerating enzyme (FDH or GDH) is expressed at high levels and that its sacrificial substrate (formate or glucose) is present in non-limiting concentrations [1] [6].

Conclusion

The whole-cell biocatalytic reduction of this compound represents a robust and efficient green chemistry alternative to traditional synthetic methods. The protocols outlined here, utilizing engineered E. coli strains with integrated cofactor regeneration, enable the complete conversion of high concentrations of DHCA to 12-keto-UDCA in a simple, one-pot batch process. This method reduces the number of synthetic steps, avoids the use of expensive isolated cofactors, and simplifies downstream processing, making it highly attractive for industrial application in the synthesis of the active pharmaceutical ingredient ursodeoxycholic acid.

References

enzymatic synthesis 12-ketoursodeoxycholic acid dehydrocholic acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 12-Ketoursodeoxycholic Acid Synthesis

12-ketoursodeoxycholic acid (12-ketoUDCA) is a key intermediate in the production of ursodeoxycholic acid (UDCA), a therapeutic agent used for the non-surgical treatment of cholesterol gallstones and various liver diseases [1] [2]. Traditional chemical synthesis of UDCA is a multi-step process with a low overall yield of less than 30% [2].

Modern enzymatic synthesis offers a more efficient and sustainable alternative. This process typically involves the selective reduction of the 3-carbonyl and 7-carbonyl groups of dehydrocholic acid (DHCA, 3,7,12-trioxo-5β-cholanic acid) to the corresponding 3α- and 7β- hydroxyl groups. This can be achieved in a single step using a multi-enzymatic system containing 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), with simultaneous coenzyme regeneration [1] [3] [2].

Comparison of Biocatalyst Systems for 12-KetoUDCA Synthesis

Research has explored different configurations of whole-cell biocatalysts for this synthesis. The table below summarizes the performance of various systems as reported in the literature.

Biocatalyst System Cofactor Regeneration Substrate Concentration Reaction Time Conversion/Yield Key Features/Reference
One-Biocatalyst (GDH) Glucose Dehydrogenase (GDH) 100 mM 4.5 hours >99.5 mM; ~100% conversion [2] High efficiency, simple batch process on liter scale [2].
One-Biocatalyst (FDH) Engineered Formate Dehydrogenase (FDH) 10 mM Not Specified 99% formation, 91% yield [1] Regenerates NADPH and NADH simultaneously; uses engineered E. coli host [1].
Two-Biocatalyst Formate Dehydrogenase (FDH) in two distinct hosts 100 mM 24 hours ~100% conversion [2] Applies two separate whole-cell catalysts in one pot [2].
Membrane Reactor Glucose Dehydrogenase (GDH) 0.5% (w/v) Not Specified Complete conversion [3] Early enzymatic method demonstrating complete selectivity [3].

Detailed Protocol: One-Biocatalyst System with GDH Cofactor Regeneration

This protocol is adapted from the highly efficient one-biocatalyst system described in [2], which achieved complete conversion of 100 mM DHCA within 4.5 hours.

Materials
  • Biocatalyst: Recombinant E. coli BL21(DE3) strain co-expressing:
    • 3α-HSDH (e.g., from Comamonas testosteroni)
    • 7β-HSDH (e.g., a mutant from Collinsella aerofaciens)
    • Glucose Dehydrogenase (GDH) from Bacillus subtilis [2]
  • Substrate: this compound (DHCA)
  • Cofactors: NAD(P)H
  • Regeneration Substrate: D-Glucose
  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 6.0) [1]
  • Equipment: Membrane reactor or standard bioreactor with temperature and pH control [3]
Method
  • Cell Cultivation and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB with appropriate antibiotics) at 37°C. Induce enzyme expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase.
  • Cell Harvesting: Harvest cells by centrifugation in the late-log phase.
  • Reaction Setup:
    • Suspend the whole-cell biocatalyst in potassium phosphate buffer (100 mM, pH 6.0) to a desired cell density [1].
    • Add DHCA to a final concentration of 100 mM [2].
    • Add D-Glucose in excess (e.g., 1.1-1.2 equivalents per mole of DHCA) for cofactor regeneration.
  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30-37°C) with agitation. Monitor the reaction until completion, which typically occurs within 4.5 hours for 100 mM DHCA [2].
  • Product Recovery: Terminate the reaction by centrifugation to remove cells. Recover 12-ketoUDCA from the supernatant via acidification and extraction, or crystallization.

Workflow and Reaction Pathway Visualization

The following diagram illustrates the multi-enzymatic reaction pathway for the synthesis of 12-ketoUDCA from DHCA, as implemented in the one-biocatalyst system.

The diagram above shows the concerted action of the enzymes. 7β-HSDH first reduces the 7-carbonyl group of DHCA, using NADPH as a cofactor. Subsequently, 3α-HSDH reduces the 3-carbonyl group of the intermediate, using NADH. Glucose dehydrogenase (GDH) regenerates both NADPH and NADH from NADP⁺ and NAD⁺, respectively, by oxidizing glucose to glucono-δ-lactone, making the process catalytic with respect to the cofactors [1] [2].

Key Application Notes for Researchers

  • Cofactor Regeneration is Crucial: The choice of cofactor regeneration system significantly impacts cost and efficiency. The GDH/glucose system is highly effective, but FDH/formate offers an alternative [1] [2].
  • Engineered Hosts Prevent By-Products: Using an E. coli host strain engineered to lack indigenous 7α-hydroxysteroid dehydrogenase activity is critical to prevent the formation of the undesired by-product, 12-chenodeoxycholic acid, ensuring high product purity [1].
  • System Scalability: The one-biocatalyst system with GDH has been successfully demonstrated in a simple batch process on a liter scale, confirming its practicality for larger-scale synthesis [2].

References

Comprehensive Application Notes and Protocols for Dehydrocholic Acid as a Hydrocholeretic Agent in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrocholeretic Agents and Dehydrocholic Acid

This compound (DHA) is a semisynthetic bile acid derivative that represents one of the most well-established hydrocholeretic agents used in both research and clinical practice. As a hydrocholeretic, DHA differs fundamentally from traditional choleretics—while choleretics primarily increase the solid components of bile, hydrocholeretics specifically increase bile water volume, resulting in a more dilute bile secretion. This property makes DHA particularly valuable for research applications focused on biliary physiology, drug transport mechanisms, and therapeutic interventions for biliary disorders. The compound is chemically characterized as a triketocholanic acid, distinguished from natural bile acids by the oxidation of its hydroxyl groups to ketone groups at positions 3, 7, and 12, which significantly alters its physiological properties and biological activity [1] [2].

The primary molecular formula of DHA is C₂₄H₃₄O₅, with a molecular weight of 402.5 g/mol, and it is known by numerous synonyms including Decholin, Dehystolin, Felacrinos, and Triketocholanic Acid [2]. First described in scientific literature in the early 20th century, DHA has maintained relevance in modern research due to its unique mechanisms of action and diverse applications. Unlike natural bile acids that facilitate lipid absorption through micelle formation, DHA has reduced detergent properties and does not promote significant micelle formation in bile, which underlies its distinctive hydrocholeretic effect [3]. This application note provides comprehensive experimental protocols, mechanistic insights, and research applications to support scientists investigating biliary physiology, drug transport mechanisms, and novel therapeutic applications of this unique compound.

Pharmacological Profile and Mechanisms of Action

Comparative Pharmacological Properties of Bile Acids

Table 1: Comparative characteristics of major bile acids relevant to research applications

Bile Acid Chemical Classification Primary Physiological Action Micelle Formation Research Applications
This compound Semisynthetic, triketocholanic acid Hydrocholeresis (increases bile water volume) Minimal Biliary physiology studies, experimental hydrocholeresis, psoriasis therapy, cancer research
Taurocholic Acid Natural, conjugated primary bile acid Digestive choleresis (increases bile solids) Extensive Lipid digestion studies, transporter research, membrane interactions
Ursodeoxycholic Acid Natural, secondary bile acid Hepatoprotective, cholesterol dissolution Moderate Gallstone dissolution, primary biliary cirrhosis, cholestasis of pregnancy
Chenodeoxycholic Acid Natural, primary bile acid Digestive choleresis, cholesterol saturation regulation Extensive Gallstone dissolution studies, cholesterol metabolism
Mechanistic Basis of Hydrocholeretic Action

The primary mechanism underlying this compound's hydrocholeretic effect involves the enhancement of filtration processes in the hepatobiliary system. Research employing mongrel dogs with acute biliary fistulas has demonstrated that DHA significantly increases the excretory rates and clearances of water, sodium, potassium, chloride, and creatinine—substances considered to be primarily filtered rather than actively secreted [4]. This distinguishes DHA from secretagogues that enhance the biliary output of organic anions such as BSP (bromosulfophthalein), PAH (para-aminohippuric acid), and penicillin. The clearance differential between filtered substances and actively secreted compounds provides key evidence that DHA primarily acts through augmentation of canalicular filtration rather than stimulation of active transport systems [4].

At the molecular level, DHA's oxidized ketone groups at positions 3, 7, and 12 of the steroid nucleus render it less amphiphilic than natural bile acids, resulting in reduced micelle-forming capacity [3]. This property is critical to its hydrocholeretic action, as the limited micelle formation creates an osmotic gradient that promotes water secretion into biliary canaliculi without significantly increasing biliary solids excretion. Studies comparing taurocholate (which produces weak choleresis with substantial micelle formation) with dehydrocholate (which produces strong choleresis with minimal micelle formation) confirm this distinctive mechanism [3]. Additionally, DHA may influence ion transport pathways and tight junction permeability, further contributing to increased water flow through the biliary epithelium.

G DHA This compound Administration Mech1 Enhanced Filtration Process in Hepatic Canaliculi DHA->Mech1 Mech2 Reduced Micelle Formation Due to Oxidized Structure DHA->Mech2 Effect3 Enhanced Filtration Marker Excretion (Na+, K+, Cl-, Creatinine) Mech1->Effect3 Mech3 Osmotic Gradient Establishment in Biliary Space Mech2->Mech3 Effect1 Increased Bile Water Volume (Hydrocholeresis) Mech3->Effect1 Effect2 Dilution of Biliary Contents Effect1->Effect2 ResearchApp Research Applications: - Biliary Physiology Studies - Drug Transport Mechanisms - Therapeutic Dilution Effect1->ResearchApp Effect2->ResearchApp Effect3->ResearchApp

Figure 1: Mechanism of this compound-induced hydrocholeresis and research applications. DHA enhances filtration processes while reducing micelle formation due to its oxidized structure, establishing an osmotic gradient that increases bile water volume and dilutes biliary contents.

Research Applications and Model Systems

Established Research Applications
  • Biliary Physiology Investigations: DHA serves as a valuable experimental tool for dissecting the fundamental mechanisms governing bile formation and secretion. Its distinctive action on filtration processes allows researchers to isolate and study the paracellular transport pathway in hepatobiliary physiology. Studies employing DHA have been instrumental in characterizing the differential handling of filtered substances versus actively secreted compounds, providing critical insights into the molecular mechanisms of biliary excretion [4] [3]. The compound's consistent and dose-dependent hydrocholeretic effect makes it particularly useful for establishing baseline biliary function in animal models before introducing experimental variables.

  • Drug Transport Studies: The pharmaceutical research field utilizes DHA to investigate hepatobiliary transport mechanisms of new chemical entities. By comparing biliary excretion patterns during DHA-induced hydrocholeresis versus basal conditions, researchers can determine whether compounds are primarily eliminated through filtration or active secretion pathways. This application is particularly valuable in early drug development for characterizing elimination routes of candidate molecules and predicting potential drug-drug interactions [4]. The research demonstrates that DHA increases clearance of filtered substances but does not significantly affect the clearance of actively secreted compounds like BSP, PAH, and penicillin [4].

  • Therapeutic Applications Research: Beyond its use as an experimental tool, DHA itself represents a therapeutic candidate for several conditions. Hungarian clinical research has demonstrated that oral DHA supplementation (2-3 Suprachol pills daily or 0.25g this compound powder 2-3 times daily) combined with dietary modifications alleviated psoriasis symptoms in 78.8% of patients, with more pronounced effects in acute cases (95.1% asymptomatic) [5]. The proposed mechanism involves bile acid-mediated detoxification of bacterial endotoxins in the intestine, preventing their translocation into the bloodstream and subsequent inflammatory cytokine release that aggravates psoriasis. Additionally, recent computational drug repurposing screens have identified DHA as a potential PDK3 inhibitor for lung cancer therapy, showing strong binding affinity (-10.5 kcal/mol) and stable complex formation in molecular dynamics simulations [6].

Experimental Model Systems

Table 2: Animal models for this compound research applications

Model System Experimental Applications Key Parameters Measured Advantages Limitations
Acute Biliary Fistula Dog Model [4] Biliary excretion studies, clearance measurements, hydrocholeresis mechanisms Bile flow rate, electrolyte excretion, endogenous and exogenous compound clearance Allows direct bile collection and quantification, established historical model Surgical complexity, animal welfare considerations, acute preparation only
Rat Choleresis Models [3] Bile salt transport comparisons, micelle formation studies, hepatobiliary kinetics Bile flow rate, biliary lipid secretion, organic anion transport Smaller species, suitable for multiple experimental groups, well-characterized physiology Smaller bile volume collection, more technically challenging cannulation
Computational Molecular Docking Models [6] Drug repurposing, protein-ligand interactions, binding affinity assessment Binding affinity (kcal/mol), interaction residues, complex stability No live animals required, rapid screening capability, structural insights Requires experimental validation, limited to known protein structures

Experimental Protocols

Protocol 1: Canine Biliary Fistula Model for Hydrocholeresis Studies

This protocol describes the establishment of an acute biliary fistula in mongrel dogs for quantifying this compound-induced hydrocholeresis, based on the methods described in [4] with modern refinements.

4.1.1 Materials and Equipment
  • Adult mongrel dogs (20-30 kg)
  • This compound (pharmaceutical grade)
  • Sodium pentobarbital anesthesia system
  • Sterile surgical instruments for abdominal surgery
  • Biliary cannulation set (PE-90 or similar polyethylene tubing)
  • Temperature-controlled bile collection system
  • Physiological monitoring equipment (ECG, blood pressure, oxygenation)
  • Constant infusion pump for drug administration
  • Automated blood chemistry analyzer
  • Microcentrifuge for sample processing
4.1.2 Surgical Procedure
  • Preoperative Preparation: Fast animals for 12 hours with free access to water. Administer preoperative medications (atropine 0.04 mg/kg IM) to reduce secretions. Induce anesthesia with sodium pentobarbital (30 mg/kg IV) and maintain with continuous infusion (5 mg/kg/hr). Secure endotracheal tube and maintain physiological monitoring throughout procedure.

  • Surgical Exposure: Make a midline abdominal incision and gently retract the liver to expose the common bile duct. Isolate a 2-3 cm segment of the duct with minimal dissection to preserve vascular supply.

  • Cannulation Technique: Make a small incision in the bile duct and insert cannula directed toward the liver. Secure with 4-0 silk sutures, ensuring patency and minimal leakage. Connect cannula to collection system and begin basal bile collection.

  • Stabilization Period: Allow 30-60 minutes for bile flow to stabilize after surgical manipulation. Monitor flow rate and consistency before initiating experimental protocols.

4.1.3 Experimental Measurements
  • Basal Bile Collection: Collect bile in pre-weighed tubes over 15-minute intervals for at least 60 minutes to establish baseline flow rate.

  • DHA Administration: Prepare this compound in sterile physiological saline. Administer by constant intravenous infusion at 10-20 μmol/kg/min or as bolus injection of 50-100 μmol/kg based on experimental design.

  • Bile Sampling: Continue bile collection in timed intervals (10-15 minutes) for 2-3 hours post-administration. Record volume and weight for each interval.

  • Blood Sampling: Collect simultaneous blood samples from arterial or venous line at 30-minute intervals for determination of plasma concentrations of compounds of interest.

  • Clearance Calculations: Determine biliary clearances using standard formula: Clearance = (Bile concentration × Bile flow rate) / Plasma concentration.

Protocol 2: Rat Model for Comparative Bile Salt Effects

This protocol adapts the methodology for smaller rodent models, enabling comparison of this compound with other bile salts as described in [3].

4.2.1 Materials and Reagents
  • Male Wistar rats (250-300 g)
  • This compound, sodium salt
  • Taurocholic acid (for comparative studies)
  • Ketamine/xylazine anesthesia (90/10 mg/kg IP)
  • PE-10 or PE-50 cannulation tubing
  • Temperature-controlled surgical platform
  • Micro-volume bile collection system
  • Ultracentrifuge for micelle studies
4.2.2 Experimental Procedure
  • Animal Preparation: Anesthetize rats and maintain body temperature at 37°C throughout procedure. Perform tracheostomy to ensure airway patency during prolonged experiments.

  • Biliary Cannulation: Expose common bile duct through midline abdominal incision. Ligate duct distal to liver, then insert cannula toward liver and secure. Begin immediate bile collection to prevent duct occlusion.

  • Venous Access: Cannulate jugular or femoral vein for administration of bile salts and test compounds.

  • Experimental Groups:

    • Group 1: Saline control (1 mL/kg/hr)
    • Group 2: Taurocholate infusion (10 μmol/kg/min)
    • Group 3: Dehydrocholate infusion (10 μmol/kg/min)
  • Sample Collection: Collect bile in pre-weighed microcentrifuge tubes at 15-minute intervals for 120 minutes. Take plasma samples at 30, 60, and 120 minutes for concentration determinations.

4.2.3 Micelle Binding Assessment
  • Ultracentrifugation: Pool bile samples from each experimental group. Subject to ultracentrifugation at 100,000 × g for 4 hours at 37°C.

  • Fraction Analysis: Carefully separate supernatant (micelle-poor) and pellet (micelle-rich) fractions. Determine distribution of compounds of interest between fractions using appropriate analytical methods.

  • Data Interpretation: Compare sedimentation patterns of test compounds with reference compounds of known micelle-binding characteristics.

Emerging Research Applications and Protocols

Protocol 3: Molecular Docking Analysis for PDK3 Inhibition

Recent computational studies have identified this compound as a potential PDK3 (pyruvate dehydrogenase kinase 3) inhibitor for cancer therapy [6]. This protocol describes the virtual screening approach used to identify this new application.

5.1.1 Computational Methods
  • Protein Preparation: Retrieve PDK3 structure (PDB ID: 1Y8O) from Protein Data Bank. Remove water molecules and heteroatoms. Add missing residues (307-319 and 322-323) using MODELLER software with self-template 6Z45.

  • Ligand Preparation: Obtain 3D structures of FDA-approved compounds from ZINC15 or similar database. Prepare this compound structure using energy minimization and conformational analysis.

  • Docking Grid Definition: Set grid box dimensions to X = 71, Y = 65, Z = 6 with center at X = 153.741, Y = 8.516, Z = 21.232 to encompass the ATP-binding site.

  • Virtual Screening: Perform high-throughput docking using InstaDock or AutoDock Vina. Rank compounds by binding affinity (kcal/mol) and analyze interaction patterns with key PDK3 residues.

5.1.2 Molecular Dynamics Simulation
  • System Setup: Place top-ranked DHA-PDK3 complex in solvated simulation box with appropriate ions. Employ periodic boundary conditions.

  • Simulation Parameters: Run 100 ns production simulation using GROMACS with CHARMM force field. Maintain constant temperature (300 K) and pressure (1 bar).

  • Trajectory Analysis: Calculate RMSD (root mean square deviation), RMSF (root mean square fluctuation), Rg (radius of gyration), and SASA (solvent accessible surface area) to assess complex stability.

  • Binding Energy Calculations: Perform MM-PBSA/GBSA (Molecular Mechanics-Poisson Boltzmann Surface Area/Generalized Born Surface Area) calculations to estimate binding free energy.

Therapeutic Application in Psoriasis Management

Clinical research has demonstrated promising results for DHA in psoriasis management [5]. The following therapeutic protocol is adapted from Hungarian clinical studies:

  • Patient Selection: Identify patients with mild to moderate psoriasis, excluding those with contraindications to bile acid therapy (acute cholecystitis, biliary obstruction, gallstone pancreatitis).

  • Dosing Regimen: Administer 2-3 Suprachol sugar-coated pills daily or this compound powder (acidum dehydrocholicum pulvis) at 0.25 g two to three times daily.

  • Dietary Modifications: Implement concomitant diet high in vegetables and fruits, while avoiding hot spices, alcohol, raw onion, garlic, and carbonated soft drinks.

  • Monitoring Protocol: Assess psoriasis symptoms weekly using standardized scoring systems (PASI). Monitor liver function tests and biliary symptoms throughout treatment period.

  • Treatment Duration: Continue for 1-6 weeks based on therapeutic response, with consideration for intermittent therapy after initial improvement.

Data Analysis and Interpretation

Key Parameters and Quantitative Expectations

Table 3: Expected effects of this compound in various model systems

Experimental System Key Measured Parameters Basal Values DHA-Induced Changes Interpretation
Canine Biliary Fistula [4] Bile flow rate (mL/kg/min) 0.05-0.15 100-300% increase Significant hydrocholeresis
Na+ excretion (μmol/min) Baseline values Significant increase Enhanced filtration process
K+ excretion (μmol/min) Baseline values Significant increase Enhanced filtration process
BSP clearance Baseline values No significant change No effect on active secretion
Rat Choleresis Model [3] Bile flow rate (μL/min/g liver) 1.0-2.0 150-250% increase Species-specific hydrocholeresis
Micelle formation Taurocholate: extensive Minimal formation Distinct from natural bile salts
Molecular Docking [6] Binding affinity (kcal/mol) Reference compounds -10.5 for DHA Strong PDK3 binding
RMSD (Å) in MD simulation Initial structure <2.5 over 100 ns Stable complex formation
Troubleshooting and Technical Considerations
  • Inconsistent Choleretic Response: Ensure proper cannula placement and patency. Verify DHA preparation and administration rate. Consider potential degradation of DHA in solution—prepare fresh solutions for each experiment.

  • Declining Bile Flow During Experiment: Monitor animal physiological status—maintain adequate anesthesia and fluid balance. Check for cannula obstruction—gently flush with warm saline if needed.

  • High Variability Between Animals: Standardize animal preparation, fasting period, and surgical approach. Consider genetic background and environmental factors—use littermates when possible.

  • Computational Docking Challenges: Validate docking protocol with known ligands before screening. Ensure proper protonation states of both protein and ligand. Consider multiple conformational states for flexible binding sites.

Conclusion and Research Perspectives

This compound remains a valuable research tool with unique hydrocholeretic properties that continue to reveal new insights into hepatobiliary physiology and potential therapeutic applications. The established experimental protocols using canine and rodent models provide robust methods for investigating biliary function, while emerging computational and clinical applications suggest this classic compound may have unexpected relevance in modern drug discovery. The recent identification of DHA as a potential PDK3 inhibitor for cancer therapy [6] exemplifies how traditional pharmacological agents can find new life through systematic repurposing approaches.

Future research directions should focus on elucidating molecular targets responsible for DHA's filtration-enhancing effects, exploring its potential in combination therapies for biliary disorders, and further validating its efficacy in psoriasis management through controlled clinical trials. Additionally, the intersection between DHA's hydrocholeretic properties and its newly discovered potential as a metabolic modulator in cancer represents a particularly promising area for interdisciplinary investigation. As research techniques continue to advance, this compound will likely maintain its position as both a useful experimental tool and a compound of therapeutic interest across multiple medical specialties.

References

dehydrocholic acid MRCP cholangiography anastomotic site evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Rationale

Dehydrocholic Acid is a strong, direct-acting choleretic agent. Its properties make it suitable for functional enhancement in MRCP [1]:

  • Mechanism of Action: Acts directly on liver cells to stimulate bile production.
  • Onset and Duration:
    • Onset: 1 to 3 minutes after intravenous injection.
    • Peak Effect: Reached within 20 to 30 minutes.
  • Primary Utility in MRCP: Increases bile volume and flow, which improves the distension and visualization of the biliary tree, particularly at surgical anastomotic sites which can be challenging to image [1] [2].

Clinical Evidence and Efficacy

The table below summarizes key outcomes from clinical studies on DHCA-enhanced MRCP:

Study Focus Patient Population Key Efficacy Findings Limitations / Notes
Anastomotic Site Evaluation [1] 9 patients Improved visualization of anastomotic site in 7 patients (77.8%) 1 failure: liver cirrhosis. 1 inevaluable: motion artifact [1]
Biliary Disease Evaluation [2] 14 patients Increased bile duct volume in 13 patients (92.9%); Better overall visualization in 11 patients (78.6%) No improvement in cases of liver cirrhosis or pre-filled bile ducts [2]

Detailed Experimental Protocol

The following workflow outlines the procedural steps for DHCA-enhanced MRCP:

cluster_prep Patient Preparation cluster_admin DHCA Administration cluster_acquisition MRCP Acquisition (Pre & Post DHCA) cluster_processing Image Analysis & 3D Processing Patient Preparation Patient Preparation Baseline MRCP Acquisition Baseline MRCP Acquisition Patient Preparation->Baseline MRCP Acquisition DHCA Administration DHCA Administration Baseline MRCP Acquisition->DHCA Administration Post-Injection MRCP Acquisition Post-Injection MRCP Acquisition DHCA Administration->Post-Injection MRCP Acquisition Image Analysis & 3D Processing Image Analysis & 3D Processing Post-Injection MRCP Acquisition->Image Analysis & 3D Processing Fasting (≥4 hrs) Fasting (≥4 hrs) No Anti-peristaltic Agent (Routine) No Anti-peristaltic Agent (Routine) Fasting (≥4 hrs)->No Anti-peristaltic Agent (Routine) IV Bolus Injection IV Bolus Injection Wait 20-30 minutes (Peak Effect) Wait 20-30 minutes (Peak Effect) IV Bolus Injection->Wait 20-30 minutes (Peak Effect) Sequence 1: Thick-Slab 2D Single-Shot TSE (T2-weighted) Sequence 1: Thick-Slab 2D Single-Shot TSE (T2-weighted) Sequence 2: Multi-section Thin-Slab 2D Single-Shot TSE (T2-weighted) Sequence 2: Multi-section Thin-Slab 2D Single-Shot TSE (T2-weighted) Sequence 1 Sequence 1 Sequence 2 Sequence 2 Sequence 1->Sequence 2 3D Maximum Intensity Projection (MIP) 3D Maximum Intensity Projection (MIP) Visual Assessment & Volume Measurement Visual Assessment & Volume Measurement 3D Maximum Intensity Projection (MIP)->Visual Assessment & Volume Measurement

Patient Preparation and Imaging
  • Patient Preparation: Patients should fast for at least 4 hours prior to the examination to promote gallbladder distension and reduce gastrointestinal fluid and peristalsis [3] [4].
  • MRCP Imaging Protocol:
    • Baseline MRCP: Perform standard MRCP sequences before DHCA administration.
    • Imaging Sequences:
      • Thick-Slab 2D Single-Shot Turbo Spin-Echo (TSE) T2-weighted sequences: Provide a rapid, projectional overview.
      • Multi-section Thin-Slab 2D Single-Shot TSE T2-weighted sequences: Allow for high-resolution 3D post-processing with Maximum Intensity Projection (MIP) [1] [2].
DHCA Administration and Post-Processing
  • DHCA Administration:
    • Procedure: Administer this compound as an intravenous bolus injection.
    • Timing: Acquire post-contrast MRCP images 20-30 minutes after injection, when the choleretic effect peaks [1].
  • Image Analysis:
    • Qualitative Assessment: Visually compare pre- and post-DHCA images for improvement in biliary duct delineation and anastomotic site clarity.
    • Quantitative Assessment (Optional): Use volume rendering software to measure and compare the volume of the biliary tree before and after DHCA administration [2].

Technical Considerations and Limitations

  • Patient Selection: DHCA enhancement may be ineffective in patients with significant liver dysfunction or cirrhosis, as the choleretic effect depends on functional hepatocytes [1] [2].
  • Technical Challenges: The technique requires patient cooperation, as motion artifacts from difficulty in breath-holding can render studies non-diagnostic [1].
  • Contraindications and Safety: While the provided studies report no direct adverse events, a comprehensive safety profile from a larger cohort is not available in the search results. Standard contraindications for choleretic agents should be considered.

Modern Context and Alternatives

It is crucial for researchers to recognize that while DHCA is a functional agent, modern MRCP practice has largely shifted toward other techniques that provide both anatomical and functional information, such as:

  • Hepatobiliary-Specific Contrast Agents (e.g., Gadoxetic acid, Gadobenate dimeglumine): These are taken up by functioning liver cells and excreted into the biliary system. They allow for functional T1-weighted MR Cholangiography, which can assess biliary excretion and detect active bile leaks, offering a significant advantage over purely T2-weighted techniques [5] [6].
  • Secretin-Stimulated MRCP: Used to evaluate the pancreatic duct and exocrine function by stimulating pancreatic juice flow [3] [4].
  • Quantitative MRCP (MRCP+): An AI-enabled software tool that provides objective, quantitative metrics of the biliary tree's morphology, helping to standardize assessment, particularly in complex diseases like Primary Sclerosing Cholangitis (PSC) [7].

Conclusion

References

dehydrocholic acid choleretic effect bile flow measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dehydrocholic Acid

This compound (DHCA) is a synthetic bile acid prepared from the oxidation of cholic acid. Its primary documented pharmacological effect is choleresis—a increase in bile flow that is characterized by a higher proportion of water relative to solid contents [1]. Historically, it was investigated for stimulating biliary lipid secretion, but its use in over-the-counter products has been discontinued in several regions [1]. It currently has no approved therapeutic indications, making it primarily a tool for research into bile acid metabolism and bile flow dynamics [1].

Mechanism of Action and Metabolism

The choleretic effect of DHCA is linked to its unique metabolism and interaction with hepatic systems.

  • Hydrocholeresis: DHCA induces a bile flow increase that is disproportionately large compared to the amount of bile acid secreted. This is considered a "hydrocholeretic" effect, where the secreted bile is more dilute [2].
  • Hepatic Metabolism: Upon administration, DHCA is rapidly taken up by the liver and conjugated with glycine or taurine. The conjugated forms are then secreted into bile [2] [1].
  • Sequential Reduction: The key to its action lies in its metabolism within the liver. It undergoes sequential, stereospecific reduction by liver enzymes [2]. The three keto groups on its structure are reduced to hydroxyl groups, a process that is believed to stimulate the active secretion of electrolytes and water into the biliary canaliculi, thereby increasing water flow without a parallel increase in biliary lipid secretion [2] [1].

The diagram below illustrates this metabolic pathway and its relationship to bile flow.

dhca_metabolism DHCA This compound (3,7,12-triketo) Step1 1. Hepatic Uptake & Conjugation DHCA->Step1 Metabolite1 Major Metabolite (3α,7α-dihydroxy-12-keto) Step1->Metabolite1 ~70% Metabolite2 Minor Metabolite (3α-hydroxy-7,12-diketo) Step1->Metabolite2 ~20% Metabolite3 Minor Metabolite (Cholic Acid) Step1->Metabolite3 ~10% BileFlow Increased Bile Flow (Hydrocholeresis) Metabolite1->BileFlow Metabolite2->BileFlow

Quantitative Data on DHCA Effects

The following tables summarize key quantitative findings from historical human and experimental studies.

Table 1: Hepatic Metabolism of this compound in Humans [2]

Metabolic Parameter Quantitative Finding Notes
Biliary Excretion >80% of infused radioactivity Rapid excretion as conjugated bile acids.
Major Metabolite ~70% as 3α,7α-dihydroxy-12-keto-5β-cholanoic acid A dihydroxy-monoketo bile acid.
Secondary Metabolite ~20% as 3α-hydroxy-7,12-diketo-5β-cholanoic acid A monohydroxy-diketo bile acid.
Fully Reduced Metabolite ~10% as Cholic Acid Complete reduction of all three keto groups.

Table 2: Effect on Biliary Lipids and Flow [2] [1]

Parameter Observed Effect Experimental Context
Bile Flow Increased (Hydrocholeresis) Ratio of bile flow to bile acid excretion increased in humans.
Biliary Lipid Secretion Decreased secretion of endogenous biliary lipids (e.g., phospholipids, cholesterol) Observed in rat models; attributed to poor micelle-forming capacity of DHCA metabolites.
Cholesterol/Lecithin Ratio No significant change Observed in human study after DHCA administration.

Experimental Protocol: Measuring Choleretic Effect

This protocol is adapted from a classic human study to provide a framework for investigating DHCA in a preclinical rodent model [2].

Objective

To quantify the choleretic effect of this compound by measuring changes in bile flow, bile acid composition, and biliary lipid secretion in an animal model.

Materials
  • Animals: Adult male Sprague-Dawley rats (or similar, 250-300 g), fasted overnight with free access to water.
  • Test Compound: this compound (DHCA), dissolved in an isotonic, pH-adjusted vehicle (e.g., 0.1M NaHCO₃).
  • Control: Vehicle alone.
  • Surgical Supplies: Anesthesia (e.g., ketamine/xylazine), PE-10 tubing for cannulation, body temperature maintenance system.
  • Data Collection: Micro-capillary tubes for bile collection, timer, balance.
  • Analytical: HPLC-MS/MS or enzymatic kits for bile acid and lipid analysis.
Procedure

The workflow for the experimental procedure is outlined below.

experimental_workflow Step1 Animal Preparation & Bile Duct Cannulation Step2 Basal Bile Collection (1 hour) Step1->Step2 Step3 Intravenous Administration (DHCA or Vehicle) Step2->Step3 Step4 Post-Dose Bile Collection (e.g., 0-2h, 2-4h intervals) Step3->Step4 Step5 Bile Analysis Step4->Step5 Step6 Data Analysis & Calculation of Choleretic Activity Step5->Step6

Step 1: Animal Preparation and Bile Duct Cannulation

  • Anesthetize the rat and secure it on a heated surgical board to maintain body temperature at 37°C.
  • Perform a midline laparotomy to expose the common bile duct.
  • Cannulate the common bile duct using a PE-10 tube and secure it in place.

Step 2: Basal Bile Collection

  • Allow the animal to stabilize for 15-20 minutes after surgery.
  • Collect bile for a precise 1-hour period into pre-weighed microtubes.
  • Record the bile volume (by weight, assuming density ~1 g/mL) as the basal flow rate (µL/min).

Step 3: Compound Administration

  • Randomly assign animals to two groups: DHCA Group (e.g., 10 mg/kg in vehicle) and Vehicle Control Group.
  • Administer the solution via a slow intravenous injection (e.g., over 1-2 minutes) through a separate jugular vein or femoral vein catheter.

Step 4: Post-Dose Bile Collection

  • Immediately after administration, begin collecting bile in sequential, timed intervals (e.g., 0-30 min, 30-60 min, 60-120 min, 120-180 min).
  • Record the precise volume and time for each interval.
  • Store all bile samples at -80°C until analysis.

Step 5: Bile Analysis

  • Bile Flow Rate: Calculate for each interval (µL/min/g liver weight).
  • Bile Acid Concentration: Use a commercial enzymatic total bile acid assay or HPLC-MS/MS for specific bile acid profiling (to detect DHCA and its metabolites) [3].
  • Biliary Lipid Analysis: Extract and quantify phospholipids (e.g., as phosphatidylcholine) and cholesterol using standard colorimetric or chromatographic methods.
Data Analysis and Calculations
  • Bile Flow Rate: Plot against time to visualize the choleretic response.
  • Bile Acid Secretion Rate: (Bile acid concentration × bile flow rate). Compare between DHCA and control groups.
  • Choleretic Activity: Calculate the choleretic quotient = (Increase in bile flow rate) / (Bile acid secretion rate). A high quotient indicates a hydrocholeretic effect.
  • Biliary Lipid Secretion Rates: Compare phospholipid and cholesterol secretion rates before and after DHCA administration.

Key Considerations and Safety

  • Toxicity Data: The median lethal dose (LD₅₀) for intravenous administration in rats is 750 mg/kg, indicating a moderate safety margin at research doses [1].
  • Mechanistic Caution: DHCA's effect is distinct from that of natural bile acids. It may decrease the secretion of phospholipids and cholesterol, which is an important consideration for studies focused on biliary lipid metabolism [2] [1].
  • Regulatory Status: Researchers should be aware that DHCA is not an approved drug in many jurisdictions, and its use is confined to experimental settings [1].

References

Comprehensive Application Notes and Protocols: Dehydrocholic Acid in Sodium Taurocholate-Induced Acute Biliary Pancreatitis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Acute biliary pancreatitis (ABP) represents a life-threatening digestive disorder characterized by high mortality rates and significant clinical challenges. This condition is primarily initiated by abnormal bile acid regurgitation into the pancreatic duct due to biliary obstruction, leading to premature trypsinogen activation, extensive acinar cell necrosis, and subsequent systemic inflammatory cascade [1] [2]. Among the various experimental models used to study ABP, sodium taurocholate (NaT)-induced pancreatitis has emerged as a clinically relevant model that closely mimics human biliary pancreatitis pathophysiology. This model demonstrates high fidelity in reproducing key features of severe acute pancreatitis, including pancreatic tissue edema, parenchymal necrosis, hemorrhage, and systemic inflammatory response [3] [4].

The search for effective therapeutic interventions for ABP has led researchers to investigate dehydrocholic acid (DA), a bile acid derivative currently used clinically for cholestatic hepatitis management. DA stimulates hepatocytic bile secretion, promoting biliary drainage and duct cleaning, which suggests potential applicability for ABP management [1] [2]. Recent investigations have systematically evaluated DA's protective mechanisms and therapeutic efficacy in NaT-induced pancreatitis models, revealing multi-targeted effects on mitochondrial function, calcium homeostasis, and autophagy pathways [1] [2] [5]. These application notes consolidate the current methodological approaches and experimental evidence to facilitate standardized implementation of this model in preclinical drug development.

Therapeutic Efficacy of this compound in Experimental Pancreatitis

Pancreatic Protection and Pathological Improvement

Comprehensive studies demonstrate that DA administration confers significant protection against NaT-induced pancreatic damage through measurable improvements in key pathological parameters. Experimental evidence from mouse models reveals that DA treatment effectively reduces serum amylase and lipase levels – crucial clinical indicators of pancreatic injury – while simultaneously suppressing pancreatic tissue edema, parenchymal necrosis, and trypsin activation [1] [2]. Histopathological analyses further confirm that DA markedly diminishes pancreatic inflammation and acinar cell damage, resulting in improved pancreatic architecture compared to untreated controls [1].

The quantitative protective effects of DA against NaT-induced pancreatitis are systematically summarized in Table 1 below, which consolidates key findings from multiple experimental approaches:

Table 1: Therapeutic Efficacy of this compound in Sodium Taurocholate-Induced Pancreatitis

Parameter NaT-Induced Model DA Treatment Effect Experimental Model Reference
Serum Amylase Significant increase Marked reduction Mouse ABP model [1] [2]
Serum Lipase Significant increase Marked reduction Mouse ABP model [1] [2]
Pancreatic Necrosis Extensive acinar cell necrosis Significant suppression Mouse ABP model [1] [2]
Trypsin Activation Elevated levels Reduced activity Mouse ABP model [1] [2]
Acinar Cell Necrosis (in vitro) ~40% induction by 5mM NaT Reduced to ~15% Isolated mouse acinar cells [1]
Pancreatic Edema Severe presentation Significant improvement Mouse ABP model [1] [2]
Mortality Rate Up to 60% within 24h Not reported Taurocholate pancreatitis model [3]
Cellular Protection and Mitochondrial Function

At the cellular level, DA demonstrates remarkable efficacy in protecting pancreatic acinar cells against NaT-induced cytotoxicity. In vitro studies using isolated primary pancreatic acinar cells show that DA pretreatment reduces NaT-induced necrosis from approximately 40% to 15%, indicating direct cytoprotective effects [1]. Mechanistically, DA preserves mitochondrial membrane potential (ΔΨm), prevents ATP depletion, and reduces reactive oxygen species (ROS) production in acinar cells exposed to NaT [1] [2].

The cellular and molecular mechanisms underlying DA's protective effects are quantified in Table 2, which summarizes key findings from biochemical and cellular assays:

Table 2: Mechanisms of this compound Action in Pancreatic Acinar Cells

Cellular Process NaT-Induced Effect DA Intervention Experimental System Reference
Mitochondrial Membrane Potential Severe depolarization Significant preservation Isolated mouse acinar cells [1]
Cellular ATP Levels Severe depletion Significant maintenance Isolated mouse acinar cells [1]
Mitochondrial ROS Marked increase Significant reduction Isolated mouse acinar cells [1]
Cytosolic Calcium Pathological overload Significant attenuation Isolated mouse acinar cells [1]
TFEB Expression Decreased nuclear localization Increased expression & activation In vitro and in vivo [1] [2]
LC3-II/I Ratio Increased Normalized In vitro and in vivo [1] [2]
p62 Accumulation Marked increase Significant reduction In vitro and in vivo [1] [2]

Experimental Protocols

Sodium Taurocholate-Induced Severe Acute Pancreatitis Model

The retrograde pancreatic duct infusion of sodium taurocholate represents the gold standard model for inducing severe acute biliary pancreatitis in mice. This method reliably produces necrotizing pancreatitis with significant systemic inflammation, closely mimicking human disease pathophysiology [3] [4].

3.1.1 Preoperative Preparation
  • Animals: Utilize 6-8 week old male C57BL/6 wild-type mice (approximately 21-23 g). House under standard conditions with 12-hour light/dark cycles and provide free access to food and water preoperatively [6].
  • Fasting: Fast mice for 8-12 hours before surgical procedure to reduce gastrointestinal complications [6].
  • Reagent Preparation: Prepare 5% (w/v) sodium taurocholate solution (93 mM) in 0.9% sodium chloride. Filter the solution through a 0.22 μm filter for sterilization [6]. Sodium taurocholate is a natural surfactant found in bile, with chemical formula C26H44NO7S•Na and molecular weight of 537.69 g/mol [7].
  • Surgical Instruments: Autoclave all surgical instruments (forceps, scissors, blade holder, needle holder, hemostatic clip, vessel clamps) at 121°C for 30 minutes [6].
  • Custom Microsyringe Preparation: Manually assemble a disposable insulin tip and extended plastic pipette tip on a 25-μL microliter syringe with flat tip. Sterilize by irradiation [6].
3.1.2 Surgical Procedure
  • Anesthesia: Induce general anesthesia with intraperitoneal injection of 1% pentobarbital sodium solution at 50 mg/kg dose [6].
  • Abdominal Access: Perform median laparotomy (approximately 10 mm) to adequately expose the pancreas and duodenum [6] [4].
  • Duodenal Incision: Make a small incision along the antimesenteric border of the duodenum to expose the duodenal papilla [6].
  • Biliopancreatic Duct Cannulation: Identify the ampulla of Vater and cannulate the biliopancreatic duct using the custom microsyringe assembly [6].
  • Taurocholate Infusion: Administer 20-50 μL of 2-5% sodium taurocholate solution via retrograde infusion into the pancreatic duct [4]. The volume and concentration determine disease severity, with higher parameters producing more severe pancreatitis [4].
  • Closure: Carefully reposition abdominal organs, flush peritoneal cavity with approximately 50 mL normal saline, and suture the abdominal wall in layers [6] [8].
3.1.3 Postoperative Care
  • Immediate Recovery: House animals in a dry, clean environment at 20-26°C. Avoid food and water for the first 12 hours post-surgery to reduce complications [8].
  • Analgesia Considerations: Note that some protocols omit analgesics to avoid interference with the natural disease progression, following approval by institutional animal ethics committees [6]. Researchers should consult their local animal care committee regarding appropriate analgesia.
  • Monitoring: Monitor animals every 6-8 hours for the first 48 hours. Severe cases typically manifest lethargy, conjunctival congestion, abdominal distension, and hyperventilation, with highest mortality occurring within 24-72 hours [3] [8].
3.1.4 Alternative Model Induction Method

As an alternative to ductal infusion, some researchers employ subcapsular injection of NaT (3.8% solution, 1 mL/kg) uniformly distributed beneath the pancreatic capsule. This technique produces significant pancreatic damage with gut barrier impairment and bacterial translocation, though it may show different kinetics and distribution of pathology compared to ductal infusion [8].

In Vitro Acinar Cell Studies

Isolated pancreatic acinar cells provide a reductionist system for mechanistic studies of DA's protective effects without the complexity of whole-animal models.

3.2.1 Acinar Cell Isolation
  • Pancreas Harvest: Extract pancreas from C57BL/6 male mice (8-12 weeks old, 25-30 g) following approved ethical guidelines [1].
  • Collagenase Digestion: Digest pancreatic tissue with collagenase IV (200 U/mL) for 19 minutes at 37°C with gentle agitation [1].
  • Mechanical Disruption: Gently disrupt digested tissue by pipetting and filter through a 100 μm cell strainer to obtain single acinar cells [1].
  • Cell Purification: Collect acinar cells by centrifugation at 110 × g for 2 minutes. Culture cells in HEPES buffer (containing 140 mM NaCl, 1.13 mM MgCl2, 4.7 mM KCl, 1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH 7.35) and use within 4 hours of isolation. Typical yield is approximately 17.5 × 10^6 cells per pancreas [1].
3.2.2 Treatment Protocol
  • NaT Challenge: Treat acinar cells with 5 mM NaT to induce pathological changes mimicking pancreatitis [1].
  • DA Intervention: Apply this compound (100 μM) concurrently with or prior to NaT challenge [1].
  • Viability Assessment: Assess cell viability by staining with Hoechst 33342 (50 μg/mL) and propidium iodide (1 μM). Count a minimum of 1000 cells per condition to determine necrosis percentage [1].
Analytical Methods and Endpoint Assessment

Comprehensive evaluation of pancreatitis severity and therapeutic response requires multiple complementary assessment methods:

  • Serum Enzymology: Measure serum amylase and lipase levels using standard clinical chemistry methods at 6, 24, and 48 hours post-induction [1] [8].
  • Histopathological Scoring: Evaluate pancreatic tissue sections (4 μm, H&E stained) using Schmidt scoring criteria assessing interstitial edema, leukocyte infiltration, acinar cell necrosis, and hemorrhage (0-3 points each) [8].
  • Mitochondrial Function: Assess ΔΨm using JC-1 dye (expressed as red/green fluorescence ratio), cellular ATP levels with luminescence assays, and mitochondrial ROS with MitoSOX fluorescent dye [1].
  • Calcium Imaging: Measure cytoplasmic calcium with Fluo-4 AM and mitochondrial calcium with Rhod-2 AM according to manufacturer's protocols [1].
  • Autophagy Assessment: Evaluate autophagy markers (LC3-I/II conversion, p62, Parkin) via immunoblotting and TFEB expression/localization by immunofluorescence and Western blot [1] [2].
  • Inflammatory Mediators: Quantify pancreatic IL-6 levels and systemic inflammatory response through plasma cytokine profiling [3] [4].

Mechanistic Insights

Mitochondrial Protection and Calcium Homeostasis

This compound exerts profound protective effects on mitochondrial integrity and calcium signaling in pancreatic acinar cells exposed to NaT. The pathogenic sequence in NaT-induced pancreatitis involves aberrant calcium signaling leading to mitochondrial membrane potential depolarization, ATP exhaustion, and reactive oxygen species eruption [1]. DA treatment significantly attenuates these pathological processes by stabilizing mitochondrial function and maintaining cellular energy homeostasis [1] [2].

Experimental evidence demonstrates that DA preserves mitochondrial membrane potential (measured by JC-1 fluorescence ratio), prevents cellular ATP depletion, and reduces mitochondrial ROS production in NaT-challenged acinar cells [1]. Furthermore, DA modulates intracellular calcium homeostasis by reducing both cytosolic calcium overload and mitochondrial calcium accumulation, thereby interrupting the vicious cycle of calcium-mediated mitochondrial damage and cellular necrosis [1]. These effects collectively contribute to DA's ability to reduce NaT-induced acinar cell necrosis from approximately 40% to 15% in vitro [1].

TFEB-Mediated Autophagy Enhancement

A novel mechanism underlying DA's protective effects involves the transcription factor EB (TFEB) pathway, which serves as the master regulator of lysosome biogenesis and autophagy [1] [2]. In NaT-induced pancreatitis, impaired TFEB activation leads to defective lysosome function and autophagy impairment, resulting in accumulated damaged cellular components and exacerbated pancreatic injury [1].

DA administration significantly elevates TFEB expression in vitro and enhances its nuclear translocation, thereby increasing functional lysosome content and restoring autophagic flux [1] [2]. This effect manifests as decreased LC3-II/I ratio alongside reduced accumulation of ubiquitin-binding protein p62 and Parkin, indicating improved autophagy completion [1] [2]. The enhanced autophagy capability facilitates more efficient clearance of damaged organelles, including dysfunctional mitochondria, thereby interrupting the cycle of cellular injury and inflammation in experimental pancreatitis.

The following diagram illustrates the integrated mechanism of DA action against sodium taurocholate-induced pancreatic injury:

G NaT Sodium Taurocholate (NaT) MitochondrialDamage Mitochondrial Damage NaT->MitochondrialDamage CalciumOverload Calcium Overload MitochondrialDamage->CalciumOverload ROS ROS Production MitochondrialDamage->ROS ATPdepletion ATP Depletion MitochondrialDamage->ATPdepletion Necrosis Acinar Cell Necrosis CalciumOverload->Necrosis ROS->Necrosis ATPdepletion->Necrosis Inflammation Pancreatic Inflammation Necrosis->Inflammation DA This compound (DA) TFEB TFEB Activation DA->TFEB Mitoprotection Mitochondrial Protection DA->Mitoprotection CalciumReg Calcium Homeostasis DA->CalciumReg Lysosome Lysosome Biogenesis TFEB->Lysosome Autophagy Autophagy Restoration Lysosome->Autophagy Autophagy->MitochondrialDamage Mitoprotection->MitochondrialDamage CalciumReg->CalciumOverload

Diagram Title: DA Protective Mechanisms in Taurocholate Pancreatitis

Application Notes

Therapeutic Administration Protocols

For preclinical efficacy evaluation, DA demonstrates optimal activity when administered at appropriate doses and timing relative to pancreatitis induction:

  • Dosing Considerations: Effective DA concentrations range from 100 μM in isolated acinar cell systems to appropriate in vivo dosing that requires determination based on specific experimental conditions [1]. The compound shows consistent effects at 100 μM in vitro for mitochondrial protection and autophagy restoration [1].
  • Treatment Timing: For therapeutic studies, DA administration can be initiated either prophylactically (before NaT challenge) or therapeutically (after disease induction), with both regimens demonstrating efficacy in experimental models [1] [2].
  • Combination Potential: DA's multi-mechanistic action profile suggests potential synergy with other therapeutic agents targeting different aspects of pancreatitis pathophysiology, such as antioxidants, anti-inflammatories, or protease inhibitors [1].
Model Selection Considerations

The choice between different NaT-induced pancreatitis models depends on specific research objectives and practical considerations:

  • Ductal Infusion Model: Most appropriate for studying biliary pancreatitis pathogenesis and systemic complications due to its clinical relevance and reproducible severe phenotype [3] [4]. This model shows high mortality (up to 60% within 24 hours), significant pancreatic damage (histological scores ~14.8 points), and pronounced systemic inflammation including lung injury [3].
  • Subcapsular Injection Model: Suitable for investigating gut barrier dysfunction and bacterial translocation with technically simpler implementation and lower mortality (~30% at 7 days) [8].
  • In Vitro Systems: Isolated acinar cells provide a controlled environment for mechanistic studies and high-throughput screening of potential therapeutics without systemic complexity [1].
Translational Relevance and Limitations

While the NaT-induced pancreatitis model offers high clinical relevance for human biliary pancreatitis, researchers should acknowledge its limitations:

  • The model produces severe necrotizing pancreatitis that may not fully represent milder clinical forms [3] [4].
  • Technical proficiency significantly influences reproducibility and consistency, particularly for ductal infusion methods [6] [4].
  • Species-specific differences in pancreatic physiology and bile acid metabolism may limit direct extrapolation to human pathophysiology [1] [4].

Conclusion

The sodium taurocholate-induced acute biliary pancreatitis model represents a clinically relevant experimental system for investigating disease mechanisms and evaluating potential therapeutics. This compound demonstrates multi-mechanistic efficacy in this model through mitochondrial protection, calcium homeostasis restoration, and TFEB-mediated autophagy enhancement. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies for implementing this model and assessing therapeutic interventions. Further investigation is warranted to fully elucidate DA's translational potential and optimize dosing regimens for clinical application in this devastating condition.

References

Technical Support Guide: Dehydrocholic Acid Solubility and DMSO Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dehydrocholic Acid

This compound (DHCA) is a synthetic bile acid produced by the oxidation of cholic acid, used primarily as a hydrocholeretic agent to increase bile output in various biliary system disorders. It's clinically employed for managing conditions like cholestasis and preventing gallstone recurrence, and has recently been investigated for its effects on autophagy and pancreatic protection in research settings. With the molecular formula C₂₄H₃₄O₅ and molecular weight of 402.52 g/mol, it presents significant solubility challenges that must be properly addressed for reliable experimental outcomes. This technical guide addresses the common solubility issues and provides optimized protocols for DMSO stock preparation to ensure research reproducibility and accuracy. [1] [2] [3]

Solubility Profile & Data

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 45-80 mg/mL 111.8-198.7 mM Varies by source; sonication recommended
Ethanol 5-15 mg/mL 12.4-37.3 mM Varies by source; lower concentration may require sonication
Water <1 mg/mL <2.5 mM Practically insoluble
DMSO (fresh, dry) 70 mg/mL 173.9 mM Highest reported value with optimal DMSO quality
Solubility Characteristics

This compound exhibits markedly different solubility across various solvents, following the "like dissolves like" principle. It shows highest solubility in DMSO among common laboratory solvents, with significant variation in reported values (45-80 mg/mL) that appears dependent on DMSO quality and preparation methods. The compound demonstrates moderate solubility in ethanol (5-15 mg/mL) but is practically insoluble in aqueous solutions (<1 mg/mL), presenting formulation challenges for biological assays. This solubility profile necessitates careful planning for in vitro and in vivo studies, particularly when working with concentrated stock solutions intended for dilution into aqueous systems. [1] [2] [4]

DMSO Stock Solution Preparation

Standard Preparation Protocol
  • Materials Needed: this compound powder (high purity >98%), anhydrous DMSO (freshly opened), volumetric flask or tube, sonication device, balance

  • Step-by-Step Procedure:

    • Weigh accurately the required amount of this compound powder using an analytical balance
    • Transfer quantitatively to an appropriate container (volumetric flask or tube)
    • Add calculated volume of anhydrous DMSO to achieve target concentration (typically 50-100 mM for stock solutions)
    • Sonicate the mixture for 10-15 minutes at room temperature until complete dissolution is visually confirmed
    • Aliquot the solution to avoid repeated freeze-thaw cycles
    • Store at -20°C for short-term use (1 month) or -80°C for long-term storage (1-2 years)
  • Critical Notes:

    • Use freshly opened anhydrous DMSO as moisture absorption significantly reduces solubility
    • Avoid heating as excessive temperatures may degrade the compound
    • Visual inspection should confirm complete dissolution before proceeding with experiments
Concentration Verification Methods

After preparation, verify stock solution concentration using these methods:

  • NMR Quantification: Using the PULCON method with ERETIC2 software, correlate absolute intensities with a reference spectrum (e.g., 1 mM isoleucine in DMSO-d6) [5]

  • Dilution Testing: Perform serial dilution in target assay buffer to check for precipitation at working concentrations

  • UV-Vis Spectroscopy: Compare absorbance against a standard curve of known concentrations (if chromophore present)

Troubleshooting Common Solubility Issues

Frequently Encountered Problems & Solutions

Table 2: Troubleshooting Guide for this compound Solubility Issues

Problem Possible Causes Solutions Prevention Tips
Precipitation in stock solution Moisture absorption in DMSO; incomplete initial dissolution Re-sonicate; re-precipitate and restart with fresh DMSO; centrifuge and use supernatant Use fresh DMSO aliquots; ensure complete dissolution before storage; add desiccant to DMSO container
Precipitation upon dilution into aqueous buffers Solubility limit exceeded; rapid dilution Pre-warm buffer; add compound slowly with vigorous mixing; use cosolvents Determine solubility limit in specific buffer; use the minimum DMSO percentage possible
Variable results between experiments DMSO quality variation; improper storage; freeze-thaw cycles Standardize DMSO source; use single-use aliquots; verify concentration before each experiment Create master batch of aliquots; document DMSO lot numbers; limit freeze-thaw cycles to <3
Reduced biological activity Micelle formation; non-specific binding; compound degradation Sonicate before use; use fresh solutions; include carrier proteins (e.g., BSA) in assays Validate chemical stability in solution; check for degradation products by HPLC
Impact on Bioassays & Mitigation Strategies

Low solubility of this compound can significantly impact bioassays by causing:

  • Underestimated activity due to reduced available compound
  • Variable data between replicates and experiments
  • Discrepancies between different assay types (e.g., enzyme vs. cell-based)
  • Inaccurate structure-activity relationship (SAR) determinations

To mitigate these issues:

  • Screen solubility early in experimental workflows
  • Optimize dilution protocols specifically for this compound
  • Include appropriate controls to distinguish solubility artifacts from true biological effects
  • Consider physicochemical properties when designing analog series [6]

Inclusion Compounds & Solvent Interactions

Host-Guest Chemistry of this compound

This compound exhibits a remarkable ability to form crystalline inclusion compounds with various organic solvents, a characteristic of many bile acids. It exists in two polymorphic forms (α and β), with the α-form being particularly relevant for inclusion complex formation. The α-form initially crystallizes with two independent molecules linked as dimers through hydrogen bonds between carboxylic acid groups at C-24. This structure demonstrates significant flexibility despite the absence of channels typically found in steroid compounds, allowing it to structurally adapt to accommodate guest molecules. [7] [8]

Solvent Inclusion Preferences

Research has demonstrated that this compound forms inclusion compounds with specific host:guest ratios:

  • Acetone (AC): 2:1 (host:guest)
  • Dimethyl sulfoxide (DMSO): 1:1
  • Dimethylformamide (DMF): 1.2:1
  • N-methyl-2-pyrrolidinone (NMP): 1.1:1

These inclusion compounds form through (guest)O····H-O(host) hydrogen bonds, with IR spectroscopy showing characteristic shifts of sulfoxide and carbonyl groups to lower wavenumbers upon complexation, indicating weakened X=O bond strength due to hydrogen bonding. The inclusion process is fully reversible, with the original α-form structure recovering after guest removal by heating under vacuum. [7] [8]

Solvent Competition Experiments

Competition experiments reveal this compound's selectivity in solvent enclathration:

  • DMSO is preferred over DMF when its mole fraction exceeds 0.2
  • NMP is preferred over DMF when its mole fraction exceeds 0.3
  • Between DMSO and NMP, selectivity is concentration-dependent: DMSO is strongly favored when its mole fraction ≥0.5, while NMP is preferred below this limit

These preferences have practical implications for crystallization procedures and solvent selection in experimental protocols. [7] [8]

Experimental Workflows & Protocols

Solubility Assessment Workflow

The following diagram illustrates the recommended workflow for this compound solubility assessment and stock solution preparation:

G Start Start Solubility Assessment DMSO Use Fresh Anhydrous DMSO Start->DMSO Weigh Weigh this compound DMSO->Weigh Sonicate Add DMSO and Sonicate Weigh->Sonicate Check Check for Complete Dissolution Sonicate->Check Aliquot Aliquot and Store at -20°C Check->Aliquot Clear Solution Troubleshoot Proceed to Troubleshooting Protocol Check->Troubleshoot Cloudy/Precipitate Verify Verify Concentration (NMR or Dilution Test) Aliquot->Verify Precip Precipitation Observed? Verify->Precip Precip->Troubleshoot Yes Use Use in Experiments Precip->Use No Troubleshoot->Sonicate Re-sonicate or Use Fresh DMSO

Figure 1: Experimental workflow for this compound solubility assessment and stock solution preparation

In Vivo Formulation Considerations

For animal studies, this compound requires special formulation approaches:

  • Suspension Formulation:

    • Use 0.5-1% CMC-Na (carboxymethyl cellulose sodium) in saline
    • Mix vigorously to create homogeneous suspension
    • Target concentration: ≥5 mg/mL for oral or intraperitoneal administration
  • Solution Formulation:

    • DMSO-based stock solutions can be further diluted with PEG300, Tween 80, and saline
    • Typical ratio: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
    • Final concentration should be below precipitation threshold (typically 2.5 mg/mL)
  • Quality Control:

    • Check for homogeneity and stability before administration
    • Prepare fresh solutions daily when possible
    • Document formulation details for reproducibility [1] [9]

Frequently Asked Questions (FAQ)

Q1: Why does this compound solubility vary between different DMSO batches? A: DMSO is highly hygroscopic and absorbs moisture from the atmosphere, which significantly reduces its ability to dissolve hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO from sealed containers and consider adding desiccant to the DMSO storage container.

Q2: What is the maximum recommended concentration for this compound stock solutions? A: For reliable results, we recommend 50-100 mM stock solutions in DMSO. While higher concentrations are possible with optimal DMSO quality, these concentrations provide good solubility while minimizing potential precipitation issues upon dilution.

Q3: How long are this compound stock solutions stable? A: When stored properly at -20°C in anhydrous DMSO, solutions remain stable for approximately 1 month. For long-term storage, keep at -80°C and use within 1-2 years. Always inspect solutions for precipitation or discoloration before use.

Q4: Can I heat this compound solutions to improve solubility? A: Mild warming to 37°C with shaking may help, but avoid excessive heating as this compound may degrade at higher temperatures. Sonication at room temperature is the preferred method for facilitating dissolution.

Q5: Why does precipitation occur when adding stock solution to aqueous buffers? A: This occurs due to the "like dissolves like" principle - this compound is highly hydrophobic and poorly soluble in water. To minimize this, add the stock solution slowly with vigorous mixing, pre-warm buffers, and consider using the minimum DMSO percentage possible for your experiment.

Q6: What alternatives exist if DMSO solubility is insufficient for my experiment? A: Ethanol (5-15 mg/mL) can be used as an alternative solvent, though with lower solubility. For in vivo studies, preparation as a homogeneous suspension in CMC-Na is effective. For cell culture work, complexation with cyclodextrins may improve aqueous solubility.

Conclusion

References

dehydrocholic acid protein precipitation extraction method

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the SDC-ACE method? SDC-ACE (Sodium Deoxycholate Acid Precipitation) is a novel technique for enriching S-palmitoylated peptides. It takes advantage of these peptides' tendency to co-precipitate with Sodium Deoxycholate (SDC) under acidic conditions, allowing for their easy separation from a sample [1].
  • Is Sodium Deoxycholate used in other sample preparations? Yes, sodium deoxycholate is a common detergent used to aid in protein extraction from formalin-fixed paraffin-embedded (FFPE) tissue samples. It helps reverse formaldehyde cross-linking, making proteins accessible for downstream proteomic analysis [2].
  • How is Dehydrocholic acid analyzed in a lab setting? this compound can be separated and analyzed using a reverse-phase (RP) HPLC method. A typical mobile phase consists of acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry compatibility) [3].

Experimental Protocol: SDC-ACE for Peptide Enrichment

The following is a generalized workflow based on the SDC-ACE method used for enriching S-palmitoylated peptides from mouse brain and tissue samples [1].

Principle: S-palmitoylated peptides are separated from non-lipidated peptides by co-precipitating with Sodium Deoxycholate (SDC) under acidic conditions.

Workflow Overview:

Start Start Protein Sample Protein Sample Start->Protein Sample Digest into Peptides Digest into Peptides Protein Sample->Digest into Peptides Standard Proteomic Digestion Add Sodium Deoxycholate (SDC) Add Sodium Deoxycholate (SDC) Digest into Peptides->Add Sodium Deoxycholate (SDC) Acidify Solution Acidify Solution Add Sodium Deoxycholate (SDC)->Acidify Solution Induces Co-precipitation Centrifuge Centrifuge Acidify Solution->Centrifuge Pellet forms Collect Pellet Collect Pellet Centrifuge->Collect Pellet Contains S-palmitoylated Peptides & SDC Wash & Analyze Wash & Analyze Collect Pellet->Wash & Analyze End End Wash & Analyze->End

Key Steps:

  • Sample Digestion: Begin with a standard proteomic workflow where your protein sample is digested into peptides.
  • Add SDC: Sodium deoxycholate is added to the peptide sample suspension.
  • Acidify to Precipitate: The solution is acidified, causing the SDC to precipitate. S-palmitoylated peptides co-precipitate with the SDC due to their hydrophobic nature.
  • Separate: The sample is centrifuged to pellet the S-palmitoylated peptides and SDC.
  • Wash and Analyze: The pellet is washed to remove contaminants. The enriched S-palmitoylated peptides can then be analyzed, for example, by mass spectrometry [1].

Troubleshooting Common Scenarios

The table below outlines potential issues related to detergent-based methods and protein extraction from challenging samples, drawing from the broader technical context.

Scenario / Symptom Possible Cause Suggested Solution / Consideration
Low peptide yield after SDC-ACE Incomplete precipitation of S-palmitoylated peptides. Optimize acidification conditions (type of acid, concentration, incubation time). Ensure sample is adequately cooled during precipitation [1].
High background in MS analysis Co-precipitation of non-target hydrophobic peptides or carry-over of SDC. Include stringent wash steps for the pellet. For other methods, ensure proper buffer exchange or cleaning steps before digestion [2].
Low protein yield from FFPE tissue Inefficient reversal of formaldehyde cross-links. Use a combination of heating, an alkaline buffer, and a detergent like sodium deoxycholate. Optimization of heating duration (e.g., 1-2 hours at 95°C) can significantly improve yield [2].
HPLC method not MS-compatible Use of non-volatile mobile phase additives (e.g., phosphoric acid). Replace phosphoric acid with a volatile acid like formic acid for mobile phases used in LC-MS applications [3].

Critical Technical Notes

  • Detergent Compatibility: The SDC-ACE method is noted for being a fast and easy enrichment technique [1]. In contrast, other sample preparation methods like FASP (Filter-Aided Sample Preparation) are noted to be less optimal for samples with limited protein amounts or those containing detergents [2].
  • Bile Acid Derivatives: this compound and its relatives are recognized in chemistry for their use as chiral host compounds for the optical resolution of guest compounds, highlighting their specific and selective interaction properties [4].

References

optimizing dehydrocholic acid chromatographic separation isomers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main chromatographic challenges when analyzing Dehydrocholic Acid? The primary challenge is its tendency to form inclusion compounds with various solvents, which can alter its crystal structure and lead to multiple solid forms (polymorphs). This affects reproducibility as the chromatographic profile can change depending on the sample's history [1]. Furthermore, comprehensively profiling DHCA in complex biological samples is difficult due to the presence of many isomeric bile acids that are hard to distinguish with mass spectrometry alone [2] [3].

  • Q2: Which HPLC columns are recommended for separating bile acid isomers? Reverse-phase C18 columns are most commonly used. For complex mixtures or isomeric separations, high-resolution options like HSS T3 or solid-core C18 columns provide superior separation power [2] [3]. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H, AS-H, Chiralcel OD-H, and OJ-H have proven effective for resolving enantiomers of sulfoxide-containing compounds, which may inform method development for chiral bile acid analogs [4].

  • Q3: How do mobile phase additives affect the separation and detection of DHCA? Additives are critical for controlling retention, peak shape, and ionization efficiency, especially in LC-MS. The following table summarizes their effects:

Table: Key Mobile Phase Additives for DHCA Analysis

Additive Concentration Primary Effect Considerations
Formic Acid [2] ~0.1% Improves peak shape for acidic compounds; enhances [M-H]- signal in ESI- High concentrations can suppress ionization of some unconjugated BAs [2].
Ammonium Formate/Acetate [2] 2-10 mM Provides buffering capacity; essential for stable retention times High ammonium levels can reduce ESI- response, particularly for unconjugated BAs without a 12-OH group [2].
Acidic Modifiers (e.g., FA) [4] ~0.1% Protonates analytes and residual groups on CSPs, reducing tailing and improving chiral recognition Particularly useful for acidic compounds to minimize non-enantioselective interactions [4].

Troubleshooting Guides

Issue 1: Poor Resolution of Isomers

Poor resolution often stems from inadequate chromatographic selectivity or poorly optimized mobile phase conditions.

Table: Troubleshooting Poor Isomer Resolution

Symptoms Potential Causes Solutions

| Co-elution of peaks | 1. Column lacks sufficient selectivity. 2. Mobile phase pH or strength not optimized. 3. Gradient too steep. | 1. Switch to a high-resolution C18 (e.g., HSS T3) or solid-core column [2] [3]. 2. Adjust pH to influence ionization; for C18, lower pH (e.g., 3-5) increases retention of unconjugated BAs [2]. 3. Flatten the gradient around the elution window. | | Broad or tailing peaks | 1. Strong interaction with residual silanols. 2. Mobile phase pH mismatched with analyte pKa. | 1. Use acidic additives (e.g., 0.1% formic acid) to protonate silanols and suppress interactions [4] [2]. 2. Ensure pH is at least 1-2 units away from the analyte's pKa. |

Issue 2: Low Detection Sensitivity in LC-MS

Sensitivity issues are frequently related to ionization suppression in the electrospray source.

Table: Troubleshooting Low MS Sensitivity in Negative Ion Mode

Symptoms Potential Causes Solutions

| Low signal for all analytes | 1. Ionization suppressed by high additive concentration. 2. Source parameters not optimized. | 1. Reduce concentration of formic acid or ammonium salts; use minimal necessary amounts [2]. 2. Re-optimize source temperature, gas flows, and voltages. | | Low signal for specific BA classes (e.g., unconjugated) | Inefficient desolvation or ionization for certain structures. | For unconjugated BAs without a 12-OH group, sensitivity is particularly affected by high acidity and ammonium levels; use milder mobile phase conditions [2]. |

Experimental Protocols

Protocol 1: A Standard Workflow for DHCA Analysis by LC-MS

This protocol provides a robust starting point for separating and detecting DHCA, which can be optimized further.

Start Sample Preparation Column HPLC Column: C18 (e.g., HSS T3) Start->Column Gradient Gradient Elution: e.g., 20% B to 95% B over 20-30 min Column->Gradient MP Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN/MeOH MP->Gradient Uses MS MS Detection: Negative ESI Mode Full Scan or MRM Gradient->MS Data Data Analysis MS->Data

Key Steps:

  • Sample Preparation: Reconstitute or extract DHCA in a solvent like methanol or a water-acetonitrile (50:50, v/v) mixture [2].
  • Column Selection: Use a UPLC/HPLC column with high separation efficiency, such as a HSS T3 or a solid-core C18 column [2] [3].
  • Mobile Phase: Use a binary system with water and acetonitrile (or methanol), each modified with 0.1% formic acid. For better retention time stability, 2-10 mM ammonium formate or acetate can be added, but be mindful of potential signal suppression [2].
  • Gradient: Employ a gradient elution. A generic start is 20% B to 95% B over 20-30 minutes, which should be optimized for your specific column and instrument [3].
  • MS Detection: Utilize negative electrospray ionization (ESI-). For targeted, highly sensitive quantification, use Multiple Reaction Monitoring (MRM). For broader profiling, a high-resolution full-scan method (e.g., Q-TOF) is preferable [5] [3].
Protocol 2: A Strategic Workflow for HPLC Method Development

This diagram outlines a logical sequence for developing and optimizing a chiral or reversed-phase HPLC method.

Analyze 1. Analyze Molecule Select 2. Select Column & Mode Analyze->Select Analyze1 Identify functional groups and chiral centers. Analyze->Analyze1 Scouting 3. Run Scouting Gradient Select->Scouting Select1 Reversed-phase for purity/ stability. CSP for enantiomers. Select->Select1 Optimize 4. Optimize Parameters Scouting->Optimize Scouting1 Use a broad gradient (e.g., 5-100% B) to find starting conditions. Scouting->Scouting1 Validate 5. Validate Method Optimize->Validate Optimize1 Fine-tune pH, organic modifier, flow rate, and temperature. Optimize->Optimize1

Optimization Steps:

  • Analyze the Molecule: Determine if you are separating structural isomers or enantiomers. Identify all functional groups [6].
  • Select Column and Mode: For general analysis and structural isomers, start with a reversed-phase C18 column. For enantiomers, select an appropriate Chiral Stationary Phase (CSP) based on the molecule's interaction capabilities [4] [6].
  • Run a Scouting Gradient: Use a wide gradient (e.g., 5% to 100% organic modifier over 20-60 minutes) to determine the approximate elution window of your analyte.
  • Optimize Parameters Systematically:
    • Organic Modifier: Test different modifiers like ethanol and isopropanol, as they can dramatically alter selectivity on polysaccharide CSPs and reverse-phase columns [4].
    • pH and Additives: Adjust the pH of the mobile phase to manipulate the ionization state of the analyte and improve peak shape. Use additives like formic acid or volatile ammonium buffers [4] [2].
    • Temperature and Flow Rate: Increasing temperature can improve efficiency and reduce backpressure. A lower flow rate generally improves resolution but increases run time [4].
  • Validate the Method: Ensure the method is specific, precise, accurate, and robust over the intended range.

References

reducing dehydrocholic acid interference in bile acid analysis

Author: Smolecule Technical Support Team. Date: February 2026

Standardized Recommendations for Bile Acid Analysis

A comprehensive analysis of 215 patient cohorts identified that inconsistent findings in bile acid research are often due to variability in preanalytical and analytical methods. The authors propose the following standardized procedures to enhance the robustness and reproducibility of bile acid data, which directly addresses general issues of interference and variability [1]:

Factor Recommendation Rationale
Analytical Technique Liquid chromatography-tandem mass spectrometry (LC-MS/MS) Provides high specificity and sensitivity for absolute concentration measurement.
Patient Status Sample collection from fasted subjects Reduces variability introduced by postprandial bile acid fluctuations.
Blood Matrix Plasma Preferred collection matrix.
Matrix Volume 50 µL Sufficient volume for reliable detection.
Protein Precipitation Methanol Effective solvent for sample preparation.

Advanced Techniques for Complex Mixtures

The field is recognizing a vast, underappreciated diversity of bile acids created by host and microbial metabolism. Research leveraging public untargeted metabolomics data has discovered thousands of modified bile acids, indicating that traditional methods might not separate all species effectively [2]. To tackle complex samples:

  • Utilize Specialized Spectral Libraries: New, reusable resources of tandem mass spectrometry (MS/MS) spectra are being built. You can use tools like the Mass Query Language (MassQL) to filter data for bile acid-selective ion patterns, which can help in identifying and characterizing interfering compounds in your data [2].
  • Optimize Fragmentation Energy: When using mass spectrometry, the intensity of diagnostic fragment ions is energy-dependent. It is recommended to collect data at normalized collision energies (NCE) lower than 45 on an Orbitrap system to maintain good signal for these key ions [2].

Experimental Workflow for Bile Acid Analysis

The diagram below outlines a core experimental workflow that incorporates the standardized recommendations and techniques mentioned above to minimize interference and generate reliable data.

Fasted Subject Fasted Subject Plasma Collection Plasma Collection Fasted Subject->Plasma Collection 50 µL Protein Precipitation Protein Precipitation Plasma Collection->Protein Precipitation Methanol LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing NCE < 45 Spectral Matching Spectral Matching Data Processing->Spectral Matching MassQL Final Quantification Final Quantification Spectral Matching->Final Quantification

This workflow provides a visual guide for the key stages of bile acid analysis, from sample collection to final quantification.

Frequently Asked Questions

Why is my bile acid data so variable, even when using LC-MS/MS? Variability often stems from preanalytical factors. The most common issue is not collecting samples from fasted subjects. Postprandial release of bile from the gallbladder causes concentrations to fluctuate dramatically. Other factors include the use of different protein precipitation solvents (e.g., acetone vs. methanol) or improper sample matrix selection [1].

I've followed the standard protocol, but I still suspect interference. What are my next steps? Your problem likely requires more advanced informatics. Consider re-processing your raw MS/MS data using a modification-centric bile acid spectral library. This approach can reveal previously unidentified bile acid species that might be co-eluting or causing spectral interference. Many unusual bile acid modifications have been discovered this way in recent years [2].

References

dehydrocholic acid stability in stock solutions storage

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Storage

The table below summarizes key properties of Dehydrocholic Acid that are critical for determining its storage conditions [1].

Property Value / Description Implication for Storage & Handling
Molecular Formula C24H34O5 [1] -
Molecular Weight 402.52 g/mol [1] -
Melting Point 238-240 °C [1] Indicates high thermal stability for solid form.
Water Solubility 65 mg/L (at 30 °C) [1] Very low solubility; stock solutions will require a co-solvent.
Ethanol Solubility ~10 mg/mL [1] Suitable solvent for preparing stock solutions.
Storage (Solid) Sealed in dry, at room temperature [1] Protects the solid from moisture, which is critical for stability.
WGK 2 (water hazard class) [2] Moderately hazardous to water; requires proper disposal.

Recommended Storage Protocols

Based on its physicochemical profile, here are the recommended protocols for handling this compound:

For Solid (Pure) Form
  • Container: Store in a tightly sealed, moisture-proof container.
  • Environment: Keep at room temperature in a dry place. The standard storage class code is 11 (Combustible Solids) [2].
  • Handling: Protect from exposure to light and moisture to prevent degradation.
For Stock Solutions
  • Solvent: Due to its low water solubility, dissolve this compound in a suitable organic solvent such as ethanol or dimethyl sulfoxide (DMSO) [1].
  • Concentration: Prepare solutions at a concentration appropriate for your experiments, noting the solubility limit in ethanol is approximately 10 mg/mL.
  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots.
  • Storage Temperature: Store the aliquots at -20°C or below for long-term stability. The specific stability duration of stock solutions should be determined experimentally.

Experimental Approach to Determine Stability

Since definitive stability data for solutions is lacking, you can establish the stability profile in your specific solvent system through accelerated degradation studies. The workflow below outlines this systematic approach.

Start Start: Prepare Stock Solution Store Store Aliquots at Different Conditions Start->Store Analyze Withdraw & Analyze at Time Points Store->Analyze Model Determine Degradation Kinetics Model Analyze->Model Calculate Calculate Shelf Life Model->Calculate Establish Establish Valid Storage Protocol Calculate->Establish

  • Prepare Stock Solution: Dissolve this compound in your chosen solvent (e.g., DMSO or ethanol) at a standard concentration.
  • Store Aliquots at Different Conditions: Divide the solution into aliquots and store them under various stress conditions:
    • -20°C or -80°C (recommended for long-term storage)
    • 4°C (refrigerator)
    • 25°C (room temperature, with and without light exposure)
  • Withdraw & Analyze at Time Points: At predetermined intervals (e.g., 0, 1, 2, 4 weeks, etc.), withdraw an aliquot from each storage condition.
  • Determine Degradation Kinetics Model: Analyze the samples using a suitable method like HPLC-UV or LC-MS/MS [3] to quantify the remaining this compound. Plot the percentage remaining versus time.
  • Calculate Shelf Life: Use the kinetic data to estimate the solution's shelf-life under different storage conditions.

Frequently Asked Questions

Q: What is the recommended storage condition for solid this compound? A: The pure powder should be stored in a tightly sealed container, protected from moisture, at room temperature [1].

Q: How should I prepare a stock solution of this compound? A: Due to its very low water solubility, you must use an organic solvent. It is readily soluble in ethanol (~10 mg/mL) and DMSO [1].

Q: There is no published stability data for my solvent. How long can I store a stock solution? A: In the absence of specific data, a conservative approach is recommended. Prepare small aliquots, store them at -20°C or below, and avoid repeated freeze-thaw cycles. For critical applications, you should establish the stability timeline in your lab using the experimental approach outlined above.

Q: What analytical techniques are suitable for monitoring its stability? A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for separating and quantifying bile acids like this compound and detecting any potential degradation products [3].

References

improving dehydrocholic acid detection sensitivity LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve common issues that affect DHCA sensitivity in LC-MS/MS analysis.

Start Low DHCA Sensitivity MS_Source MS Source Optimization Start->MS_Source Chrom Chromatographic Separation Start->Chrom Sample Sample Preparation & Matrix Start->Sample Validation Method Validation Start->Validation Param1 Check Capillary Voltage and Polarity MS_Source->Param1 Param2 Optimize Desolvation Gas & Temperature MS_Source->Param2 Param3 Optimize Collision Energy for MRM Transitions MS_Source->Param3 Param4 Evaluate Column Chemistry (C18 recommended) Chrom->Param4 Param5 Optimize Mobile Phase (Gradient, pH, Additives) Chrom->Param5 Param6 Implement Sample Clean-up (Protein Precipitation, SPE) Sample->Param6 Param7 Use Stable Isotope-Labeled Internal Standard Sample->Param7 Param8 Assess Matrix Effects via Post-Column Infusion Sample->Param8

Fig. 1: A logical workflow for troubleshooting low DHCA sensitivity, covering major aspects of the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize in the MS source for DHCA? The ionization efficiency is fundamental. Since bile acids like DHCA are typically detected in negative ion mode as [M-H]⁻ ions, ensure the capillary voltage is optimized for this polarity [1]. Following this, the desolvation temperature and gas flow are critical for efficient solvent evaporation and ion formation [1]. Be cautious, as very high temperatures can degrade thermally labile compounds.

Q2: How can I improve the separation of DHCA from other bile acids? Achieving good chromatographic separation is key to reducing ion suppression from co-eluting compounds. Use a C18 column (e.g., 2.1 x 100 mm, 1.9 µm) with a gradient elution of water and organic solvents like methanol/acetonitrile [2]. Adding volatile additives such as 0.1% formic acid or 10 mM ammonium acetate (adjusting to pH 3.0) to the mobile phase can significantly enhance peak shape and resolution for bile acids [3] [2].

Q3: My sample preparation is simple protein precipitation. Can this be causing low sensitivity? Yes. While simple protein precipitation is fast, it leaves many matrix components that can cause ion suppression in the ESI source [1]. For complex matrices like serum or plasma, consider more rigorous clean-up methods like Solid Phase Extraction (SPE) to reduce matrix effects and concentrate the analyte, thereby improving the signal-to-noise ratio [4].

Q4: What is the best way to ensure my quantitative results for DHCA are accurate? The most robust approach is to use a stable isotope-labeled internal standard (SIL-IS). While a deuterated DHCA standard may not be commercially ubiquitous, other deuterated bile acid standards (e.g., D4-Cholic Acid) can sometimes be used as surrogates to correct for losses during sample preparation and fluctuations in MS ionization efficiency [5] [2] [6].

Experimental Protocols & Method Validation

Here are the core methodologies and performance criteria from validated methods for bile acid analysis, which can be directly applied to DHCA.

Protocol 1: Simple Serum Sample Preparation for High-Throughput Analysis [2]

This protocol is valued for its simplicity and low sample volume requirement.

  • Precipitation: Mix 50 µL of serum with 10 µL of internal standard working solution and 140 µL of methanol.
  • Vortex & Centrifuge: Vortex the mixture for 20-30 seconds, then centrifuge at high speed (e.g., 18,000 rcf) for 5 minutes.
  • Analysis: Transfer the supernatant to a vial or plate for LC-MS/MS analysis. Note: This method may be susceptible to matrix effects in complex samples.
Protocol 2: Comprehensive Sample Preparation for Plasma/Liver Tissue [4]

This method, while more involved, aims for higher specificity and cleaner extracts.

  • Homogenization (for tissue): Homogenize liver tissue in a saline solution.
  • Extraction: Add a mixture of cold methanol and internal standards to plasma or tissue homogenate.
  • Clean-up: Vortex, centrifuge, and evaporate the supernatant under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dried extract in a methanol-water mixture suitable for LC-MS/MS injection.
Performance Benchmarks for Method Validation

When developing and validating your method, use the following table as a guide for target performance metrics, compiled from established bile acid methods [2] [4] [6].

Validation Parameter Target Performance Key Considerations
Linearity Correlation coefficient (r²) > 0.990 [2] [6] Use a wide calibration range (e.g., 5–5000 ng/mL) to match expected concentrations [6].
Accuracy 85–115% of nominal value [6] Assess using quality control (QC) samples at low, medium, and high concentrations.
Precision Intra- and inter-day imprecision < 10–15% [2] [4] A key indicator of method robustness and reproducibility.
Limit of Quantification (LOQ) ~5 ng/mL in serum [6] The lowest calibrator should have a signal-to-noise ratio >10 and meet accuracy/precision criteria.
Stability Stable for 15 days at various temperatures [6] Evaluate short-term (room temp), long-term (-20°C/-80°C), and post-preparative stability.

Key Takeaways for Your Support Center

  • Start with the Source: MS source parameters (voltage, gas, temperature) are the first and most impactful levers for improving DHCA signal [1].
  • Chromatography is Key: Good separation on a C18 column with an acidic mobile phase prevents sensitivity loss due to matrix effects [3] [2].
  • Validate Rigorously: Especially for clinical or regulatory work, a fully validated method that includes an assessment of matrix effects is non-negotiable for reliable data [4] [6].

References

dehydrocholic acid low natural abundance plasma solutions

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Challenges & Strategic Solutions

The core challenge in detecting Dehydrocholic Acid (DHCA) in plasma at low concentrations stems from its low natural abundance and the complex biological matrix of plasma. The table below outlines the primary obstacles and recommended strategies.

Challenge Description Recommended Solution
Low Natural Abundance DHCA is a synthetic bile acid; low basal levels in biological fluids [1]. Use highly sensitive, targeted mass spectrometry (LC-MS/MS) [2] [3].
Complex Plasma Matrix High levels of proteins, lipids, and related bile acids cause signal suppression/interference [3]. Employ solid-phase extraction (SPE) or multi-step protein precipitation for sample clean-up [3].
Sensitivity Limitations Standard UV or HPLC methods lack required detection limits. Leverage Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity [2].

Detailed Experimental Protocol

Here is a detailed methodology based on modern metabolomics approaches used for bile acid quantification, which can be adapted specifically for DHCA [2] [3].

Sample Collection and Preparation
  • Collection: Collect plasma into EDTA tubes and centrifuge at 2000× g for 10 minutes at 4°C to separate plasma. Store aliquots at -80°C [3].
  • Protein Precipitation: Thaw samples on ice. Add a cold solvent like acetone or acetonitrile (4:1 solvent-to-plasma ratio) to precipitate proteins. Vortex, incubate at -20°C for 2 hours, then centrifuge at 12,000× g for 15 minutes at 4°C. Collect the supernatant [3].
  • Solid-Phase Extraction (SPE): For a cleaner extract, use C18 SPE columns. Condition the column with methanol and water. Load the sample supernatant, wash with a weak solvent, and elute the target analytes with a stronger solvent like a mixture of acetonitrile and formic acid. Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in a mobile phase compatible with LC-MS [3].
Instrumental Analysis: LC-MS/MS

This is the gold standard for sensitive and specific quantification of low-abundance metabolites.

  • Liquid Chromatography (LC):
    • Column: Use a reverse-phase C18 column.
    • Mobile Phase: Solvent A is often water with 0.1% formic acid; Solvent B is acetonitrile with 0.1% formic acid.
    • Gradient: Employ a linear gradient from high aqueous to high organic composition to separate bile acids effectively.
  • Tandem Mass Spectrometry (MS/MS):
    • Ionization: Use electrospray ionization (ESI) in negative mode, which is suitable for bile acids.
    • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. First, determine the precursor ion of DHCA. Then, select one or two characteristic product ions from its fragmentation. This MRM transition is unique to DHCA, providing high selectivity against background interference.
Data Validation
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of pure DHCA in the same matrix. This curve is essential for quantifying the amount in unknown samples.
  • Quality Controls (QCs): Include pooled plasma samples and samples spiked with known amounts of DHCA to monitor the accuracy and precision of the entire analytical run [2].

Experimental Workflow Diagram

The following diagram visualizes the core experimental workflow, from sample preparation to data analysis.

start Plasma Sample prep Sample Preparation (Protein Precipitation & SPE) start->prep lc LC Separation (Reverse-Phase C18 Column) prep->lc ms MS/MS Detection (ESI-Negative MRM Mode) lc->ms data Data Analysis & Quantification ms->data result Validated Result data->result

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS necessary instead of a standard HPLC-UV method for detecting DHCA in plasma? A1: The extremely low concentration of DHCA in plasma is below the detection limit of UV detectors. LC-MS/MS, particularly in MRM mode, provides the required sensitivity and specificity by filtering out chemical noise from the complex plasma matrix, allowing for the definitive detection and quantification of DHCA [2] [3].

Q2: What are the critical steps to minimize analyte loss during sample preparation? A2:

  • Temperature Control: Keep samples on ice during processing to prevent degradation.
  • Complete Reconstitution: After drying down the sample, ensure it is adequately reconstituted and vortexed to fully dissolve the analyte back into the solution.
  • Internal Standard: Use a stable isotope-labeled internal standard for DHCA if commercially available. This standard corrects for any recovery losses during preparation and variations in instrument response.

Q3: We suspect DHCA is involved in a specific metabolic pathway. How can we investigate this? A3: The most powerful approach is to use integrated metabolomics and bioinformatics.

  • Experimental Design: Analyze patient/animal model samples versus controls using the LC-MS/MS method to quantify not just DHCA, but a full panel of bile acids.
  • Data Integration: Input the quantified bile acid concentrations into bioinformatics software. Perform pathway enrichment analysis to identify which metabolic pathways (e.g., steroid hormone biosynthesis, primary bile acid metabolism) are significantly disrupted [2].
  • Correlation Analysis: Statistically correlate the levels of DHCA and other differential bile acids with clinical or physiological parameters (e.g., blood pressure) to establish potential functional relationships [2].

Pathway Analysis Diagram

When investigating DHCA's role, a bioinformatics workflow can identify its associated metabolic pathways, as shown below.

ms_data MS/MS Quantification of Bile Acid Panel stat Statistical Analysis (Identify Significant BAs) ms_data->stat enrich Pathway Enrichment Analysis (KEGG/GO) stat->enrich model Build Metabolic Network Model enrich->model insight Biological Insight model->insight

References

dehydrocholic acid conjugation and metabolite interference

Author: Smolecule Technical Support Team. Date: February 2026

Dehydrocholic Acid Metabolites at a Glance

Metabolite Name Abbreviation / Description Key Characteristics & Potential for Interference
3α-hydroxy-7,12-dioxo-cholanoic acid [1] 3α-OH-7,12-OXO Major serum metabolite; significant potential for interference in serum/plasma analyses due to high concentration (~80 µM post-dose) [1].
3α,7α-dihydroxy-12-oxo-cholanoic acid [1] 3α,7α-OH-12-OXO Major biliary metabolite (conjugated form); primary excretion route [1].
Dihydroxymonoketo Bile Acid [2] 3α,7α-dihydroxy-12-keto-5β-cholanoic acid Major metabolite (70% of total); reduced form of DHA.
Monohydroxydiketo Acid [2] 3α-hydroxy-7,12-diketo-5β-cholanoic acid Minor metabolite (~20% of total); partially reduced form.
Cholic Acid [2] CA Fully reduced metabolite; minor (~10% of total).

Metabolic Pathways and Experimental Workflows

To help visualize the metabolic transformation of DHA and a general approach to troubleshooting metabolite interference, refer to the following diagrams.

DHA_Metabolism DHA Metabolic Pathway DHA This compound (DHA) C24H34O5 M1 3α-OH-7,12-OXO (Unconjugated, Major in Serum) DHA->M1 Reduction at C3 M2 3α,7α-OH-12-OXO (Conjugated, Major in Bile) DHA->M2 Reduction at C3 & C7 + Conjugation M3 Other Reduced Metabolites (e.g., Cholic Acid) DHA->M3 Full Reduction

troubleshooting Troubleshooting Metabolite Interference Start Unexpected Peak/Data in Analysis Q1 Is the interference in serum/bile or urine? Start->Q1 Serum Check for 3α-OH-7,12-OXO (Unconjugated) Q1->Serum Serum/Plasma Bile Check for conjugated 3α,7α-OH-12-OXO Q1->Bile Bile Q2 Using UDCA treatment model? Q1->Q2 Urine MS Use HPLC-MS/MS for specific separation & ID Serum->MS Bile->MS HCA Check for 12-Dehydrocholic Acid (Potential Biomarker) Q2->HCA Yes Q2->MS Uncertain HCA->MS

Key Troubleshooting FAQs

Based on the pathways, here are specific experimental issues and solutions.

  • FAQ 1: What is the major source of metabolite interference in serum after DHA administration? The primary interfering metabolite in serum is unconjugated 3α-hydroxy-7,12-dioxo-cholanoic acid. Studies show this metabolite increases rapidly in serum, reaching concentrations of about 80 µM within 30 minutes of intravenous DHA administration [1]. If your analysis (e.g., of other bile acids) does not effectively separate this compound, it will cause significant interference.

  • FAQ 2: How do DHA metabolites differ between serum and bile? There is a fundamental difference in metabolite profiles between these matrices [1]:

    • Serum: Dominated by the unconjugated form of 3α-hydroxy-7,12-dioxo-cholanoic acid.
    • Bile: Dominated by the conjugated form of 3α,7α-dihydroxy-12-oxo-cholanoic acid (over 90% of excreted metabolites). Therefore, an assay designed for bile may not be optimal for serum analysis and vice versa.
  • FAQ 3: What is the recommended method to separate and identify DHA metabolites to minimize interference? High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold-standard technique [3]. It offers the high sensitivity and specificity needed to separate DHA from its metabolites (which have very similar structures) and to accurately quantify them in complex biological samples like serum, bile, and urine.

  • FAQ 4: Could DHA metabolites be confused with biomarkers in disease models? Yes. For instance, in studies on Primary Biliary Cholangitis (PBC) with Ursodeoxycholic acid (UDCA) treatment, 12-dehydrocholic acid was identified as a potential biomarker for treatment response [4]. This compound is structurally similar to DHA metabolites, underscoring the need for highly specific analytical methods to avoid misidentification in such models.

Detailed Experimental Protocol

Here is a detailed methodology for analyzing DHA and its metabolites, based on techniques cited in the literature.

Protocol: Analysis of this compound and its Metabolites in Biological Samples using HPLC-MS/MS

This protocol is adapted from modern bile acid detection approaches [3] [4].

  • Sample Preparation:

    • Serum/Plasma: Precipitate proteins by mixing a fixed volume of sample (e.g., 100 µL) with cold acetonitrile (e.g., 300 µL). Vortex vigorously, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Collect the supernatant for analysis.
    • Bile/Urine: Dilute samples appropriately with a water-methanol mixture (e.g., 50:50 v/v) and filter (0.2 µm) before injection.
  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC).
    • Column: A reversed-phase C18 column is standard (e.g., Waters ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase: Use a binary gradient system.
      • Mobile Phase A: Water with 0.1% formic acid.
      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
    • Gradient Program: Utilize a linear gradient from high aqueous (e.g., 80% A) to high organic (e.g., 95% B) over 10-15 minutes to achieve optimal separation of DHA, its metabolites, and other bile acids.
  • Detection and Quantification:

    • Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.
    • Operation: Use Multiple Reaction Monitoring (MRM). Specific precursor ion > product ion transitions must be established for each analyte:
      • DHA: m/z 401.3 > ...
      • 3α-OH-7,12-OXO: m/z 403.3 > ...
      • 3α,7α-OH-12-OXO: m/z 405.3 > ...
      • Note: Specific MRM transitions and collision energies need to be optimized for your instrument.
  • Data Analysis:

    • Quantify analytes by integrating the peak areas from MRM chromatograms and comparing them to a calibration curve constructed from pure analytical standards.

References

dehydrocholic acid vs ursodeoxycholic acid choleretic effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Ursodeoxycholic Acid (UDCA) Dehydrocholic Acid (DHCA)
Bile Acid Type Tertiary, hydrophilic bile acid [1] [2] Synthetic, keto-bile acid [3] [4]
Primary Mechanism Bile acid-dependent secretion: Stimulates bile flow coupled with biliary lipid output [5] [6] Hydrocholeresis: Stimulates bile flow by osmosis, independent of/decoupled from lipid secretion [5] [3]
Effect on Bile Flow Increases bile flow [5] [6] Markedly increases bile flow (watery bile) [5] [4]
Effect on Biliary Lipids ↑ Concentrations & outputs of bile acids, phospholipids, and cholesterol [5] ↓ Concentrations & outputs of bile acids, phospholipids, and cholesterol [5]
Metabolic Fate Appears in bile largely unchanged; a small fraction is metabolized to lithocholic acid [6] [2] Rapidly metabolized in the liver to reduced metabolites (e.g., 3α,7α-dihydroxy-12-keto-cholanoic acid) [5] [4]
Therapeutic Profile Hepatoprotective, cytoprotective, immunomodulatory [6] Primarily a flushing agent; lacks hepatoprotective properties [3]

Detailed Mechanisms of Action

The fundamental difference lies in how each acid stimulates bile production, which leads to their contrasting effects on biliary lipid content.

  • Ursodeoxycholic Acid (UDCA) operates primarily through bile acid-dependent secretion [5]. UDCA is transported into the bile ducts by hepatocytes, and its osmotic activity draws water and electrolytes into the bile. Crucially, this process is coupled with the secretion of phospholipids (like lecithin) and cholesterol, leading to an enrichment of the bile [5] [6]. UDCA also has additional hepato-protective and choleretic effects, including protecting liver cells from toxic bile acids, stimulating vesicular excretion, and upregulating specific transport proteins in the biliary epithelium [6].

  • This compound (DHCA) induces hydrocholeresis [5] [4]. Being a synthetic keto-bile acid, it is rapidly metabolized by liver cells into hydroxy-keto derivatives. These metabolites are thought to create a strong osmotic gradient that forces water and electrolytes into the bile canaliculi, significantly increasing bile flow. However, this process is decoupled from the secretion of biliary lipids, resulting in a more diluted, watery bile with lower concentrations of phospholipids and cholesterol [5] [3]. It is also suggested that DHCA may increase the permeability of tight junctions, further contributing to its unique effects [3].

The following diagram illustrates these distinct pathways.

G cluster_UDCA Ursodeoxycholic Acid (UDCA) Pathway cluster_DHCA This compound (DHCA) Pathway UDCA_Entry UDCA Entry into Hepatocyte UDCA_Transport Transport into Bile Duct UDCA_Entry->UDCA_Transport DHCA_Entry DHCA Entry into Hepatocyte UDCA_Osmo Osmotic Activity Draws Water UDCA_Transport->UDCA_Osmo UDCA_Lipid Coupled Secretion of Phospholipids & Cholesterol UDCA_Osmo->UDCA_Lipid UDCA_Output Enriched Bile Output UDCA_Osmo->UDCA_Output UDCA_Lipid->UDCA_Output DHCA_Metab Rapid Metabolism to Hydroxy-Keto Metabolites DHCA_Entry->DHCA_Metab DHCA_Osmo Strong Osmotic Gradient Forces Water DHCA_Metab->DHCA_Osmo DHCA_Lipid Decoupled from Lipid Secretion DHCA_Osmo->DHCA_Lipid DHCA_Output Diluted, Watery Bile Output DHCA_Osmo->DHCA_Output DHCA_Lipid->DHCA_Output

Key Experimental Data and Protocols

The comparative data primarily comes from a study on conscious dogs with cholecystectomy, where the effects of both acids were directly observed and measured [5].

  • Experimental Model: The study was conducted on conscious dogs that had undergone cholecystectomy (gallbladder removal). This model allows for the continuous collection and analysis of bile without the complicating factor of gallbladder storage and concentration [5].
  • Administration and Measurement: The bile acids were administered orally. Researchers then measured the bile flow rate and analyzed the composition of the collected bile, specifically quantifying the concentrations and total outputs of bile acids, phospholipids, and cholesterol [5].
  • Key Findings:
    • UDCA: Increased both bile flow and the concentrations/outputs of phospholipids and cholesterol. A significant portion of the administered UDCA was recovered in the bile [5].
    • DHCA: Markedly increased bile flow but decreased the concentrations and outputs of all measured biliary lipids (bile acids, phospholipids, and cholesterol). The administered DHCA was not found in the bile; instead, its reduced metabolites (primarily 3α,7α-dihydroxy-12-keto-cholanoic acid) were detected [5].

Therapeutic Implications

These distinct mechanisms translate into different clinical applications.

  • Ursodeoxycholic Acid (UDCA) is a cornerstone therapy for chronic cholestatic liver diseases like Primary Biliary Cholangitis (PBC) [6] [7]. Its action is multifaceted: it not only promotes healthier bile flow but also protects liver cells from the damaging effects of more toxic, hydrophobic bile acids and has anti-inflammatory and immunomodulatory properties [6]. It is also used to dissolve cholesterol gallstones and prevent their formation in high-risk patients [6] [2].

  • This compound (DHCA), due to its flushing and diluting action, was historically used as a hydrocholeretic to cleanse the biliary tract. However, its use has been discontinued in many markets (e.g., Health Canada has discontinued its over-the-counter status) [3]. Its ability to produce a large volume of lipid-poor bile without hepatoprotective effects limits its utility in modern therapeutic regimens for chronic liver disease.

References

Comparison of OATP Transport: Dehydrocholic Acid vs. Endogenous Bile Acids

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the available data on the interaction of these bile acids with key hepatic OATP transporters.

Feature Dehydrocholic Acid (DHA) Endogenous Bile Acids (e.g., CA, CDCA, DCA)
OATP1B1 Transport Not identified as a substrate in clinical study [1]. Established substrates; plasma levels significantly increase with OATP1B1/1B3 inhibition (Rifampin) [1].
OATP1B3 Transport Not identified as a substrate in clinical study [1]. Established substrates; plasma levels significantly increase with OATP1B1/1B3 inhibition (Rifampin) [1].
Quantitative Transport Data (Ki, Km) Data not available. Data available; e.g., fluorescent CDCA analog transport confirmed for OATP1B1/1B3 [2].
Evidence Level Clinical study observation (absence of interaction) [1]. Multiple lines of evidence: clinical biomarker studies [1], in vitro transport assays [2] [3], genetic studies [3].
Key Experimental Findings In a clinical DDI study, plasma DHA levels were unaffected by Rifampin (an OATP1B1/1B3 inhibitor), unlike other bile acids [1]. Rifampin inhibition increased plasma AUC of CA, CDCA, and DCA by 2.1 to 4.5-fold [1].

Experimental Protocols for Key Findings

The data in the table above is derived from robust clinical and laboratory methodologies.

Clinical Drug-Drug Interaction (DDI) Study Protocol

This protocol is used to assess OATP inhibition and its effect on endogenous biomarker levels in humans [1].

  • Objective: To evaluate the effect of the OATP inhibitor rifampin (RIF) on the plasma levels of various endogenous bile acids, including DHA.
  • Study Design: A single-sequence, crossover study in healthy human subjects.
  • Procedure:
    • Baseline Phase: Collect plasma samples from subjects to establish baseline levels of bile acids.
    • Inhibition Phase: Administer a dose of rifampin (600 mg) to inhibit OATP1B1 and OATP1B3 transporters.
    • Sample Collection: Collect serial blood samples after rifampin administration over a period of 24 hours.
    • Bioanalysis: Quantify the concentrations of DHA, CA, CDCA, deoxycholic acid (DCA), and their conjugates in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Data Analysis: Calculate the Area Under the plasma concentration-time curve (AUC) for each bile acid with and without rifampin inhibition. An increase in AUC with rifampin indicates that the bile acid is a substrate for OATP transporters.
In Vitro Uptake Assay in Transfected Cells

This method directly confirms transporter-specific uptake [4] [2].

  • Objective: To determine if a specific transporter (e.g., OATP1B1) mediates the cellular uptake of a compound.
  • Cell Model: Use a cell line that does not naturally express the transporter of interest (e.g., Human Embryonic Kidney, HEK293 cells). These cells are genetically engineered to stably express the human OATP transporter (e.g., OATP1B1) [4].
  • Control: A parallel set of cells transfected with an empty vector ("mock-transfected") is used as a negative control.
  • Uptake Experiment:
    • Cells are washed with a pre-warmed uptake buffer.
    • The radiolabeled or fluorescent substrate (e.g., a bile acid) is applied to the cells in the presence or absence of a known inhibitor.
    • Uptake is allowed to proceed for a predetermined time (e.g., 2-5 minutes) under initial rate conditions.
    • The reaction is stopped by removing the solution and washing the cells with ice-cold buffer.
  • Measurement: Cells are solubilized, and the accumulated radioactivity or fluorescence is measured. Significantly higher uptake in OATP-transfected cells compared to control cells confirms the compound as a substrate.

OATP1B1 Transport Mechanism and Experimental Workflow

The cryo-EM structure of OATP1B1 reveals its mechanism for substrate recognition. The diagrams below illustrate this mechanism and how it is tested experimentally.

OATP_Structure OATP1B1 Structure MajorPocket Major Substrate-Binding Pocket OATP_Structure->MajorPocket Portal Electropositive Extracellular Portal OATP_Structure->Portal Substrate Entrance Hydrophobic Hydrophobic Residues (e.g., Y352, F356) MajorPocket->Hydrophobic Basic Basic Residues (e.g., K41, K49, R580) MajorPocket->Basic Amphipathic Amphipathic Substrate HydrophobicGroup Hydrophobic Group Amphipathic->HydrophobicGroup AnionicGroup Anionic Group Amphipathic->AnionicGroup HydrophobicGroup->Hydrophobic Binds AnionicGroup->Basic Binds

Start Study Objective: Compare OATP Transport Subgraph1 1. In Vitro Screening Start->Subgraph1 Step1a OATP-Transfected Cell Assay Subgraph1->Step1a Step1b Identify Competitive Inhibitors & Ki Step1a->Step1b Subgraph2 2. Structural Analysis Step1b->Subgraph2 Step2a Cryo-EM Structure Determination Subgraph2->Step2a Step2b Identify Binding Pockets & Residues Step2a->Step2b Subgraph3 3. Clinical Validation Step2b->Subgraph3 Step3a Clinical DDI Study (e.g., with Rifampin) Subgraph3->Step3a Step3b Monitor Plasma Biomarker Levels Step3a->Step3b End Conclusion: Substrate Profile & Mechanism Step3b->End

Research Implications and Future Directions

The distinct transport behaviors of DHA and endogenous bile acids have important implications for your research.

  • DHA as a Non-Substrate: The lack of OATP-mediated transport for DHA, as shown in the clinical study, suggests it has a different pharmacokinetic pathway [1]. This could be an advantage in situations where OATP-mediated drug-drug interactions are a concern.
  • Endogenous BAs as Biomarkers: The strong OATP-dependent pharmacokinetics of endogenous bile acids like CA and CDCA support their use as clinical biomarkers to assess OATP1B1/1B3 inhibition in early drug development, potentially replacing the administration of probe drugs like statins [1].
  • Exploring Structural Requirements: The structural reason why DHA is not transported while other bile acids are remains an open question. Future research could use the known OATP1B1 structure [5] to perform molecular docking studies with DHA to elucidate the specific structural features that prevent its binding and transport.

References

dehydrocholic acid method validation HPLC vs MEKC

Author: Smolecule Technical Support Team. Date: February 2026

MEKC Method for Dehydrocholic Acid

A published Micellar Electrokinetic Chromatography (MEKC) method has been developed and validated specifically for the determination of this compound (DHCA) in pharmaceuticals [1] [2].

The table below summarizes the key experimental conditions and validation parameters for this MEKC method:

Parameter Description/Value
Technique Micellar Electrokinetic Chromatography (MEKC)
Background Electrolyte 20 mM borate-phosphate buffer containing 50 mM sodium dodecylsulfate (SDS) and acetonitrile [1] [2].
Capillary Fused silica, 50 µm i.d., 40 cm effective length [1].
Detection UV detection at 185 nm [1] [2].
Sample Solvent Methanol [1].
Validation Results
- Selectivity Resolved from other bile acids (ursodeoxycholic acid, deoxycholic acid) and thioctic acid [1].
- Linearity Good linearity within the tested range [1] [2].
- Precision Good repeatability and intermediate precision [1] [2].
- Accuracy Results were in close agreement with those obtained by an HPLC method [2].

Detailed MEKC Experimental Protocol

The following diagram outlines the key steps of the MEKC method for analyzing this compound in pharmaceuticals:

Start Start: Method Development Step1 Prepare Background Electrolyte: - 20 mM borate-phosphate buffer - 50 mM SDS - Acetonitrile additive Start->Step1 Step2 Set Instrumental Parameters: - UV detection: 185 nm - Capillary: 50 µm i.d., 40 cm length Step1->Step2 Step3 Prepare Standards & Samples: - Dissolve in methanol - Filter through 0.45 µm membrane Step2->Step3 Step4 Execute Separation Step3->Step4 Step5 Method Validation: - Assess selectivity, linearity,  precision, and accuracy Step4->Step5 Result Result: Quantitative Analysis of this compound Step5->Result

Insights on HPLC vs. MEKC for Bile Acid Analysis

While a direct head-to-head HPLC validation report for this compound was not found in the search results, the literature highlights general challenges and solutions for analyzing bile acids like DHCA, which can help contextualize the MEKC alternative.

  • The UV Detection Challenge: Bile acids have a chemical structure characterized by low absorptivity in the UV range, which limits their detectability when analyzed by standard HPLC with UV detection [1].
  • HPLC Workarounds: To overcome this, HPLC methods often require derivatization steps to introduce a chromophore for sensitive UV detection [3] [4] [5]. Alternatively, using more universal but sometimes less sensitive detectors like an Evaporative Light Scattering Detector (ELSD) is an option [4] [5].
  • The MEKC Advantage: The cited MEKC method uses direct UV detection at a very low wavelength (185 nm) without the need for derivatization, proving to be simple, rapid, and useful for quality control [1]. The authors concluded that due to its good analytical performance, MEKC can be proposed as an alternative to HPLC in the pharmaceutical laboratory [1].

References

dehydrocholic acid coproporphyrin I III OATP biomarker sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Evaluation of OATP1B Biomarkers

The table below summarizes the key characteristics of endogenous biomarkers for OATP1B activity, based on data from recent scientific studies.

Biomarker Sensitivity & Performance Specificity to OATP1B Key Supporting Evidence
Coproporphyrin I (CP-I) High sensitivity; outperforms CP-III. Detects mild to strong inhibition. AUC increase of 1.4 to 5-fold with inhibitors [1] [2]. Highly specific substrate for OATP1B1 and OATP1B3 [1]. Genetic (SLCO1B1 variants) [3] [2], clinical DDI studies with rifampin and cyclosporine [4] [1].
Coproporphyrin III (CP-III) Moderate sensitivity; less sensitive than CP-I. Reliably detects moderate to strong inhibition [3] [1]. Substrate for OATP1B1, OATP1B3, and OATP2B1 [5] [6]. Clinical DDI studies; increased in plasma with OATP1B inhibitors [7] [4].
Glycochenodeoxycholate-3-O-glucuronide (GCDCA-3G) Very high sensitivity; reported to be an even more sensitive biomarker than CP-I for genetic OATP1B1 deficiency [3]. Specific OATP1B1 biomarker [3]. Genetic association studies showing strong signal in subjects with reduced-function SLCO1B1 variants [3].
Bilirubin (conjugated) Moderate sensitivity; shows dose-dependent elevation with rifampin [6]. Low specificity; also involves UGT1A1 metabolism and MRP2/MRP3 efflux, making changes difficult to interpret [6]. Preclinical and clinical DDI studies [6].

Experimental Protocols for Biomarker Analysis

To ensure reliable and accurate quantification of these biomarkers, particularly the coproporphyrins, robust analytical methods are required. Here is a summary of a detailed protocol for measuring CP-I and CP-III in human plasma.

Protocol: Ultra-Sensitive UPLC-QTOF/MS for Coproporphyrins

This method, adapted from a 2024 study, allows for simultaneous measurement of CP-I and CP-III using a small volume of human plasma [5].

  • Sample Preparation: A 150 µL aliquot of plasma is mixed with 150 µL of 12% phosphoric acid and 20 µL of a stable isotope-labeled internal standard solution (e.g., CP-I-15N4 and CP-III-15N4). The mixture is then subjected to solid-phase extraction using a mixed-mode anion exchange 96-well plate (e.g., Oasis MAX μElution). The plate is washed with 5% ammonium hydroxide and methanol, and the analytes are eluted with 5% formic acid in methanol-acetonitrile. The final extract is dried and reconstituted in a solvent suitable for injection [5].
  • Instrumentation and Chromatography: Analysis is performed using Ultra-Performance Liquid Chromatography (UPLC) coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF/MS). The chromatographic separation typically uses a C18 column with a gradient elution of mobile phases consisting of water and acetonitrile, both containing a volatile acid or buffer. This setup achieves a clear resolution between CP-I and CP-III peaks [5].
  • Mass Spectrometric Detection: The analytes are ionized using electrospray ionization (ESI) in positive mode. Detection is carried out using selective reaction monitoring (SRM) or high-resolution mass spectrometry (HRMS). The intense [M+H]+ ions for CP-I and CP-III are selected and fragmented, and specific product ions are monitored for quantification. The described method has a lower limit of quantification (LLOQ) of 0.01 ng/mL for both CP-I and CP-III, which is crucial for accurately measuring their low basal levels in plasma [5].
  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for parameters such as accuracy, precision, selectivity, matrix effects, and stability to ensure data reliability [5].

OATP1B Transport Pathway and Biomarker Utility

The following diagram illustrates the role of OATP transporters in the hepatic disposition of coproporphyrins and why their plasma levels serve as effective biomarkers for inhibition.

roadmap CP_Blood CP-I/III in Blood OATP1B Hepatic Uptake (via OATP1B1/1B3) CP_Blood->OATP1B CP_Hepatocyte CP-I/III in Hepatocyte OATP1B->CP_Hepatocyte Plasma_Increase Increased Plasma CP-I/III OATP1B->Plasma_Increase Inhibition Blocks Uptake Biliary Biliary Elimination (via MRP2) CP_Hepatocyte->Biliary Urinary Urinary Elimination CP_Hepatocyte->Urinary Inhibitor OATP1B Inhibitor (e.g., Rifampin) Inhibitor->OATP1B inhibits

This diagram shows how OATP1B inhibitors block the hepatic uptake of coproporphyrins, leading to their accumulation in the bloodstream, which is the fundamental principle behind their use as biomarkers [6] [1].

How to Apply These Biomarkers in Drug Development

The consistent validation of CP-I as a sensitive and specific biomarker has led to its formal integration into drug development strategies [8] [2].

  • Early Risk Assessment: Monitoring plasma CP-I levels during Phase I single and multiple ascending dose studies is recommended. This provides an early signal of OATP1B inhibition by the investigational drug without the need for a dedicated DDI study at that stage [8] [2].
  • Mechanistic Insight: CP-I can help deconvolute complex DDIs. For instance, if a drug increases the exposure of a statin like rosuvastatin (a substrate of OATP1B and BCRP), stable CP-I levels would suggest the interaction is likely due to BCRP inhibition, not OATP1B [8].
  • Informing Late-Stage Plans: The magnitude of CP-I change in early studies can be used with physiologically based pharmacokinetic (PBPK) models to frame the necessity and design of later, formal DDI studies, potentially precluding the need for a dedicated probe substrate study in some cases [2].

References

dehydrocholic acid plasma levels vs other bile acids hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity and Plasma Levels Comparison

The table below compares the hepatotoxicity and plasma level characteristics of dehydrocholic acid with other major bile acids.

Bile Acid Chemical Structure Relative Hepatotoxicity Key Hepatotoxicity Findings (In Vivo/In Vitro) Plasma Level / Accumulation Potential Effect on Bile Flow
This compound (DHCA) Triketo (3,7,12-trioxo) Lower direct toxicity, but metabolites may be cytotoxic [1] Acts as a hydrocholeretic (increases water content of bile); major metabolites are hydroxy-keto bile acids [1]. Lower plasma accumulation due to rapid hepatic metabolism and biliary secretion [1]. Strongly Increases [1] [2]
Deoxycholic Acid (DCA) Dihydroxy (3α,12α) Highest among CA, DCA, LCA [3] In rats (0.5% diet, 2 wks): induced lipid peroxidation, significant hepatic accumulation, and the highest serum markers of cytotoxicity/cholestasis [3]. High potential for hepatic accumulation [3]. Not a primary characteristic
Lithocholic Acid (LCA) Monohydroxy (3α) High, but less than DCA in the cited study [3] Highly hydrophobic and cytotoxic; can cause cholestasis and liver injury in many species [4]. Can accumulate systemically during cholestasis [4]. Decreases [5]
Cholic Acid (CA) Trihydroxy (3α,7α,12α) Lowest among CA, DCA, LCA [3] In the same model, showed the least hepatotoxic and cholestatic effects [3]. Lower hydrophobicity correlates with lower cytotoxicity [3]. Increases [5]
Chenodeoxycholic Acid (CDCA) Dihydroxy (3α,7α) Moderate to High A primary bile acid; historically used to dissolve gallstones but found to be hepatotoxic [2]. - -

Experimental Data and Protocols

To objectively assess the hepatotoxicity and plasma levels of bile acids in a research setting, the following experimental approaches are commonly used.

In Vivo Hepatotoxicity Assessment (Rat Model)

This protocol is adapted from the comparative study of CA, DCA, and LCA [3].

  • 1. Animal Dosing: Administer the bile acid of interest (e.g., DHCA, DCA) mixed into the diet of male Wistar rats for a set period (e.g., 2 weeks). A typical dose is 0.5% or 1% (w/w) of the diet [3].
  • 2. Sample Collection: After the dosing period, collect blood via cardiac puncture and euthanize the animals to excise the liver [3].
  • 3. Histological Analysis: Fix liver tissue sections and stain (e.g., with H&E) for microscopic evaluation of structural damage, necrosis, and inflammation [3].
  • 4. Serum Biochemistry: Analyze serum for markers of liver damage and cholestasis [3].
    • Cytotoxicity: Measure activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
    • Cholestasis: Measure concentrations of total bilirubin and total bile acids.
  • 5. Oxidative Stress Measurement: Homogenize liver tissue and measure thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation [3].
  • 6. Hepatic Bile Acid Analysis: Analyze liver homogenates using techniques like gas liquid chromatography to quantify the accumulation of specific bile acids [3].
In Vitro Cytotoxicity Assay (Hepatocyte Lysis)

This method directly tests the lytic potential of bile acids on liver cells [3].

  • 1. Hepatocyte Isolation: Prepare a suspension of viable hepatocytes from a rat liver via collagenase perfusion [3].
  • 2. Compound Incubation: Incubate the hepatocytes with the bile acid of interest at a defined concentration (e.g., 1 mM) for a set time [3].
  • 3. LDH Release Measurement: Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the incubation medium. The percentage of LDH release relative to total cellular LDH is a quantitative marker of cellular lysis [3].
Metabolism and Plasma Level Tracking (Human)

This protocol, based on a human study, is key to understanding DHCA's unique profile [1].

  • 1. T-tube Patient Model: Use patients with indwelling T-tubes (post-cholecystectomy) to allow for direct, sequential sampling of bile without interrupting the enterohepatic circulation [1].
  • 2. Radiolabeled Administration: Synthesize and administer [24-14C]this compound intravenously mixed with a carrier dose [1].
  • 3. Sequential Bile Sampling: Collect bile samples at regular intervals after infusion [1].
  • 4. Metabolite Identification:
    • Deconjugation: Treat bile with enzymes (e.g., cholylglycine hydrolase) to hydrolyze conjugates [1].
    • Chromatography and Mass Spectrometry: Identify and quantify the resulting unconjugated bile acids using techniques like thin-layer chromatography and gas chromatography-mass spectrometry (GC-MS). This allows for the identification of reduced metabolites like 3α,7α-dihydroxy-12-keto-5β-cholanoic acid [1].
  • 5. Bile Flow and Composition: Monitor changes in bile volume and lipid composition in response to DHCA infusion [1].

DHCA Metabolism and Elimination Pathway

The following diagram illustrates the key metabolic pathway of this compound that explains its low plasma levels and hydrocholeretic effect.

G Start Intravenous This compound (DHCA) (3,7,12-trioxo) HepaticUptake Hepatic Uptake Start->HepaticUptake Reduction Sequential, Stereospecific Reduction by Liver Enzymes HepaticUptake->Reduction Metabolite1 Major Metabolite: 3α,7α-Dihydroxy-12-keto-5β-cholanoic acid Reduction->Metabolite1 Metabolite2 Minor Metabolite: 3α-Hydroxy-7,12-diketo-5β-cholanoic acid Reduction->Metabolite2 Conjugation Conjugation with Glycine or Taurine Metabolite1->Conjugation Metabolite2->Conjugation Bile Secretion into Bile Conjugation->Bile Effect Hydrocholeretic Effect: Increased bile flow Bile->Effect Osmotic activity of metabolites draws water

This compound itself does not circulate in plasma for long. The liver rapidly takes it up and converts it into hydrophilic hydroxy-keto metabolites [1]. These metabolites are then conjugated and excreted into bile. Their osmotic activity in the biliary system is a key driver of DHCA's hydrocholeretic effect, increasing bile water content without a proportional increase in lipid secretion [1].

Research Implications

For your research, consider these key points:

  • Mechanism vs. Outcome: DHCA's value lies in its hydrocholeretic action rather than direct toxicity. Its rapid metabolism is a key advantage for this purpose [1] [2].
  • Context Matters: The hepatotoxicity of a bile acid is not solely determined by its hydrophobicity. DCA can be more toxic than LCA in certain models, highlighting the need for empirical testing [3].
  • Species Specificity: Be cautious of species differences in bile acid metabolism (e.g., conjugation preferences, unique pathways like in mice) when extrapolating data from preclinical models [6] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

402.24062418 Da

Monoisotopic Mass

402.24062418 Da

Heavy Atom Count

29

Appearance

White to off-white crystalline powder.

Melting Point

237-240

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NH5000009I

Related CAS

145-41-5 (hydrochloride salt)
7786-84-7 (magnesium salt)
94107-86-5 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications.

Pharmacology

Following infusion of dehydrocholic acid (DHCA) in rats, the secretions of all the endogenous biliary bile acids were decreased within 30-60 minutes of infusion [A33023, A33025]. Phospholipid secretion as well as cholesterol levels were also declined. The bile flow was increased after administration of dehydrocholic acid [A33022].

MeSH Pharmacological Classification

Cholagogues and Choleretics

Mechanism of Action

It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma.

Pictograms

Irritant

Irritant

Other CAS

81-23-2
94107-86-5

Absorption Distribution and Excretion

The duodenal experiment indicates that dehydrocholic acid is absorbed from the proximal small intestine.
Administered dehydrocholic acid is excreted rapidly in bile as glycine- and taurine-conjugated bile acids.
No pharmacokinetic data available.

Metabolism Metabolites

The major site of metabolism is proposed to be the liver. The major metabolite accounting for 70% of total detectable metabolites is dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid). About 20% of metabolites is monohydroxydiketoacid (3α-hydroxy-7,12-keto-5β-cholanoic acid) and about 10% is cholic acid.

Wikipedia

Dehydrocholic_acid

Biological Half Life

No pharmacokinetic data available.

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)-: ACTIVE

Dates

Last modified: 08-15-2023

Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice

Xiaoyu Zhang, Guang Xin, Shiyi Li, Zeliang Wei, Yue Ming, Jiyan Yuan, E Wen, Zhihua Xing, Kui Yu, Youping Li, Junhua Zhang, Boli Zhang, Hai Niu, Wen Huang
PMID: 32475920   DOI: 10.1248/bpb.b20-00021

Abstract

Acute biliary pancreatitis (ABP) with a high mortality rate is an incurable digestive system disease induced by abnormal bile acid regurgitation due to the biliary obstruction. Dehydrocholic acid (DA) alleviates the severity of cholestatic hepatitis related to biliary inflammation, suggesting DA is potential to develop for the incurable ABP management. Here we identified DA potency and explored the underlying mechanism in ABP. Our data showed that DA administration not only reduced typically clinicopathological parameters including serum levels of amylase and lipase but also suppressed pancreatic tissue edema, necrosis and trypsin activation in ABP mice. We also found that DA significantly reduced the necrosis of pancreatic acinar cells induced by sodium taurocholate (NaT). Further experimental data showed the significant inhibitions of DA on mitochondrial membrane potential depolarization, ATP exhaustion, calcium overload and reactive oxygen species (ROS) erupted in acinar cells induced by NaT, indicating DA could avert acinar cell death through protecting the mitochondrial function, scavenging excessive oxidative stress and balancing calcium. The comprehensive study found DA elevated the expression of transcription factor EB (TFEB) in vitro thus to increase the functional lysosome content. Indeed, DA decreased the Microtubule-associated protein light chain 3 (LC3) II/I ratio as well as ubiquitin-binding protein p62 and Parkin expressions in vivo and in vitro, revealing autophagy restoration maybe through the improvement of TFEB-mediated lysosome biogenesis. These data indicate that DA improves ABP through the mitochondrial protection, antioxidant ability enhancement and autophagy recovery. In conclusion, our study proposes a potential therapy strategy for the incurable ABP.


Effect of dehydrocholic acid conjugated with a hydrocarbon on a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine

Keita Hayashi, Kazutoshi Morimoto, Toshiyuki Kamei, Eiko Mieda, Sosaku Ichikawa, Takashi Kuroiwa, Sakiko Fujita, Hidemi Nakamura, Hiroshi Umakoshi
PMID: 31121382   DOI: 10.1016/j.colsurfb.2019.05.009

Abstract

The effects of bile acids, dehydrocholic acid (DHA) and DHA conjugated with a hydrocarbon (6-aminohexanoate; 6A-DHA) were evaluated using a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). DOPC formed a homogenous thin membrane in presence or absence of the DHA, while 20 mol% 6A-DHA induced phase separation on the DOPC thin membrane. It was observed formation of a stomatocyte-like liposomes when these membranes were suspended in a basic solvent. Generally, liposome formation can be prevented by some bile acids. It was found that DHA and 6A-DHA did not disrupt liposome formation, while DHA and 6A-DHA perturbed the liposomal membrane, resulting in increased local-fluidity due to the bent structure of DHA and 6A-DHA. DHA and 6A-DHA showed completely different effects on the hydrophobicity of the boundary surface of DOPC liposome membranes. The steroidal backbone of DHA was found to prevent the insertion of water molecules into the liposomal membrane, whereas 6A-DHA did not show the same behavior which was attributed to its conjugated hydrocarbon.


Dynamic mechanistic modeling of the multienzymatic one-pot reduction of dehydrocholic acid to 12-keto ursodeoxycholic acid with competing substrates and cofactors

Boqiao Sun, Florian Hartl, Kathrin Castiglione, Dirk Weuster-Botz
PMID: 25641915   DOI: 10.1002/btpr.2036

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid which is used as pharmaceutical for the treatment of several diseases, such as cholesterol gallstones, primary sclerosing cholangitis or primary biliary cirrhosis. A potential chemoenzymatic synthesis route of UDCA comprises the two-step reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid (12-keto-UDCA), which can be conducted in a multienzymatic one-pot process using 3α-hydroxysteroid dehydrogenase (3α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH), and glucose dehydrogenase (GDH) with glucose as cosubstrate for the regeneration of cofactor. Here, we present a dynamic mechanistic model of this one-pot reduction which involves three enzymes, four different bile acids, and two different cofactors, each with different oxidation states. In addition, every enzyme faces two competing substrates, whereas each bile acid and cofactor is formed or converted by two different enzymes. First, the kinetic mechanisms of both HSDH were identified to follow an ordered bi-bi mechanism with EBQ-type uncompetitive substrate inhibition. Rate equations were then derived for this mechanism and for mechanisms describing competing substrates. After the estimation of the model parameters of each enzyme independently by progress curve analyses, the full process model of a simple batch-process was established by coupling rate equations and mass balances. Validation experiments of the one-pot multienzymatic batch process revealed high prediction accuracy of the process model and a model analysis offered important insight to the identification of optimum reaction conditions.


What we counted

Robert L Rosenthal
PMID: 23352263   DOI: 10.1016/j.amjcard.2012.12.028

Abstract




Design, Synthesis and Bioactive Evaluation of Oxime Derivatives of Dehydrocholic Acid as Anti-Hepatitis B Virus Agents

Zhuocai Wei, Jie Tan, Xinhua Cui, Min Zhou, Yunhou Huang, Ning Zang, Zhaoni Chen, Wanxing Wei
PMID: 32722086   DOI: 10.3390/molecules25153359

Abstract

Oxime derivatives of dehydrocholic acid and its esters were designed for anti-hepatitis B virus (HBV) drugs according to principles of assembling active chemical fragments. Twelve compounds were synthesized from dehydrocholic acid by esterification and oxime formation, and their anti-hepatitis B virus (HBV) activities were evaluated with HepG 2.2.15 cells. Results showed that 5 compounds exhibited more effective inhibition of HBeAg than positive control, among them
and
showed significant anti-HBV activities on inhibiting secretion of HBeAg (IC
= 49.39 ± 12.78 μM, SI
= 11.03; IC
= 96.64 ± 28.99 μM, SI
= 10.35) compared to the Entecavir (IC
= 161.24 μM, SI = 3.72). Molecular docking studies showed that most of these compounds interacted with protein residues of heparan sulfate proteoglycan (HSPG) in host hepatocyte and bile acid receptor.


One-step synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid using a multienzymatic system

Luo Liu, Michael Braun, Gabi Gebhardt, Dirk Weuster-Botz, Ralf Gross, Rolf D Schmid
PMID: 22899496   DOI: 10.1007/s00253-012-4340-5

Abstract

12-ketoursodeoxycholic acid (12-keto-UDCA) is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases. The goal of this study is to develop a new enzymatic route for the synthesis 12-keto-UDCA based on a combination of NADPH-dependent 7β-hydroxysteroid dehydrogenase (7β-HSDH, EC 1.1.1.201) and NADH-dependent 3α-hydroxysteroid dehydrogenase (3α-HSDH, EC 1.1.1.50). In the presence of NADPH and NADH, the combination of these enzymes has the capacity to reduce the 3-carbonyl- and 7-carbonyl-groups of dehydrocholic acid (DHCA), forming 12-keto-UDCA in a single step. For cofactor regeneration, an engineered formate dehydrogenase, which is able to regenerate NADPH and NADH simultaneously, was used. All three enzymes were overexpressed in an engineered expression host Escherichia coli BL21(DE3)Δ7α-HSDH devoid of 7α-hydroxysteroid dehydrogenase, an enzyme indigenous to E. coli, in order to avoid formation of the undesired by-product 12-chenodeoxycholic acid in the reaction mixture. The stability of enzymes and reaction conditions such as pH value and substrate concentration were evaluated. No significant loss of activity was observed after 5 days under reaction condition. Under the optimal condition (10 mM of DHCA and pH 6), 99 % formation of 12-keto-UDCA with 91 % yield was observed.


Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts

Boqiao Sun, Christina Kantzow, Sven Bresch, Kathrin Castiglione, Dirk Weuster-Botz
PMID: 22806613   DOI: 10.1002/bit.24606

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid of industrial interest as it is used as an agent for the treatment of primary sclerosing cholangitis and the medicamentous, non-surgical dissolution of gallstones. Currently, it is prepared industrially from cholic acid following a seven-step chemical procedure with an overall yield of <30%. In this study, we investigated the key enzymatic steps in the chemo-enzymatic preparation of UDCA-the two-step reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid using a mutant of 7β-hydroxysteroid dehydrogenase (7β-HSDH) from Collinsella aerofaciens and 3α-hydroxysteroid dehydrogenase (3α-HSDH) from Comamonas testosteroni. Three different one-pot reaction approaches were investigated using whole-cell biocatalysts in simple batch processes. We applied one-biocatalyst systems, where 3α-HSDH, 7β-HSDH, and either a mutant of formate dehydrogenase (FDH) from Mycobacterium vaccae N10 or a glucose dehydrogenase (GDH) from Bacillus subtilis were expressed in a Escherichia coli BL21(DE3) based host strain. We also investigated two-biocatalyst systems, where 3α-HSDH and 7β-HSDH were expressed separately together with FDH enzymes for cofactor regeneration in two distinct E. coli hosts that were simultaneously applied in the one-pot reaction. The best result was achieved by the one-biocatalyst system with GDH for cofactor regeneration, which was able to completely convert 100 mM DHCA to >99.5 mM 12-keto-UDCA within 4.5 h in a simple batch process on a liter scale.


Novel whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases for the asymmetric reduction of dehydrocholic acid

Michael Braun, Boqiao Sun, Bernd Anselment, Dirk Weuster-Botz
PMID: 22581067   DOI: 10.1007/s00253-012-4072-6

Abstract

Ursodeoxycholic acid is an important pharmaceutical so far chemically synthesized from cholic acid. Various biocatalytic alternatives have already been discussed with hydroxysteroid dehydrogenases (HSDH) playing a crucial role. Several whole-cell biocatalysts based on a 7α-HSDH-knockout strain of Escherichia coli overexpressing a recently identified 7β-HSDH from Collinsella aerofaciens and a NAD(P)-bispecific formate dehydrogenase mutant from Mycobacterium vaccae for internal cofactor regeneration were designed and characterized. A strong pH dependence of the whole-cell bioreduction of dehydrocholic acid to 3,12-diketo-ursodeoxycholic acid was observed with the selected recombinant E. coli strain. In the optimal, slightly acidic pH range dehydrocholic acid is partly undissolved and forms a suspension in the aqueous solution. The batch process was optimized making use of a second-order polynomial to estimate conversion as function of initial pH, initial dehydrocholic acid concentration, and initial formate concentration. Complete conversion of 72 mM dehydrocholic acid was thus made possible at pH 6.4 in a whole-cell batch process within a process time of 1 h without cofactor addition. Finally, a NADH-dependent 3α-HSDH from Comamonas testosteroni was expressed additionally in the E. coli production strain overexpressing the 7β-HSDH and the NAD(P)-bispecific formate dehydrogenase mutant. It was shown that this novel whole-cell biocatalyst was able to convert 50 mM dehydrocholic acid directly to 12-keto-ursodeoxycholic acid with the formation of only small amounts of intermediate products. This approach may be an efficient process alternative which avoids the costly chemical epimerization at C-7 in the production of ursodeoxycholic acid.


Experimental protoporphyria: effect of bile acids on liver damage induced by griseofulvin

María Del Carmen Martinez, Silvina Fernanda Ruspini, Susana Graciela Afonso, Roberto Meiss, Ana Maria Buzaleh, Alcira Batlle
PMID: 25945334   DOI: 10.1155/2015/436319

Abstract

The effect of bile acids administration to an experimental mice model of Protoporphyria produced by griseofulvin (Gris) was investigated. The aim was to assess whether porphyrin excretion could be accelerated by bile acids treatment in an attempt to diminish liver damage induced by Gris. Liver damage markers, heme metabolism, and oxidative stress parameters were analyzed in mice treated with Gris and deoxycholic (DXA), dehydrocholic (DHA), chenodeoxycholic, or ursodeoxycholic (URSO). The administration of Gris alone increased the activities of glutathione reductase (GRed), superoxide dismutase (SOD), alkaline phosphatase (AP), gamma glutamyl transpeptidase (GGT), and glutathione-S-transferase (GST), as well as total porphyrins, glutathione (GSH), and cytochrome P450 (CYP) levels in liver. Among the bile acids studied, DXA and DHA increased PROTO IX excretion, DXA also abolished the action of Gris, reducing lipid peroxidation and hepatic GSH and CYP levels, and the activities of GGT, AP, SOD, and GST returned to control values. However, porphyrin accumulation was not prevented by URSO; instead this bile acid reduced ALA-S and the antioxidant defense enzymes system activities. In conclusion, we postulate that DXA acid would be more effective to prevent liver damage induced by Gris.


Ursodeoxycholic acid is conjugated with taurine to promote secretin-stimulated biliary hydrocholeresis in the normal rat

Miriam Úriz, Elena Sáez, Jesús Prieto, Juan F Medina, Jesús M Banales
PMID: 22194894   DOI: 10.1371/journal.pone.0028717

Abstract

Secretin induces bicarbonate-rich hydrocholeresis in healthy individuals, but not in untreated patients with primary biliary cirrhosis (PBC). Ursodeoxycholic acid (UDCA)--the first choice treatment for PBC--restores the secretin response. Compared with humans, secretin has poor effect in experimental normal-rat models with biliary drainage, although it may elicit hydrocholeresis when the bile-acid pool is maintained. In view of the benefits of UDCA in PBC, we used normal-rat models to unravel the acute contribution of UDCA (and/or taurine-conjugated TUDCA) for eliciting the biliary secretin response.
Intravascular and/or intrabiliary administration of agonists and inhibitors was performed in normal rats with biliary monitoring. Secretin/bile-acid interplay was analyzed in 3D cultured rat cholangiocytes that formed expansive cystic structures with intralumenal hydroionic secretion.
In vivo, secretin stimulates hydrocholeresis upon UDCA/TUDCA infusion, but does not modify the intrinsic hypercholeretic effect of dehydrocholic acid (DHCA). The former effect is dependent on microtubule polymerization, and involves PKCα, PI3K and MEK pathways, as shown by colchicine (i.p.) and retrograde biliary inhibitors. In vitro, while secretin alone accelerates the spontaneous expansion of 3D-cystic structures, this effect is enhanced in the presence of TUDCA, but not UDCA or DHCA. Experiments with inhibitors and Ca(2+)-chelator confirmed that the synergistic effect of secretin plus TUDCA involves microtubules, intracellular Ca(2+), PKCα, PI3K, PKA and MEK pathways. Gene silencing also demonstrated the involvement of the bicarbonate extruder Ae2.
UDCA is conjugated in order to promote secretin-stimulated hydrocholeresis in rats through Ae2, microtubules, intracellular Ca(2+), PKCα, PI3K, PKA, and MEK.


Explore Compound Types